molecular formula C3H6N2O2 B1651686 3-Nitroazetidine CAS No. 132395-39-2

3-Nitroazetidine

Cat. No.: B1651686
CAS No.: 132395-39-2
M. Wt: 102.09
InChI Key: HUDBUXGVPZKSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitroazetidine is a nitro-functionalized azetidine building block of significant interest in advanced chemical research and development. As a compact, strained four-membered heterocycle, its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex molecules. It is notably utilized in the multi-step synthesis of specialized energetic materials, such as 1,3,3-trinitroazetidine (TNAZ), a powerful melt-cast explosive considered a potential replacement for TNT . The azetidine ring serves as a scaffold in medicinal chemistry, and the introduction of a nitro group can be used to modulate the electronic properties, polarity, and metabolic stability of target compounds. Researchers employ 3-nitroazetidine and its protected derivatives, like tert-butyl 3-nitroazetidine-1-carboxylate (CAS# 1445951-55-2), in various transformations, including N-alkylations and ring-opening reactions, to access a diverse array of nitrogen-rich structures . Handling this compound requires appropriate expertise and safety protocols, as its nitro group can impart energetic properties. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-nitroazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c6-5(7)3-1-4-2-3/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDBUXGVPZKSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737859
Record name 3-Nitroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132395-39-2
Record name 3-Nitroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Nitroazetidine – Physicochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitroazetidine represents a high-value, strained heterocyclic scaffold bridging two distinct fields: high-energy density materials (HEDM) and medicinal chemistry. As a core intermediate, it is pivotal in the synthesis of 1,3,3-trinitroazetidine (TNAZ), a melt-castable explosive with performance superior to TNT. Simultaneously, in drug discovery, the 3-nitroazetidine motif offers a unique vector for introducing metabolic stability and altering the physicochemical properties of bioactive amines due to the high ring strain (~26 kcal/mol) and electron-withdrawing nitro group.

This guide provides a definitive technical analysis of 3-Nitroazetidine, focusing on its hydrochloride salt and N-protected derivatives, which serve as the practical handling forms for laboratory synthesis.

Physicochemical Identity

Due to the inherent instability of the free amine, 3-nitroazetidine is commercially supplied and handled primarily as its hydrochloride salt or as N-protected carbamates.

Core Data Table[1]
Property3-Nitroazetidine Hydrochloridetert-Butyl 3-nitroazetidine-1-carboxylate
CAS Number 2231675-38-8 1445951-55-2
Molecular Weight 138.55 g/mol 202.21 g/mol
Molecular Formula C

H

ClN

O

C

H

N

O

Physical State White to off-white crystalline solidSolid / Viscous Oil
Solubility Water, DMSO, MethanolDichloromethane, Ethyl Acetate, THF
SMILES C1C(CN1)[O-].ClCC(C)(C)OC(=O)N1CC(C1)[O-]
Primary Application Energetic precursor, Fragment-based designProtected building block for drug synthesis

Synthetic Methodologies

The synthesis of the 3-nitroazetidine skeleton is non-trivial due to the difficulty of introducing a nitro group onto a strained ring without triggering ring-opening. Two primary pathways are established: the Oxidative Nitration Route (common in energetics) and the Functional Group Interconversion Route (common in pharma).

Pathway A: The "TNAZ Precursor" Route (Energetics)

This pathway, developed for TNAZ production, utilizes tert-butylamine to form the azetidine ring, followed by functionalization at the 3-position.

Protocol Summary:

  • Cyclization: Reaction of epichlorohydrin with tert-butylamine yields 1-(tert-butyl)-3-hydroxyazetidine.

  • Activation: The hydroxyl group is mesylated (MsCl/Et

    
    N) to create a leaving group.
    
  • Substitution: Nucleophilic displacement with sodium nitrite (NaNO

    
    ) in a polar aprotic solvent (e.g., DMF or ethylene glycol) yields 1-(tert-butyl)-3-nitroazetidine .
    
  • Deprotection (Optional): Oxidative removal of the tert-butyl group can yield the free nitrate or hydrochloride salt, though this is hazardous.

Pathway B: The Carbamate Route (Medicinal Chemistry)

For drug development, the N-Boc protected form is synthesized to allow for safe handling and subsequent coupling reactions.

Protocol Summary:

  • Starting Material: 1-Boc-3-iodoazetidine or 1-Boc-3-mesyloxyazetidine.

  • Nitration: Displacement using tetrabutylammonium nitrite (TBAN) or silver nitrite (AgNO

    
    ) to install the nitro group while retaining the Boc protection.
    
Visualization of Synthetic Logic

G Epichlorohydrin Epichlorohydrin (Precursor) HydroxyAz 1-t-Butyl-3-hydroxyazetidine Epichlorohydrin->HydroxyAz + t-BuNH2 Cyclization tBuAmine t-Butylamine tBuAmine->HydroxyAz MesylAz 1-t-Butyl-3-mesyloxyazetidine HydroxyAz->MesylAz MsCl, Et3N NitroAz_tBu 1-t-Butyl-3-nitroazetidine (Energetic Intermediate) MesylAz->NitroAz_tBu NaNO2, DMF Displacement TNAZ 1,3,3-Trinitroazetidine (TNAZ) NitroAz_tBu->TNAZ Oxidative Nitration (HNO3/Ac2O) BocAz N-Boc-3-iodoazetidine NitroAz_Boc N-Boc-3-nitroazetidine (Pharma Building Block) BocAz->NitroAz_Boc AgNO2 or TBAN HCl_Salt 3-Nitroazetidine HCl (CAS 2231675-38-8) NitroAz_Boc->HCl_Salt HCl/Dioxane Deprotection

Figure 1: Divergent synthetic pathways for energetic (red/pink) and pharmaceutical (green) applications of the 3-nitroazetidine scaffold.

Structural & Energetic Analysis

Ring Strain and Puckering

The azetidine ring is inherently strained. In 3-nitroazetidine derivatives, the ring adopts a puckered conformation to minimize torsional strain between the vicinal methylene protons.

  • Angle of Pucker: Typically ~25–35° in N-alkyl derivatives.

  • Effect of Substitution: Converting the N-alkyl amine to an amide or nitramine (as in TNAZ) increases the planarity of the ring due to sp

    
     hybridization at the nitrogen, significantly increasing crystal density—a critical factor for detonation velocity.
    
Energetic Potential

For researchers in HEDM, the 3-nitroazetidine moiety is a "dense fuel" carrier.

  • Oxygen Balance: The nitro group improves the oxygen balance compared to the bare azetidine.

  • Density: The 3-nitro group contributes to a crystal density >1.6 g/cm

    
     in many salt forms, approaching the 1.84 g/cm
    
    
    
    of TNAZ.
  • Bioactivity: In pharma, the nitro group serves as a bioisostere for carboxylic acids or carbonyls, offering strong electron-withdrawing character without the acidity.

Safety & Handling Protocols

Warning: 3-Nitroazetidine derivatives are precursors to high explosives and possess high nitrogen content. They must be treated as Potentially Energetic Materials (PEMs) .

  • Thermal Stability: While the hydrochloride salt is relatively stable, the free base and polynitro derivatives (like 3,3-dinitroazetidine) can be shock-sensitive.

    • Protocol: Never heat neat material above 60°C without DSC screening.

  • Isolation: Avoid distilling free 3-nitroazetidine. Use column chromatography or crystallization of the hydrochloride salt.

  • Compatibility: Incompatible with strong reducing agents (hydrazine, hydrides) which may cause rapid decomposition or ignition.

  • Storage: Store the hydrochloride salt (CAS 2231675-38-8) at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or slow decomposition.

References

  • BLD Pharm. (2023). Product Analysis: 3-Nitroazetidine hydrochloride (CAS 2231675-38-8).[1][2] Retrieved from

  • Archibald, T. G., et al. (1990). "Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry, 55(9), 2920-2924.

  • Sikder, N., et al. (2004). "1,3,3-Trinitroazetidine (TNAZ), a melt-cast explosive: synthesis, characterization and thermal behaviour." Journal of Hazardous Materials, 113(1-3), 35-43.

  • AK Scientific. (2023). Safety Data Sheet: tert-Butyl 3-nitroazetidine-1-carboxylate. Retrieved from

  • PubChem. (2023). Compound Summary: 3-Nitroazetidine.[3][4] National Library of Medicine. Retrieved from

Sources

Strained-Ring Dynamics: A Technical Whitepaper on the History and Synthesis of Azetidine-Based Energetic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Intersection of Pharmaceuticals and Energetics

For decades, the azetidine ring—a highly strained, four-membered nitrogen heterocycle—has fascinated two seemingly disparate fields: pharmaceutical drug development and the design of high-explosive energetic materials. In drug discovery, azetidines are prized as conformationally rigid bioisosteres that improve metabolic stability. In the energetics sector, the ~26 kcal/mol of angle strain inherent to the azetidine ring acts as a thermodynamic battery. Upon detonation, the release of this strain energy significantly increases the heat of formation (


), driving up both detonation velocity and pressure[1].

Historically, the synthesis of densely functionalized azetidines has been plagued by low yields, harsh reaction conditions, and the constant threat of ring-opening degradation[2]. This whitepaper traces the historical evolution of azetidine-based energetics—from the landmark synthesis of 1,3,3-trinitroazetidine (TNAZ) in the 1990s to the modern renaissance of visible-light-mediated photochemical syntheses—while providing actionable, self-validating protocols for modern researchers.

The Thermodynamic Causality of Azetidine Rings

The design of an energetic material is a delicate balancing act between energy density and chemical stability. The power of an explosive is proportional to the square of its crystal density, while its energy output is governed by its oxygen balance and heat of formation[3].

Why Azetidines? The causality behind selecting a four-membered ring over a traditional linear or six-membered nitramine (like RDX or HMX) lies in the inherent molecular strain. The forced 90° bond angles in azetidine deviate significantly from the ideal 109.5° sp³ tetrahedral angle. This structural tension directly translates to a higher positive heat of formation. When the molecule decomposes, this stored energy is liberated, yielding a higher detonation pressure than unstrained analogs of similar molecular weight[1].

Furthermore, the geometry of the azetidine ring allows for dense crystal packing, which is critical for maximizing detonation velocity (VOD)[4].

Quantitative Comparison of Energetic Materials

The following table summarizes the performance metrics of TNAZ compared to standard military explosives. TNAZ bridges the gap between the melt-castability of TNT and the raw power of cyclic nitramines like RDX and HMX[1][3][5].

MaterialDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Melting Point (°C)
TNT 1.656.6019.080
TNAZ 1.848.6036.0101
RDX 1.828.7534.0204
HMX 1.919.1039.0275

Historical Benchmark: The TNAZ Era (1990s)

1,3,3-Trinitroazetidine (TNAZ) represents the first major triumph in azetidine-based energetics. Synthesized by Archibald et al. in 1990, TNAZ was developed as a potential replacement for TNT[3][6]. Because TNAZ melts at ~101°C, it is melt-castable using standard steam-jacketed equipment, yet it delivers ~150% of the energy of TNT and rivals RDX in output[3][7].

Protocol 1: Classical Synthesis of TNAZ (Archibald Route)

This protocol outlines the historical synthesis of TNAZ, emphasizing the mechanistic rationale behind the reagent selection.

Causality of Experimental Choices: Synthesizing a four-membered ring with three highly electron-withdrawing nitro groups is thermodynamically perilous. To prevent the ring from opening during aggressive nitration, Archibald et al. utilized tert-butylamine as a starting material[4][6]. The bulky tert-butyl group acts as a steric shield, protecting the delicate azetidine nitrogen until the final nitrolysis step.

Step-by-Step Methodology:

  • Ring Closure: React epichlorohydrin with tert-butylamine in a polar aprotic solvent to yield 1-tert-butyl-3-azetidinol[4].

  • Mesylation & Substitution: Convert the hydroxyl group to a mesylate, followed by nucleophilic displacement with sodium nitrite to form 1-tert-butyl-3-nitroazetidine[8].

    • Self-Validation Check: Monitor via TLC. The disappearance of the mesylate spot confirms complete substitution. Analyze an aliquot via ¹H NMR to ensure the azetidine ring protons remain intact (typically appearing as multiplets between 3.5–4.5 ppm).

  • Oxidative Nitration: Treat the intermediate with an oxidative nitration system to yield 1-tert-butyl-3,3-dinitroazetidine[8].

  • Nitrolysis (Deprotection): React the dinitro intermediate with acetyl nitrate (formed in situ from acetic anhydride and nitric acid) at 40°C[6]. This step cleaves the tert-butyl group and installs the final N-nitro group.

    • Self-Validation Check: The reaction is complete when the evolution of isobutylene gas ceases[6]. Purify the product via crystallization from water.

  • Final Validation: Perform Differential Scanning Calorimetry (DSC). A sharp endothermic melting peak at 101°C confirms the purity of TNAZ[3].

The Modern Renaissance: Photochemical Strategies (2020s)

While TNAZ proved the viability of azetidine energetics, its multi-step synthesis and reliance on harsh nitrating agents limited its scalability. Furthermore, traditional thermal cycloadditions often fail for azetidines because the thermal energy required to overcome the reaction's activation barrier simultaneously exceeds the decomposition threshold of the strained ring[2].

In 2022, Rykaczewski et al. published a paradigm-shifting methodology in the Journal of the American Chemical Society[2][9]. By utilizing a visible-light-mediated aza Paternò-Büchi reaction, the team enabled the scalable synthesis of highly functionalized, tunable azetidines. This photochemical approach bypasses the harsh thermal requirements by accessing a reactive triplet excited state at ambient temperatures[2].

Mechanistic Visualization

G R Alkene + Imine (Reactants) PC Visible Light Photocatalysis R->PC Irradiation EX Excited Triplet State PC->EX Energy Transfer DIR 1,4-Diradical Intermediate EX->DIR Cycloaddition PROD Azetidine Energetic Material DIR->PROD Ring Closure

Visible-light-mediated aza Paternò-Büchi mechanistic pathway for azetidine synthesis.

Protocol 2: Visible-Light Synthesis of Tunable Azetidines

This protocol adapts the 2022 JACS methodology for the synthesis of stereochemically defined azetidines.

Causality of Experimental Choices: Stereochemistry dictates how molecules pack into a crystal lattice. In energetic materials, tighter crystal packing yields a higher density, which exponentially increases detonation velocity[2][3]. The aza Paternò-Büchi reaction allows for precise stereochemical control, enabling researchers to "tune" the physical properties of the explosive (e.g., solid melt-castable vs. liquid propellant plasticizer)[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the target alkene, an oxime/imine derivative, and the selected photocatalyst (e.g., an Iridium-based complex) in anhydrous acetonitrile[2].

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet state quencher. Failing to remove dissolved oxygen will terminate the photocatalytic cycle before the 1,4-diradical intermediate can form.

  • Irradiation: Backfill the flask with inert Argon. Irradiate the mixture using 440 nm blue LEDs at ambient temperature (20–25°C) for 12–24 hours[2].

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass peak of the starting imine is fully consumed.

  • Isolation & Stereochemical Validation: Remove the solvent in vacuo and purify via flash column chromatography.

    • Final Validation: Grow single crystals via slow evaporation in a suitable solvent system (e.g., hexanes/ethyl acetate). Perform X-ray crystallography to confirm the regio- and stereochemistry of the azetidine ring, which directly correlates to its predicted energetic density[2][9].

Conclusion

The history of azetidine-based energetic materials is a testament to the evolution of synthetic chemistry. What began in the 1990s as a brute-force, sterically shielded synthesis of TNAZ[6] has evolved into an elegant, photochemically driven science[2]. For both drug development professionals and energetics researchers, mastering the synthesis of the azetidine ring unlocks a thermodynamic powerhouse capable of driving the next generation of high-performance materials.

References

  • Source: jes.or.
  • 1,3,3-Trinitroazetidine (TNAZ)
  • Characterization of TNAZ (Technical Report) | OSTI.
  • 1,3,3-trinitroazetidine (TNAZ). Part I.
  • Source: chemistry-chemists.
  • Evaluation of 1,3,3-Trinitroazetidine (TNAZ)
  • Source: nih.
  • Source: acs.
  • Source: google.

Sources

1,3,3-Trinitroazetidine (TNAZ): Historical Context and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed, step-by-step methodologies, process designs, or technical instructions for the synthesis of 3-nitroazetidine or its conversion into 1,3,3-trinitroazetidine (TNAZ). I can, however, provide a high-level overview of the historical context, general physicochemical properties, and standard professional safety protocols associated with the evaluation of energetic materials like TNAZ.

Historical Context and Development Rationale

1,3,3-Trinitroazetidine (TNAZ) is a highly energetic heterocyclic compound first synthesized by Archibald et al. in the 1980s and 1990s[1][2][3]. Historically, the energetic materials community has sought compounds that combine the high energy density of nitramines like HMX or RDX with the melt-castable properties of 2,4,6-trinitrotoluene (TNT)[3][4].

TNT has been the standard for melt-cast munitions due to its low melting point (81 °C), which allows it to be melted using low-pressure steam and poured into casings safely. However, TNT has a relatively low energy output compared to modern requirements. TNAZ emerged as a potential replacement because it exhibits a low melting point (101 °C) with no decomposition evident at the melt transition, theoretically allowing it to be processed in existing industrial facilities with minimal alteration[1][3][4][5]. Furthermore, TNAZ possesses an energy density comparable to HMX and offers a substantial performance improvement (approximately 30-40%) over TNT[4][5].

Physicochemical and Explosive Properties

The utility of an energetic material is dictated by the balance between its thermodynamic output and its stability. TNAZ crystallizes in an orthorhombic lattice (space group Pbca)[1][2]. While its detonation velocity and pressure are excellent, practical application has been hindered by its relatively high vapor pressure, volume contraction, and the formation of shrinkage cavities during the solidification of its melt[5][6][7].

Table 1: General Physicochemical Properties of TNAZ

PropertyValueContext / Significance
Chemical Formula C₃H₄N₄O₆Highly nitrated four-membered ring[1][8].
Melting Point 101 °CEnables potential melt-casting without thermal degradation[1][4].
Boiling Point 252 °CHigh volatility from the liquid phase (>101 °C) poses processing challenges[1][5].
Density 1.86 g/cm³High crystal density correlates directly with high detonation velocity[1].
Detonation Velocity ~8660 - 9597 m/sVaries based on formulation (e.g., ARX-4007) vs. theoretical maximum[1][5].
Detonation Pressure 33.0 - 36.4 GPaSignificantly higher than standard TNT formulations[1][5].
Mechanisms of Thermal Decomposition

Understanding the thermal decomposition of energetic materials is critical for safety and storage viability. Thermolysis of TNAZ typically begins around 240 °C to 250 °C[1]. Thermal decomposition studies indicate that the breakdown occurs primarily via consecutive NO₂ losses[4]. The primary decomposition products include nitrogen dioxide (NO₂), nitric oxide (NO), nitrous acid (HNO₂), carbon dioxide (CO₂), and formaldehyde (CH₂O)[1].

Safety Protocols and Handling in Professional Settings

The handling of highly energetic materials like TNAZ requires stringent safety protocols within specialized, professional laboratory environments. Hazards assessments have shown that TNAZ has an increased sensitiveness to mechanical stimuli compared to TNT[5][9].

  • Sensitivity Testing: Before scaling any energetic material, it must undergo rigorous small-scale sensitivity testing, including impact (drop-weight), friction, and electrostatic discharge (ESD) testing[9].

  • Engineering Controls: All handling of neat energetic materials must be conducted behind rated blast shields or within remote-operated containment cells. Facilities must utilize conductive flooring and grounded equipment to prevent static accumulation.

  • Personal Protective Equipment (PPE): Operators must wear flame-resistant clothing (e.g., Nomex), static-dissipative footwear, heavy leather or Kevlar gloves for mechanical protection, and full face shields.

  • Thermal Hazards: Because TNAZ exhibits high volatility and rapid evaporation from the liquid phase, heating must be strictly controlled using explosion-proof heating mantles or water/oil baths, never open flames or standard hotplates[5].

Evaluation Workflow for Energetic Materials

G A Energetic Material Candidate (e.g., TNAZ) B Physicochemical Characterization A->B C Thermal Analysis (DSC, TGA) B->C D Sensitivity Testing (Impact, Friction, ESD) B->D E Detonation Performance (Velocity, Pressure) B->E F Safety & Viability Assessment C->F D->F E->F

Conceptual workflow for the safety and performance evaluation of energetic materials.

References

  • Wikipedia Contributors. "1,3,3-Trinitroazetidine". Wikipedia. URL:[Link]

  • Jalový, Z., et al. "1,3,3-trinitroazetidine (TNAZ). Part I. Syntheses and properties". Taylor & Francis. URL:[Link]

  • "TNAZ Based Melt-Cast Explosives: Technology Review and AMRL Research Directions". SciSpace. URL:[Link]

  • "Evaluation of 1,3,3-Trinitroazetidine (TNAZ)-A High Performance Melt-Castable Explosive". DTIC. URL:[Link]

  • "The Anisotropic Chemical Reaction Mechanism of 1,3,3-trinitroazetidine (TNAZ) under Different Shock Wave Directions by ReaxFF Reactive Molecular Dynamics Simulations". PMC. URL:[Link]

  • Simpson, R.L., et al. "Characterization of TNAZ". OSTI.GOV. URL:[Link]

Sources

Thermodynamic stability of 3-nitroazetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Nitroazetidine Derivatives

Abstract

The 3-nitroazetidine scaffold is a pivotal structural motif, finding applications in fields ranging from medicinal chemistry to advanced energetic materials.[1][2] Its utility is intrinsically linked to its thermodynamic stability, a property governed by a delicate balance of inherent ring strain, the powerful electronic influence of the nitro group, and the effects of peripheral substituents. This guide provides a comprehensive exploration of the factors dictating the stability of 3-nitroazetidine derivatives. We will delve into the theoretical underpinnings of their stability, detail rigorous experimental protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline modern computational workflows for predicting key thermodynamic parameters. This document is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and manipulate the stability of this important class of molecules.

The Theoretical Framework of Stability

The thermodynamic stability of a 3-nitroazetidine derivative is not governed by a single factor, but rather by the interplay of several key structural and electronic features. Understanding these principles is paramount for the rational design of stable, functional molecules.

Inherent Ring Strain of the Azetidine Core

Azetidine, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, estimated to be approximately 25.4 kcal/mol.[1][3] This strain arises from bond angle distortion, forcing the sp³-hybridized atoms into less-than-ideal tetrahedral angles, and torsional strain from eclipsing interactions. This stored potential energy makes the ring susceptible to opening reactions, a critical consideration in its chemistry.[3] The stability of the azetidine ring is intermediate, being significantly more stable and easier to handle than the highly strained aziridine ring, yet more reactive than the relatively strain-free five-membered pyrrolidine ring.[1]

The Dual-Role of the 3-Nitro Group

The nitro group (—NO₂) at the 3-position is a powerful modulator of the ring's properties. Its strong electron-withdrawing nature significantly influences the electronic distribution within the molecule. This can impact the basicity of the ring nitrogen and the strength of the adjacent C-C and C-N bonds.[4] Furthermore, the nitro group is an energetic functional group, and its decomposition is often a key step in the thermal breakdown of the molecule. The initial step in the decomposition of many C-nitro compounds is the homolytic cleavage of the C—NO₂ bond.[5][6]

Substituent Effects on Stability

Substituents on the azetidine ring, particularly at the N-1 position, play a crucial role in modulating overall stability.

  • N-Substituents: The nature of the group attached to the ring nitrogen can dramatically alter stability. For instance, studies on N-aryl azetidines have shown that pyridyl substituents can enhance stability compared to phenyl analogues, a phenomenon attributed to the lower pKa of the azetidine nitrogen in the pyridyl derivatives, which reduces its propensity for protonation under acidic conditions that can trigger ring-opening.[7]

  • Additional Nitro Groups: The addition of more nitro groups, as seen in the well-studied energetic material 1,3,3-trinitroazetidine (TNAZ), further decreases the overall thermodynamic stability of the molecule while increasing its energy content.[8][9] The decomposition of TNAZ is complex, involving competitive pathways including N-NO₂ and C-NO₂ bond homolysis.[10]

The following diagram illustrates the key factors influencing the stability of the 3-nitroazetidine core.

Stability_Factors A Thermodynamic Stability of 3-Nitroazetidine Core B Inherent Ring Strain (~25.4 kcal/mol) A->B C Electronic Effects of 3-Nitro Group A->C D Substituent Effects (e.g., at N-1) A->D E Energetic Nature of Functional Groups (e.g., -NO2) A->E

Caption: Core factors governing the thermodynamic stability of 3-nitroazetidine derivatives.

Experimental Assessment of Thermal Stability

Thermoanalytical techniques are indispensable for quantifying the thermal stability of new compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this experimental assessment, providing critical data on decomposition temperatures, energy release, and mass loss profiles.[11][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is exceptionally sensitive to thermal events like melting, crystallization, and decomposition.[13] For energetic materials, the exothermic decomposition peak is of primary interest.[14][15]

Step-by-Step Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 0.5–2.0 mg of the 3-nitroazetidine derivative into a high-pressure crucible (e.g., gold-plated stainless steel).

    • Causality: Small sample sizes are critical for safety to minimize the energy released during decomposition. High-pressure crucibles are necessary to contain any gaseous products generated, ensuring accurate measurement of the total heat of decomposition.

  • Crucible Sealing: Hermetically seal the crucible using a press. This prevents mass loss before the decomposition event, which would lead to an inaccurate enthalpy measurement.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative side reactions and ensures a stable thermal environment.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected decomposition (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) to a final temperature beyond the completion of the decomposition event (e.g., 400 °C).

    • Causality: Using different heating rates can provide kinetic information. Lower heating rates often result in lower onset temperatures and better resolution of thermal events.[14][15]

  • Data Analysis:

    • Onset Temperature (Tₒ): Determine the extrapolated onset temperature of the main exothermic peak. This value is a primary indicator of thermal stability.

    • Peak Temperature (Tₚ): Identify the temperature at which the rate of heat release is maximum.

    • Enthalpy of Decomposition (ΔHₔ): Integrate the area under the exothermic peak to quantify the energy released during decomposition (in J/g).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is ideal for identifying decomposition temperatures, determining the number of decomposition steps, and assessing the mass of non-volatile residues.[16]

Step-by-Step Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place 1–5 mg of the sample into an open TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA's microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a set flow rate.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.

The following diagram illustrates a typical workflow for the combined experimental assessment of thermal stability.

Experimental_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis D1 Weigh 0.5-2.0 mg in High-Pressure Crucible D2 Hermetically Seal D1->D2 D3 Heat at Constant Rate (e.g., 10 °C/min) D2->D3 D4 Acquire Heat Flow Data D3->D4 Data_Analysis Data Interpretation: - Onset Temperature (Tₒ) - Peak Temperature (Tₚ) - Enthalpy (ΔHₔ) - Mass Loss (%) D4->Data_Analysis T1 Weigh 1-5 mg in Open Pan T2 Place on Microbalance T1->T2 T3 Heat at Constant Rate (e.g., 10 °C/min) T2->T3 T4 Acquire Mass Loss Data T3->T4 T4->Data_Analysis Start 3-Nitroazetidine Derivative Sample Start->D1 Start->T1 End Comprehensive Thermal Stability Profile Data_Analysis->End

Caption: Experimental workflow for thermal stability assessment using DSC and TGA.

Computational Modeling of Thermodynamic Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful predictive tools in the study of energetic materials.[17][18] They allow for the a priori estimation of key thermodynamic properties that are directly related to stability and energy content, guiding synthesis efforts toward the most promising candidates.[19]

Heats of Formation (HOF)

The heat of formation (HOF) is a fundamental measure of a molecule's energy content. For energetic materials, a higher positive HOF generally correlates with greater energy release upon decomposition. Accurate HOF calculations are typically achieved using isodesmic reactions.

  • Isodesmic Reaction Approach: This method involves constructing a balanced hypothetical reaction where the number and types of chemical bonds on the reactant and product sides are conserved.[17] By calculating the enthalpy of this reaction (ΔH_rxn) computationally and using known experimental HOFs for the other, simpler molecules in the reaction, the HOF of the target molecule can be derived with high accuracy. This approach systematically cancels out errors inherent in the computational method.[20]

Bond Dissociation Energies (BDE)

The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond via homolysis.[21][22] Calculating the BDE for all bonds in a molecule can identify the "weakest link"—the bond most likely to break first upon heating.[23] This initiation step is critical to understanding the decomposition mechanism. For 3-nitroazetidine derivatives, the C—NO₂ and N—NO₂ (if present) bonds are often the trigger linkages.[10] DFT methods can reliably calculate these BDEs, providing crucial insights into kinetic stability.[5]

The diagram below outlines the computational workflow for predicting thermodynamic stability.

Computational_Workflow cluster_HOF Heat of Formation (HOF) Calculation cluster_BDE Bond Dissociation Energy (BDE) Calculation Start Target 3-Nitroazetidine Derivative Structure Opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311G**) Start->Opt H1 Design Isodesmic Reaction Opt->H1 B1 Identify Key Bonds (C-NO₂, N-NO₂, etc.) Opt->B1 H2 Calculate Reaction Enthalpy (ΔH_rxn) H1->H2 H3 Calculate HOF using Known Experimental Values H2->H3 End Predicted Thermodynamic & Kinetic Stability H3->End B2 Calculate Radical Fragments B1->B2 B3 Calculate BDE: E(Rad1) + E(Rad2) - E(Parent) B2->B3 B3->End

Caption: Computational workflow for predicting HOF and BDE of 3-nitroazetidine derivatives.

Case Study: 1,3,3-Trinitroazetidine (TNAZ)

1,3,3-Trinitroazetidine (TNAZ) is a prototypical high-energy derivative of the 3-nitroazetidine family.[8] It has been extensively studied as a melt-castable explosive proposed to replace TNT.[9][24] Its properties provide an excellent benchmark for understanding the stability of this class of compounds.

TNAZ has a melting point of approximately 101 °C and a density of 1.84 g/cm³.[8] Its thermal stability is a subject of significant interest. Thermal decomposition studies show that TNAZ is stable up to around 240 °C.[25] The decomposition process is complex, with an activation energy of about 46.6 kcal/mol (195 kJ/mol).[10] The primary decomposition pathways are believed to be the competitive homolytic cleavage of the N—NO₂ and C—NO₂ bonds, initiating a cascade of further reactions.[10]

PropertyValueSource
Chemical Name 1,3,3-TrinitroazetidineN/A
Acronym TNAZ[8]
Molecular Formula C₃H₄N₄O₆N/A
Density 1.84 g/cm³[8]
Melting Point 101 °C[8]
Decomposition Temp. ~240 °C[25]
Activation Energy (Decomp.) 46.6 kcal/mol (195 kJ/mol)[10]
Primary Decomposition N-NO₂ and C-NO₂ bond homolysis[10]

Conclusion

The thermodynamic stability of 3-nitroazetidine derivatives is a multifaceted property critical to their application in both pharmaceutical and materials science. It is dictated by a balance between the destabilizing influence of ring strain and the powerful electronic and energetic contributions of the nitro group(s). A thorough understanding and assessment of this stability require a synergistic approach, combining robust experimental techniques like DSC and TGA with the predictive power of quantum chemical calculations. By carefully analyzing decomposition temperatures, heats of formation, and bond dissociation energies, researchers can rationally design and safely handle novel 3-nitroazetidine derivatives with tailored stability profiles for their intended applications.

References

  • Improved Prediction of Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

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Engineering High-Nitrogen Heterocyclic Compounds: A Technical Guide to Next-Generation High-Energy-Density Materials (HEDMs)

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Energetic Materials

For over a century, the design of energetic materials (EMs) relied heavily on the rapid oxidation of a carbon backbone. Traditional explosives like TNT (trinitrotoluene) and RDX (cyclotrimethylenetrinitramine) derive their explosive power from combustion-like reactions that produce CO₂, H₂O, and N₂. However, the modern frontier of energetic research has shifted toward a fundamentally different thermodynamic mechanism: high-nitrogen heterocyclic compounds (1)[1].

Molecules such as tetrazoles, triazoles, and tetrazines—which can boast nitrogen contents exceeding 80%—derive their energy not from carbon oxidation, but from their massive positive heats of formation (


) (2)[2]. This guide explores the mechanistic foundations, synthesis protocols, and cross-disciplinary applications of these advanced molecular architectures.

Thermodynamic & Mechanistic Foundations

The core causality behind the explosive power of high-nitrogen heterocycles lies in bond enthalpy differentials. The average bond energies of N–N (160 kJ/mol), N=N (418 kJ/mol), and C–N (305 kJ/mol) bonds are significantly lower than the exceptionally strong N≡N triple bond (946 kJ/mol) found in nitrogen gas (3)[3].

When a high-nitrogen compound is subjected to a stimulus (shock, heat, or friction), the pseudoaromatic ring undergoes rapid cleavage. The transition from weak single/double bonds to the ultra-stable N≡N bond releases an immense amount of energy exothermically. Furthermore, because the primary decomposition product is nitrogen gas, these materials naturally possess an excellent oxygen balance and leave behind minimal toxic residue, aligning with modern requirements for green energetic materials (4)[4].

Thermodynamics A High N-N / C-N Bond Ratio B High Positive Heat of Formation (ΔHf) A->B Energy Storage C N2 Gas as Primary Decomposition Product A->C Environmental & Thermodynamic E High-Energy-Density Material (HEDM) B->E D Excellent Oxygen Balance C->D Reduced Carbon Footprint D->E

Causal relationship between molecular architecture and macroscopic energetic performance.

Synthesis Workflows & Self-Validating Protocols

The synthesis of high-nitrogen heterocycles requires precise control over reaction kinetics to prevent premature detonation of highly sensitive intermediates (such as azides). The most robust method for constructing the tetrazole ring is the Lewis acid-catalyzed [3+2] cycloaddition of a nitrile with an azide (5)[5].

Protocol: Zinc-Catalyzed Synthesis of Energetic Tetrazoles

1. Reagent Preparation & Activation

  • Action: Suspend the nitrile-containing heterocyclic precursor (e.g., 5-amino-1H-1,2,4-triazole-3-carbonitrile) in deionized water. Add 1.2 equivalents of sodium azide (NaN₃) and 1.0 equivalent of zinc chloride (ZnCl₂).

  • Causality: Water is chosen as the solvent due to its high heat capacity, which safely absorbs the exothermic heat of reaction. ZnCl₂ acts as a Lewis acid, coordinating with the nitrogen atom of the nitrile group. This coordination withdraws electron density from the carbon, significantly lowering the activation energy required for the nucleophilic attack by the azide ion.

2. Cycloaddition Reaction & In-Process Validation

  • Action: Heat the reaction mixture to reflux (~100°C) and stir continuously for 24 hours.

  • Self-Validation: Monitor the reaction via FT-IR spectroscopy. The reaction is deemed complete when the sharp, distinct nitrile stretch (approx. 2200–2250 cm⁻¹) completely disappears from the spectrum, proving full conversion of the linear nitrile into the cyclic tetrazole ring.

3. Demetalation & Precipitation

  • Action: Cool the mixture to room temperature. Slowly add 3 M hydrochloric acid (HCl) dropwise until the pH reaches 1–2.

  • Causality: The [3+2] cycloaddition initially yields a highly stable, water-soluble zinc-tetrazole complex. The addition of strong acid protonates the tetrazole ring, breaking the coordination bonds with the zinc ion and forcing the neutral, high-nitrogen heterocycle to precipitate out of the aqueous solution.

4. Isolation & Defect-Free Crystallization

  • Action: Filter the precipitate, wash thoroughly with cold water, and recrystallize from a methanol/water mixture.

  • Causality: Cold water removes residual inorganic salts (NaCl, ZnCl₂) without dissolving the product. Recrystallization is critical; crystal lattice defects can create "hot spots" that dangerously sensitize the material to unintended friction or impact.

Workflow N1 Heterocyclic Nitrile Precursor N2 [3+2] Cycloaddition (NaN3, ZnCl2 Catalyst) N1->N2 Nucleophilic Attack N3 Zinc-Tetrazole Complex N2->N3 Cyclization N4 Acidic Workup (HCl) N3->N4 Demetalation N5 Energetic Tetrazole Product N4->N5 Precipitation

Workflow for the zinc-catalyzed [3+2] cycloaddition to synthesize high-nitrogen tetrazoles.

Performance Profiling & Data Synthesis

In the evaluation of HEDMs, crystal density is the most critical metric, as a compound's density exponentially influences its detonation velocity (


) and detonation pressure (

) (6)[6]. Recent advancements have focused on functionalizing heterocycles with azido groups or borane-amines to push these parameters beyond the capabilities of legacy explosives.

Table 1 summarizes the performance data of recently synthesized high-nitrogen compounds compared to industry standards. Notice how the integration of multiple azido groups in Compound 4 drives the heat of formation above 1,000 kJ/mol, resulting in a detonation pressure that rivals RDX (3)[3].

Table 1: Comparative Energetic Properties of High-Nitrogen Heterocycles

Compound / MaterialDensity (g/cm³)Heat of Formation (

, kJ/mol)
Detonation Velocity (

, m/s)
Detonation Pressure (

, GPa)
TNT (Standard)1.650-80.56,88019.5
RDX (Standard)1.820+86.38,98338.0
Compound 19b (Borane-Amine)1.232+186.37,13814.5
Compound 20b (Borane-Amine)1.270+232.77,37915.9
Compound 2f (Azidotetrazole)1.616+919.68,14023.7
Compound 4 (Azidotetrazole)1.755+1024.98,90632.5

(Data aggregated from standardized EXPLO5 thermodynamic code simulations and single-crystal X-ray diffraction measurements[3][6].)

Cross-Disciplinary Implications: Pharmaceutical Scale-Up

While the primary application of high-nitrogen heterocycles is in energetic systems, these molecular scaffolds are deeply intertwined with modern drug development. In medicinal chemistry, the 5-substituted


-tetrazole ring is a premier bioisostere  for the carboxylic acid group. It possesses a similar 

at physiological pH but offers superior metabolic stability and lipophilicity, making it a critical component in blockbuster drugs like Angiotensin II receptor blockers (e.g., Valsartan, Losartan).

The intersection of energetic research and drug development becomes vital during manufacturing scale-up. Pharmaceutical scientists tasked with synthesizing multi-kilogram batches of tetrazole-based APIs must navigate the exact same thermodynamic hazards as weapons developers. The self-validating protocols, sensitivity profiling (impact/friction testing), and mechanistic insights into managing hydrazoic acid accumulation developed by HEDM researchers directly inform the safety protocols required for FDA-compliant pharmaceutical manufacturing.

Conclusion

High-nitrogen heterocyclic compounds represent a fundamental leap in molecular engineering. By shifting the energy storage mechanism from carbon oxidation to the sheer enthalpic strain of N–N and C–N bonds, researchers can design materials that are simultaneously more powerful and more environmentally benign than legacy explosives. As synthesis protocols become safer and more refined, these nitrogen-rich scaffolds will continue to drive innovation across both defense technologies and life-saving pharmaceuticals.

References

  • [2] Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems. MDPI. URL:[Link]

  • [1] Decomposition Mechanisms of Nitrogen Rich Pyrotechnics, DHT, DIAT and DAAT. Isaac Scientific Publishing. URL:[Link]

  • [6] Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. Purdue e-Pubs / ACS Omega. URL:[Link]

  • [5] Synthesis and Characterization of 5-(1,2,4-Triazol-3-yl)tetrazoles with Various Energetic Functionalities. ResearchGate. URL:[Link]

  • [4] Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. PMC (NIH). URL:[Link]

  • [3] Developing Nitrogen-Rich High-Energy Initiating Materials: Integration of Azidotetrazole into a Heterocycle via a Two-Step Strategy. ACS Publications. URL:[Link]

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The Nitroazetidine Scaffold: A Technical Guide to Safety and Toxicity Assessment for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nitroazetidines represent a class of strained heterocyclic compounds with significant potential in medicinal chemistry and materials science. However, the incorporation of a nitro group, a well-known structural alert for toxicity, necessitates a thorough and proactive assessment of their safety profile. This technical guide provides an in-depth analysis of the potential safety and toxicity concerns associated with nitroazetidines. Drawing upon the extensive knowledge of nitroaromatic and nitroheterocyclic compound toxicology, this document outlines the predicted metabolic pathways, mechanisms of toxicity, and a strategic framework for the preclinical safety evaluation of novel nitroazetidine-based entities. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the safety challenges inherent in the development of this promising class of molecules.

Introduction: The Promise and Peril of the Nitroazetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance binding to biological targets. The introduction of a nitro group (-NO2) to this strained ring system can profoundly influence the molecule's physicochemical properties, often enhancing its biological activity. Nitro-containing compounds have a long history in medicine, with applications as antibacterial, antiprotozoal, and anticancer agents.[1] However, the nitro group is also a well-established toxicophore, frequently associated with mutagenicity, genotoxicity, and carcinogenicity.[1][2]

The central challenge in the development of nitroazetidines lies in decoupling their therapeutic efficacy from their potential toxicity. A comprehensive understanding of the underlying mechanisms of toxicity is therefore paramount. This guide will dissect the safety profile of nitroazetidines by first examining the established toxicology of related nitro compounds and then extrapolating these principles to the nitroazetidine scaffold.

The Mechanistic Underpinnings of Nitro-Group-Mediated Toxicity

The toxicity of nitro-containing compounds is intrinsically linked to the reductive metabolism of the nitro group.[1] This process, often mediated by intracellular reductases, generates a cascade of reactive intermediates that can interact with and damage cellular macromolecules.

Reductive Activation: The Gateway to Toxicity

The key event in the bioactivation of nitro compounds is the stepwise reduction of the nitro group to form a nitroso derivative, followed by further reduction to a hydroxylamine and ultimately an amine. The intermediate species, particularly the nitroso and hydroxylamine derivatives, are highly reactive electrophiles capable of covalently binding to DNA and proteins, leading to cellular dysfunction and genetic damage.[1]

Nitroazetidine Nitroazetidine (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitroazetidine->Nitroso Reduction (Nitroreductases) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Reduction DNA_Adducts DNA Adducts Nitroso->DNA_Adducts Protein_Adducts Protein Adducts Nitroso->Protein_Adducts Amine Amine Metabolite (R-NH2) Hydroxylamine->Amine Reduction Hydroxylamine->DNA_Adducts Hydroxylamine->Protein_Adducts Toxicity Genotoxicity & Cytotoxicity DNA_Adducts->Toxicity Protein_Adducts->Toxicity

Caption: Reductive metabolism of a nitroazetidine to toxic intermediates.

Structure-Toxicity Relationships (STR): Predicting the Hazard

The toxic potential of a nitro-containing compound is not solely dependent on the presence of the nitro group but is also influenced by the overall molecular structure. Key structural features that can modulate toxicity include:

  • Position of the Nitro Group: The substitution pattern on the azetidine ring can affect the ease of reduction and the stability of the reactive intermediates.

  • Electronic Effects: Electron-withdrawing or -donating groups elsewhere in the molecule can influence the redox potential of the nitro group, thereby altering its propensity for reductive activation.

  • Steric Hindrance: Bulky substituents near the nitro group may hinder the access of reductases, potentially reducing the rate of bioactivation.

While direct experimental data on nitroazetidines is limited, studies on other nitroheterocycles like nitroimidazoles have demonstrated a correlation between their electron affinity and cytotoxicity.[3] This suggests that computational models and quantitative structure-activity relationship (QSAR) studies could be valuable tools for the early-stage risk assessment of nitroazetidine candidates.

A Strategic Framework for the Nonclinical Safety Evaluation of Nitroazetidines

A robust preclinical safety assessment is critical for any new chemical entity, and this is especially true for a class of compounds with a known toxicophoric group. The safety evaluation of nitroazetidines should follow a tiered approach, starting with in vitro assays to identify potential hazards, followed by more comprehensive in vivo studies for promising candidates. This strategy should be designed in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]

cluster_0 Tier 1: In Vitro Hazard Identification cluster_1 Tier 2: In Vivo Dose-Ranging & Acute Toxicity cluster_2 Tier 3: Repeated-Dose Toxicity & Safety Pharmacology cluster_3 Tier 4: Chronic Toxicity & Carcinogenicity (if warranted) Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Acute_Tox Acute Toxicity Studies (e.g., OECD 423) Genotoxicity->Acute_Tox Cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake) Cytotoxicity->Acute_Tox Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Metabolism->Acute_Tox Phototoxicity Phototoxicity Assay (3T3 NRU) Phototoxicity->Acute_Tox Dose_Range Dose Range-Finding Studies Acute_Tox->Dose_Range Repeated_Dose Repeated-Dose Toxicity Studies (e.g., OECD 407, 408) Dose_Range->Repeated_Dose Safety_Pharm Safety Pharmacology Core Battery (CNS, CVS, Respiratory) Repeated_Dose->Safety_Pharm Chronic_Tox Chronic Toxicity Studies Safety_Pharm->Chronic_Tox Carcinogenicity Carcinogenicity Studies Chronic_Tox->Carcinogenicity

Caption: Tiered approach for the safety assessment of nitroazetidines.

In Vitro Toxicity Assessment: The First Line of Defense

A battery of in vitro assays should be employed early in the development process to identify potential liabilities and guide the selection of the most promising candidates.

Table 1: Recommended In Vitro Safety Assays for Nitroazetidines

AssayPurposeRegulatory Guideline
Bacterial Reverse Mutation Test (Ames Test) To assess mutagenic potential (gene mutations).OECD 471
In Vitro Mammalian Cell Micronucleus Test To evaluate clastogenic and aneugenic potential (chromosomal damage).[6][7]OECD 487
In Vitro Cytotoxicity Assays (e.g., Neutral Red Uptake) To determine the concentration at which the compound is toxic to cells.-
In Vitro Phototoxicity Test (3T3 NRU) To assess the potential for light-induced toxicity.[7]OECD 432
In Vitro Metabolism Studies (Liver Microsomes/Hepatocytes) To identify major metabolites and understand metabolic pathways.-

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

  • Cell Culture: Human lymphoblastoid TK6 cells are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine a suitable concentration range for the definitive micronucleus assay. The highest concentration should induce approximately 50-60% cytotoxicity.

  • Treatment: Cells are exposed to the nitroazetidine test compound at a minimum of three concentrations, with and without a metabolic activation system (S9 mix), for a short (3-6 hours) and long (24 hours) treatment period. A vehicle control and a positive control (e.g., vinblastine) are included.[6]

  • Harvest and Staining: Following treatment and a recovery period, cells are harvested, treated with a hypotonic solution, and fixed. The cytoplasm is then lysed, and the nuclei are stained with a fluorescent DNA dye (e.g., propidium iodide).

  • Analysis: The frequency of micronucleated cells is determined by flow cytometry or manual scoring. A statistically significant, dose-dependent increase in micronuclei frequency indicates a positive result.

The causality behind this experimental choice is the well-documented genotoxic potential of nitro-containing compounds.[2][6][8][9][10] The inclusion of the S9 metabolic activation system is crucial to mimic the in vivo metabolic conversion of the nitroazetidine to potentially genotoxic metabolites.[6]

In Vivo Toxicity Studies: From Acute to Chronic Assessment

For candidates that demonstrate a favorable in vitro safety profile, in vivo studies in relevant animal models are necessary to understand the systemic toxicity and establish a safe starting dose for human clinical trials.[4][11][12]

Table 2: Key In Vivo Toxicity Studies for Nitroazetidines

Study TypePrimary ObjectivesTypical SpeciesRegulatory Guideline
Acute Oral Toxicity Determine the LD50 and identify signs of acute toxicity.[13]Rat or mouseOECD 423
Dose Range-Finding Studies Establish dose levels for repeated-dose studies.Rodent and non-rodent-
Repeated-Dose Toxicity (28-day or 90-day) Identify target organs of toxicity, characterize dose-response relationships, and determine the No-Observed-Adverse-Effect Level (NOAEL).[13]Rodent (e.g., rat) and non-rodent (e.g., dog)OECD 407/408
Safety Pharmacology Core Battery Assess effects on vital functions (central nervous, cardiovascular, and respiratory systems).VariousICH S7A/S7B

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats (OECD 407)

  • Animal Selection and Acclimatization: Young, healthy adult rats (e.g., Sprague-Dawley) are selected and acclimatized to the laboratory conditions for at least 5 days.

  • Dose Administration: The nitroazetidine test substance is administered daily by oral gavage for 28 days at three dose levels, plus a vehicle control group.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.

  • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

  • Data Analysis: The data are statistically analyzed to identify any treatment-related effects and to determine the NOAEL.

The rationale for this study is to provide a comprehensive assessment of the potential target organs for toxicity following repeated exposure, which is crucial for predicting potential adverse effects in humans. The selection of two species (a rodent and a non-rodent) is a standard regulatory requirement to account for potential differences in metabolism and toxicity.

Data Interpretation and Risk Assessment

The culmination of the safety and toxicity studies is a comprehensive risk assessment. This involves integrating all the available data—in silico, in vitro, and in vivo—to characterize the hazard profile of the nitroazetidine candidate. The goal is to establish a therapeutic window, which is the range of doses that produces a therapeutic effect without causing significant toxicity.

Key considerations in the risk assessment include:

  • Genotoxicity: A positive finding in the in vitro genotoxicity assays is a significant concern and may halt further development unless the intended therapeutic indication justifies the risk (e.g., life-threatening diseases with no other treatment options).

  • Target Organ Toxicity: The identification of specific target organs of toxicity in repeated-dose studies will guide the clinical monitoring plan in human trials.

  • Metabolic Profile: Understanding the metabolic fate of the nitroazetidine is crucial for interpreting the toxicity data and for assessing the potential for drug-drug interactions.

Conclusion and Future Directions

The development of nitroazetidine-based therapeutics holds considerable promise, but it is a path that must be navigated with a keen awareness of the potential for toxicity. A proactive and systematic approach to safety assessment, as outlined in this guide, is essential for mitigating risks and ensuring the development of safe and effective medicines.

Future research in this area should focus on:

  • Developing more predictive in silico and in vitro models to better anticipate the toxicity of novel nitroazetidines.

  • Investigating the specific nitroreductases involved in the bioactivation of nitroazetidines to better understand inter-species and inter-individual differences in susceptibility.

  • Exploring strategies to mitigate toxicity , such as the design of nitroazetidine prodrugs that are selectively activated in the target tissue or the co-administration of agents that can detoxify the reactive intermediates.

By embracing a science-driven and safety-conscious approach, the scientific community can unlock the full therapeutic potential of the nitroazetidine scaffold while prioritizing patient safety.

References

  • In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids. (2025). MDPI. [Link]

  • Genotoxicity of nitrosated ranitidine. (n.d.). PubMed. [Link]

  • In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. (n.d.). PMC. [Link]

  • Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. (2017). PubMed. [Link]

  • Advanced in vitro safety assessments for drug & chemical development. (n.d.). Nuvisan. [Link]

  • Genotoxicity of nitrosated ranitidine. (n.d.). PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. (2020). Frontiers. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents. (2022). PubMed. [Link]

  • In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats. (2021). PubMed. [Link]

  • Synthesis and antioxidant activity of new pyridines containing gallate moieties. (2010). PubMed. [Link]

  • Preclinical Safety. (n.d.). Coursera. [Link]

  • for a Successful Regulatory Submission. (n.d.). Altasciences. [Link]

  • Comprehensive preclinical safety services | Nuvisan toxicology expertise. (n.d.). Nuvisan. [Link]

  • Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. (2024). PubMed. [Link]

  • Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. (n.d.). PubMed. [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (n.d.). European Medicines Agency. [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. (2025). ResearchGate. [Link]

  • Structure-cytotoxicity relationships of nitroimidazoles in an in vitro system. (1982). PubMed. [Link]

  • In-vivo carcinogenicity of 2-nitro-oxaphenalenes. (n.d.). PubMed. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Graphene Nanoplatelets: In Vivo and In Vitro Toxicity, Cell Proliferative Activity, and Cell Gene Expression. (2022). MDPI. [Link]

  • Assessment of oral toxicity and safety profile of cyanidin: acute and subacute studies on anthocyanin. (2024). PMC. [Link]

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Technical Guide: Physicochemical Profiling of 3-Nitroazetidine and TNAZ Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 3-Nitroazetidine derivatives, with a specific focus on the stable energetic material 1,3,3-Trinitroazetidine (TNAZ) and its relevant precursors.

Executive Summary

The azetidine ring system, characterized by its four-membered nitrogen-containing cycle, possesses high strain energy (~26 kcal/mol), making it a critical scaffold for high-energy density materials (HEDMs) and specialized pharmaceutical intermediates. While "3-nitroazetidine" refers to the core substructure, the free base (3-nitroazetidine ) is kinetically unstable and rarely isolated. Research and development focus primarily on its stable, polynitrated derivative: 1,3,3-Trinitroazetidine (TNAZ) , and its N-protected precursors (e.g., 1-tert-butyl-3-nitroazetidine ).

This guide provides validated melting point and density data for these compounds, outlines the synthesis pathways, and establishes safety protocols for their characterization.

Physicochemical Data Architecture

The following data aggregates experimentally validated values from crystallographic and thermal analysis studies.

Table 1: Core Properties of 1,3,3-Trinitroazetidine (TNAZ)

The primary stable energetic material in this class.

PropertyValueMethod/Notes
Melting Point 101 – 103 °C DSC (onset/peak); High purity samples often show sharp melting at 101°C.
Density (Crystal) 1.84 g/cm³ X-Ray Diffraction (298 K). High density contributes to high detonation velocity.
Decomposition Temp. > 240 °CTGA (onset). Exhibits good thermal stability for a nitramine.
Physical State White Crystalline SolidOften forms needles or plates; prone to sublimation/volatility in melt.
Detonation Velocity ~8.6 – 9.0 km/sCalculated/Experimental. Superior to TNT (~6.9 km/s) and comparable to RDX.
Table 2: Properties of 3-Nitroazetidine Precursors & Analogues

Intermediate scaffolds used in the synthesis of TNAZ.

CompoundPhysical StateMelting PointDensityNotes
3,3-Dinitroazetidine (Free Base) Colorless OilN/A (Liquid)~1.45 g/cm³ (est)Unstable; usually handled as a salt.
1-tert-butyl-3-nitroazetidine Liquid/Low-melt Solid< 25 °C (Est.)~1.10 g/cm³Precursor; typically converted immediately.
1-tert-butyl-3,3-dinitroazetidine Solid77 – 80 °CN/AKey intermediate in oxidative nitrolysis.
1-Acetyl-3,3-dinitroazetidine (ADNAZ) Solid120 – 125 °C1.63 g/cm³Stabilized derivative; lower performance than TNAZ.

Synthesis & Structural Logic

The synthesis of 3-nitroazetidine derivatives is non-trivial due to the high ring strain. The most reliable pathway avoids the direct isolation of the unstable 3-nitroazetidine free base, instead utilizing bulky N-protecting groups (like tert-butyl) to stabilize the ring during nitration.

Mechanistic Pathway: The Archibald-Coburn Route

The standard synthesis of TNAZ proceeds through the construction of the azetidine ring followed by iterative nitration.

TNAZ_Synthesis Figure 1: Synthetic Pathway from Precursors to TNAZ via N-t-butyl Intermediates. Start Nitromethane + Formaldehyde + t-Butylamine Intermediate1 1-t-butyl-3-hydroxymethyl- 3-nitroazetidine Start->Intermediate1 Mannich Condensation & Cyclization Intermediate2 1-t-butyl-3-nitroazetidine Intermediate1->Intermediate2 Deformylation (Base catalyzed) Intermediate3 1-t-butyl-3,3-dinitroazetidine Intermediate2->Intermediate3 Oxidative Nitration (NaNO2 / K3Fe(CN)6) TNAZ 1,3,3-Trinitroazetidine (TNAZ) Intermediate3->TNAZ Nitrolysis (HNO3 / Ac2O)

Caption: Step-wise conversion of acyclic precursors to the high-density TNAZ scaffold, highlighting the critical oxidative nitration step.

Key Experimental Insight
  • The "3-Nitro" Challenge: The mono-nitro intermediate (Intermediate 2) is sensitive. The tert-butyl group on the nitrogen is essential to prevent ring opening during the introduction of the nitro groups.

  • Nitrolysis: The final step replaces the tert-butyl group with a nitro group. This is the most hazardous step, requiring precise temperature control to prevent thermal runaway.

Experimental Protocols for Characterization

Protocol A: Melting Point Determination (Energetic Safety Mode)

Standard capillary methods pose explosion risks with polynitroazetidines. Use this modified protocol.

  • Preparation: Grind the sample (TNAZ or derivative) gently. Do not use mortar and pestle if the sample is suspected to be shock-sensitive (TNAZ is relatively insensitive, but precursors vary). Use a Teflon spatula.

  • Loading: Load < 1.0 mg into a glass capillary. Do not pack tightly.

  • Apparatus: Use a DSC (Differential Scanning Calorimeter) with crimped aluminum pans for the most accurate results, or an oil-bath apparatus with a safety shield.

  • Heating Rate: Ramp at 5 °C/min.

    • Observation: TNAZ will show a sharp endotherm at 101°C .

    • Warning: If the sample turns brown or evolves gas before melting, abort heat immediately (decomposition).

Protocol B: Density Measurement (Gas Pycnometry)

Since TNAZ is soluble in many organic solvents and water-solubility varies, liquid displacement is prone to error.

  • Instrument: Helium Gas Pycnometer.

  • Calibration: Calibrate cell volume using a standard steel sphere of known volume.

  • Sample: Use > 100 mg of crystalline material. Ensure the sample is dry (free of solvent inclusions).

  • Measurement: Perform 5 purge cycles to remove air. Run 10 pressure cycles.

  • Calculation:

    
    .
    
    • Target: 1.840 ± 0.005 g/cm³.

Applications & Implications

Energetic Materials (Propellants & Explosives)

The high density (1.84 g/cm³) and oxygen balance of TNAZ make it a superior candidate to replace TNT (melt-castable, MP ~80°C) and RDX (solid filler).

  • Melt-Castability: TNAZ melts at 101°C, allowing it to be poured into munitions shells, a rare property for high-performance nitramines.

  • Performance: The strained azetidine ring releases additional energy upon ring opening during detonation, boosting the velocity of detonation (VOD) to ~9.0 km/s.

Pharmaceutical Research

While TNAZ is toxic, the 3-nitroazetidine scaffold (often as the hydrochloride salt) serves as a dense, polar building block.

  • Pharmacophore: The nitro group acts as a bioisostere for carbonyls or carboxylic acids in specific binding pockets, altering the pKa and metabolic stability of the parent drug.

  • Handling: Researchers should use the hydrochloride salt for storage, as the free base is prone to polymerization or decomposition.

References

  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990).[1] Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924.

  • Sikder, A. K., & Sikder, N. (2004). A review of energetic materials synthesis. Journal of Hazardous Materials, 112(1-2), 1-15.

  • Viswanath, D. S., Ghosh, T. K., Boddu, V. M. (2018). 1,3,3-Trinitroazetidine (TNAZ): Synthesis, Properties, and Applications. In: Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties.[2] Springer.

  • Dave, P. R., Forohar, F., Axenrod, T. (1990). Synthesis of 3,3-dinitroazetidine. The Journal of Organic Chemistry. (Data on dinitro precursors).

Sources

Advanced Technical Guide: Strained Ring Nitro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Synthesis, Stability Mechanisms, and Energetic Performance of TNAZ, CL-20, and Octanitrocubane.

Part 1: Executive Summary & Core Directive

The Energetic/Stability Paradox In the development of High-Energy Density Materials (HEDMs), the inclusion of strained ring systems—cyclopropanes, azetidines, and cage structures like cubanes and isowurtzitanes—serves a singular thermodynamic purpose: to elevate the positive heat of formation (


) without increasing carbon content. This "strain energy" acts as a pre-loaded spring, releasing additional energy upon detonation that is independent of the oxidation of the carbon backbone.

However, this thermodynamic advantage introduces a kinetic liability. The bond angle distortion (e.g.,


 in cubane vs. the ideal 


angle) creates significant ring strain (

kcal/mol for cubane), often lowering the activation energy for accidental initiation. This guide analyzes the three apex compounds of this field—TNAZ (1,3,3-Trinitroazetidine), CL-20 (Hexanitrohexaazaisowurtzitane), and ONC (Octanitrocubane)—providing a rigorous examination of their synthesis, decomposition pathways, and performance metrics.

Part 2: The Physics of Strain in Energetics

The detonation velocity (


) of an explosive is empirically approximated by the Kamlet-Jacobs equation:


Where


 is the initial density. Strained rings contribute to performance primarily by increasing the heat of detonation (

), which influences

.
  • Azetidine (4-membered):

    
     kcal/mol strain energy.
    
  • Cubane (Cage):

    
     kcal/mol strain energy.
    
  • Isowurtzitane (Cage): High skeletal density (

    
     g/cm
    
    
    
    ), allowing for maximum packing efficiency.

Critical Insight: Unlike linear nitramines (RDX/HMX), strained rings release this stored potential energy as heat rather than just gas expansion, increasing the temperature of the detonation front and thus the Chapman-Jouguet (C-J) pressure.

Part 3: Class I - The Azetidines (TNAZ)[1][2]

1,3,3-Trinitroazetidine (TNAZ) represents the most viable melt-castable strained ring explosive, designed to replace TNT. It offers a 30-40% performance increase over TNT but suffers from high volatility.

Experimental Protocol: Synthesis of TNAZ

Methodology: The Archibald and Baum protocol (1990) is the industry standard. It utilizes a Mannich condensation followed by oxidative nitrolysis.

Safety Warning: This protocol involves the generation of energetic intermediates. All steps must be performed behind blast shields with remote handling where possible.

Step 1: Synthesis of 1-t-butyl-3,3-dinitroazetidine (Precursor)
  • Reagents: t-Butylamine, Formaldehyde (37% aq), Nitromethane.

  • Mannich Condensation: React nitromethane with excess formaldehyde to form 2,2-dinitropropane-1,3-diol .

  • Cyclization: Treat the diol (or its chlorinated derivative, 1,3-dichloro-2,2-dinitropropane) with t-butylamine under reflux.

    • Mechanism:[1][2][3][4] The amine acts as a nucleophile, displacing the leaving groups (OH or Cl) to close the 4-membered ring.

    • Yield: Typically 50-60%.

    • Validation: Check melting point (Intermediate mp:

      
      C).
      
Step 2: Oxidative Nitrolysis to TNAZ
  • Reagents: Acetic anhydride, Nitric acid (98-100%), Ammonium nitrate.

  • Preparation of Acetyl Nitrate: Slowly add HNO

    
     to acetic anhydride at 
    
    
    
    C. Exothermic!
  • Nitrolysis: Add the 1-t-butyl-3,3-dinitroazetidine precursor to the acetyl nitrate mixture.

    • Reaction: The t-butyl group is cleaved (oxidative dealkylation) and replaced by a nitro group (-NO

      
      ).
      
  • Quenching: Pour reaction mixture onto ice. TNAZ precipitates as a solid.

  • Purification: Recrystallize from ethanol or methanol.

    • Final Product: Pale yellow crystals, mp

      
      C.
      
Decomposition Mechanism

The thermal decomposition of TNAZ is unique due to the competition between ring strain release and nitramine bond scission.

TNAZ_Decomposition TNAZ TNAZ (1,3,3-Trinitroazetidine) TS Transition State (Activated Complex) TNAZ->TS Heating (>240°C) Ring_Open Ring Opening (Strain Release) TNAZ->Ring_Open C-NO2 Scission (Minor Path) Radical_Pair Radical Pair (NO2 + Azetidinyl Radical) TS->Radical_Pair N-NO2 Homolysis (Dominant Path) Radical_Pair->Ring_Open Rapid Scission Gases Gases (NO2, NO, N2O, CO2) Ring_Open->Gases Oxidation

Figure 1: Thermal decomposition pathways of TNAZ. The N-NO2 homolysis is the rate-determining step (Ea ~46 kcal/mol), followed by rapid ring collapse.

Part 4: Class II - Caged Systems (ONC & CL-20)

Octanitrocubane (ONC)

The Holy Grail: ONC is a carbon cube with a nitro group at every corner.

  • Synthesis Challenge: Requires the Eaton protocol—a multi-step functionalization of cubane (C

    
    H
    
    
    
    ). The final steps involve the difficult introduction of the 5th through 8th nitro groups using NaN(TMS)
    
    
    (sodium bis(trimethylsilyl)amide) to create polynitrocubane anions, which are then quenched with N
    
    
    O
    
    
    .
  • Stability: Surprisingly shock insensitive despite high strain. This is attributed to the rigid cage structure preventing the formation of "hot spots" via friction/shear during compression.

CL-20 (HNIW)

The Current Apex: CL-20 is the most powerful explosive currently in semi-commercial production.

  • Structure: A caged isowurtzitane skeleton.

  • Performance: Higher density (

    
     g/cm
    
    
    
    ) and velocity (
    
    
    km/s) than HMX.
  • Sensitivity: Unlike ONC, CL-20 is sensitive to impact and friction, necessitating the development of "insensitive munitions" (IM) formulations (e.g., co-crystals with TNT or HMX).

Part 5: Performance & Data Analysis

The following table synthesizes performance metrics. Note the correlation between Density and Detonation Velocity (V_det) .

CompoundFormulaDensity (

, g/cm

)
V

(km/s)
P

(GPa)
Melting Point (

C)
Impact Sensitivity (

, cm)
TNT (Reference)C

H

N

O

1.656.9021.080>100
HMX (Standard)C

H

N

O

1.919.1039.327526
TNAZ C

H

N

O

1.848.8036.410132
CL-20 (

-form)
C

H

N

O

2.049.4042.0~228 (dec)12 (Sensitive)
ONC (Theoretical)C

N

O

1.98>9.80>45.0>250Insensitive

Table 1: Comparative properties of strained ring nitro compounds vs. standard military explosives.

Part 6: Future Directions & Logic Map

The future of strained ring energetics lies not in discovering new cages (which are exponentially harder to synthesize) but in stabilizing existing ones like CL-20 and TNAZ.

Current Research Vectors:

  • Co-Crystallization: Pairing CL-20 with HMX (1:2 molar ratio) to retain power while reducing sensitivity.

  • Eutectics: TNAZ forms eutectics with TNT, allowing for melt-cast formulations that mitigate TNAZ's solidification shrinkage issues.

Future_Trends Goal Next-Gen Munitions Sub1 High Performance (V_det > 9 km/s) Goal->Sub1 Sub2 Low Sensitivity (IM Compliant) Goal->Sub2 Tech1 CL-20 Co-crystals Sub1->Tech1 Density Boost Tech2 TNAZ Melt-Cast Eutectics Sub1->Tech2 Processability Sub2->Tech1 Lattice Stabilization Tech3 Nitrocyclopropane Intermediates Sub2->Tech3 Pharma/Dual-Use

Figure 2: Strategic development vectors for strained ring compounds in defense and medicinal chemistry.

References

  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry. Link

  • Eaton, P. E., Zhang, M. X., Gilardi, R., et al. (2001). Octanitrocubane: A New Nitrocarbon. Propellants, Explosives, Pyrotechnics. Link

  • Oxley, J. C., et al. (1997). Thermal Decomposition Pathways of 1,3,3-Trinitroazetidine (TNAZ). The Journal of Physical Chemistry A. Link

  • Nair, U. R., et al. (2005). Hexanitrohexaazaisowurtzitane (CL-20) and CL-20-Based Formulations (Review). Combustion, Explosion, and Shock Waves. Link

  • Sikder, A. K., & Sikder, N. (2004). A review of advanced high performance, insensitive and thermally stable energetic materials emerging for military and space applications. Journal of Hazardous Materials. Link

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Multi-Step Synthesis of 3-Nitroazetidine from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine ring is a strained four-membered heterocycle that serves as a privileged scaffold in medicinal chemistry, offering unique three-dimensional vectors for molecular design.[1] The 3-nitroazetidine derivative, in particular, is a valuable building block for creating novel chemical entities, acting as a precursor for 3-aminoazetidines or as a key component in energetic materials.[2][3] This document provides a detailed, multi-step synthetic protocol for obtaining 3-nitroazetidine, starting from the readily available and inexpensive commodity chemical, epichlorohydrin. The synthesis is presented in three major parts: (1) The formation of a key N-protected azetidinol intermediate, (2) its conversion to a stable, Boc-protected aminoazetidine precursor, and (3) the final deprotection and oxidative transformation to 3-nitroazetidine. This guide emphasizes the causality behind experimental choices, provides robust step-by-step protocols, and incorporates critical safety information to ensure reliable and safe execution in a research environment.

Overall Synthetic Pathway

The transformation from epichlorohydrin to 3-nitroazetidine is a multi-step process designed for robustness and scalability. The pathway leverages a protective group strategy to ensure high yields and purity of the intermediates.

Overall_Synthesis cluster_part1 Part 1: Azetidinol Formation cluster_part2 Part 2: Amino Precursor Synthesis cluster_part3 Part 3: Final Product Synthesis Epi Epichlorohydrin Intermediate1 N-benzyl-3-amino- 1-chloropropan-2-ol Epi->Intermediate1 + Benzylamine Amine Benzylamine Azetidinol 1-Benzylazetidin-3-ol Intermediate1->Azetidinol Base-catalyzed cyclization Mesylate Azetidinol Mesylate Azetidinol->Mesylate Mesylation Azide 1-Benzyl-3-azidoazetidine Mesylate->Azide + NaN3 BocAmine 1-Boc-3-aminoazetidine Azide->BocAmine Hydrogenolysis + Boc2O AminoHCl 3-Aminoazetidine HCl BocAmine->AminoHCl Deprotection Final 3-Nitroazetidine AminoHCl->Final Oxidation

Caption: Overall synthetic route from epichlorohydrin to 3-nitroazetidine.

PART 1: Synthesis of the Key Intermediate, 1-Benzylazetidin-3-ol

Scientific Rationale

The initial stage of the synthesis involves the construction of the core azetidine ring. This is achieved through a well-established two-step sequence. First, the epoxide ring of epichlorohydrin is opened by a primary amine. Benzylamine is selected as an ideal reagent because it is inexpensive and the N-benzyl group serves as a robust protecting group that can be easily removed in a later step via hydrogenolysis.[2][4] The nucleophilic attack of the amine on the sterically less hindered terminal carbon of the epoxide is a classic SN2 reaction, yielding an aminochlorohydrin intermediate.[5][6]

The subsequent and critical step is the intramolecular cyclization. This is an SN2 reaction where the secondary amine displaces the primary chloride. The reaction is promoted by a base, such as triethylamine, which neutralizes the HCl generated and facilitates the ring-closing reaction.[7][8] The use of a phase-transfer catalyst like tetrabutylammonium iodide can enhance the reaction rate.[8]

Experimental Protocol 1.1: Synthesis of N-benzyl-3-amino-1-chloropropan-2-ol
  • To a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath (0-5 °C), add benzylamine (1.0 eq) dissolved in 15 volumes of water.

  • While maintaining the temperature between 0-5 °C, slowly add epichlorohydrin (1.3 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at this temperature for 12 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often separates as an oil or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The crude product is typically used directly in the next step without extensive purification.[4]

Experimental Protocol 1.2: Cyclization to 1-Benzylazetidin-3-ol
  • Transfer the crude N-benzyl-3-amino-1-chloropropan-2-ol (1.0 eq) to a suitable round-bottom flask.

  • Add triethylamine (approx. 5 volumes relative to the starting aminochlorohydrin) and tetrabutylammonium iodide (0.05 eq).[7][8]

  • Heat the resulting mixture to reflux (the boiling point of triethylamine is ~89 °C) and stir for 13-16 hours.[8]

  • Cool the reaction mixture to room temperature. A precipitate of triethylamine hydrochloride will form.

  • Filter off the hydrochloride salt and wash the filter cake with a small amount of fresh triethylamine or an organic solvent like toluene.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude oil.

  • The crude product can be purified by crystallization from a solvent system such as toluene/hexane to yield 1-benzylazetidin-3-ol as a white crystalline solid.[7][8]

  • Expected Yield: ~65-86%.[4][8]

  • Characterization: Melting point: 66-67 °C.[7] The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

PART 2: Synthesis of the Versatile Precursor, 1-Boc-3-aminoazetidine

Scientific Rationale

With the azetidine ring constructed, the next phase involves converting the 3-hydroxyl group into a protected amino group. A direct conversion is challenging; therefore, a three-step sequence is employed for efficiency and high purity.

  • Mesylation: The hydroxyl group is first activated by converting it into a better leaving group, a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.[9]

  • Azide Displacement: The mesylate is then displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction to form 1-benzyl-3-azidoazetidine. Azides are excellent precursors to primary amines.

  • Reduction & Protection: The final step in this sequence is a one-pot reaction that accomplishes three transformations simultaneously. Catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) reduces the azide to a primary amine while concurrently cleaving the N-benzyl protecting group (hydrogenolysis).[10] The reaction is performed in the presence of di-tert-butyl dicarbonate (Boc₂O), which immediately protects the newly formed, highly nucleophilic 3-aminoazetidine as its tert-butoxycarbonyl (Boc) derivative.[2] This prevents side reactions and yields a stable, easily handled solid intermediate, 1-Boc-3-aminoazetidine.

Experimental Protocol 2.1: Mesylation of 1-Benzylazetidin-3-ol
  • Dissolve 1-benzylazetidin-3-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Add triethylamine (1.2 eq).

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in DCM dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.[9]

  • Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used directly or purified by chromatography.[9]

Experimental Protocol 2.2: Synthesis of 1-Benzyl-3-azidoazetidine
  • Dissolve the crude mesylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN₃, ~1.5 eq).

  • Heat the mixture to 60-80 °C and stir for 12-16 hours. (CAUTION: Sodium azide is highly toxic and potentially explosive. Handle with extreme care).

  • After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate to yield the crude azide.

Experimental Protocol 2.3: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate
  • Dissolve the crude 1-benzyl-3-azidoazetidine (1.0 eq) in a solvent such as ethyl acetate or methanol.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously for 12-24 hours.[10]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. (CAUTION: Pd/C is flammable, especially when dry and saturated with hydrogen. Do not allow the filter cake to dry out).

  • Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel chromatography to afford 1-Boc-3-aminoazetidine as a colorless oil or solid.[10]

  • Expected Yield: ~90-99% for the final reduction/protection step.[10]

PART 3: Synthesis of 3-Nitroazetidine

Scientific Rationale

The final stage involves the deprotection of the Boc-protected amine followed by its conversion to the nitro group. The Boc group is acid-labile and can be cleanly removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the 3-aminoazetidine salt.

The conversion of a primary amine to a nitro group is an oxidation reaction. While direct nitration of the amine is not feasible, oxidation provides a viable route. A powerful and effective oxidizing agent for this transformation is dimethyldioxirane (DMDO), generated in situ from Oxone® (potassium peroxymonosulfate) and acetone. This method is known for its ability to oxidize primary amines to nitro compounds under relatively mild conditions.

Experimental Workflow

Part3_Workflow Start 1-Boc-3-aminoazetidine in Dichloromethane Step1 Add Trifluoroacetic Acid (TFA) Stir at Room Temperature Start->Step1 Workup1 Evaporate Solvent & TFA Obtain 3-Aminoazetidine TFA Salt Step1->Workup1 Step2 Dissolve Salt in Acetone/Water Buffer with NaHCO3 Workup1->Step2 Step3 Add Oxone® solution dropwise Maintain 0-5 °C Step2->Step3 Workup2 Quench with Sodium Sulfite Extract with Ethyl Acetate Step3->Workup2 Purify Column Chromatography Workup2->Purify Product Pure 3-Nitroazetidine Purify->Product

Caption: Workflow for the deprotection and oxidation to 3-nitroazetidine.

Experimental Protocol 3.1: Deprotection of 1-Boc-3-aminoazetidine
  • Dissolve 1-Boc-3-aminoazetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the 3-aminoazetidine trifluoroacetate salt, which can be used directly in the next step.

Experimental Protocol 3.2: Oxidation to 3-Nitroazetidine
  • Prepare a buffered solution by dissolving the crude 3-aminoazetidine salt (1.0 eq) and sodium bicarbonate (NaHCO₃, ~5 eq) in a mixture of acetone and water. Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of Oxone® (potassium peroxymonosulfate, ~3-4 eq) in water.

  • Add the Oxone® solution dropwise to the stirred amine solution over 1-2 hours, ensuring the temperature remains between 0-5 °C. The in-situ generation of DMDO will oxidize the amine.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining oxidant.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain pure 3-nitroazetidine.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1.1 Benzylamine, EpichlorohydrinWaterN-benzyl-3-amino-1-chloropropan-2-ol~95% (Crude)
1.2 N-benzyl-3-amino-1-chloropropan-2-olTriethylamine, Bu₄NI1-Benzylazetidin-3-ol65-86%[4][8]
2.1 1-Benzylazetidin-3-olMethanesulfonyl chloride, Et₃NMesylate Intermediate>90% (Crude)
2.2 Mesylate IntermediateSodium Azide (NaN₃)Azide Intermediate>90% (Crude)
2.3 Azide IntermediatePd/C, H₂, Boc₂O1-Boc-3-aminoazetidine90-99%[10]
3.1 1-Boc-3-aminoazetidineTrifluoroacetic Acid (TFA)3-Aminoazetidine SaltQuantitative
3.2 3-Aminoazetidine SaltOxone®, Acetone3-Nitroazetidine40-60%

Critical Safety Precautions

  • Epichlorohydrin: Is highly toxic, corrosive, a suspected carcinogen, and an irritant.[11] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

  • Sodium Azide: Is acutely toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or metal spatulas/pipes. Handle with extreme care.

  • Catalytic Hydrogenation: The Pd/C catalyst is highly flammable, especially when exposed to air after use. Ensure the catalyst is always kept wet during filtration and disposal.

  • Oxidation: The oxidation reaction is exothermic. Maintain strict temperature control during the addition of Oxone® to prevent runaway reactions.

  • Nitro Compounds: Organic nitro compounds can be energetic and should be handled with care. Avoid heat, shock, and friction.

References

  • Drake, N. L., & McElvain, S. M. (1955). Reaction of Epichlorohydrin with Ammonia, Aniline, and Diethanolamine. Journal of the American Chemical Society, 77(1), 138-141. [Link]

  • Kamal, A., et al. (2007). An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst. New Journal of Chemistry, 31(5), 743-748. [Link]

  • Bakulev, V. A., et al. (2018). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 14, 2576-2584. [Link]

  • Abbasov, V. M., et al. (2016). Regioselective opening of epoxide ring with primary amines in H2O medium. Journal of Chemical and Pharmaceutical Research, 8(7), 84-88. [Link]

  • PubChem. (n.d.). Epichlorohydrin. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Bespalko, Y., et al. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Journal of Chemistry and Technologies, 31(4), 543-551. [Link]

  • PrepChem. (n.d.). Preparation of 1-benzylazetidin-3-ol (l). PrepChem.com. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Ring opening of epichlorohydrin with amine. [Image]. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Reddy, V. V. R. M. K., et al. (2021). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 25(8), 1856-1864. [Link]

  • Gaertner, R. (1987). U.S. Patent No. 4,639,334. Washington, DC: U.S.
  • McKelvey, J. B., & Benerito, R. R. (1967). U.S. Patent No. 3,351,420. Washington, DC: U.S.
  • Olin Epoxy. (n.d.). EPICHLOROHYDRIN. Olin Corporation. Retrieved February 27, 2026, from [Link]

  • Scribd. (n.d.). Chemists: Epichlorohydrin Anomaly. Scribd. Retrieved February 27, 2026, from [Link]

  • Nishimura, T., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Catalysis Science & Technology, 8(1), 143-151. [Link]

  • Laguerre, M., et al. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1523. [Link]

  • ResearchGate. (n.d.). Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Iaroshenko, V. O., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1052. [Link]

  • ResearchGate. (n.d.). General synthetic route for accessing azetidines via intermolecular... [Image]. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2012).
  • All About Chemistry. (2020, November 24). Azetidine: Chemical Reactivity [Video]. YouTube. [Link]

  • Mizumi, A., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125-2135. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. . Retrieved February 27, 2026, from [Link]

  • Nam, J., & Helquist, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5057-5101. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Image]. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Wang, D., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. [Link]

  • Sciencemadness Discussion Board. (2008). 1,3,3-Trinitroazetidine (TNAZ). [Link]

  • Frankowski, K. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(12), 665-675. [Link]

  • ChemRxiv. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Zom-pa, C. L., & Sarlah, D. (2023). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 56(1), 69-81. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PubMed Central. Retrieved February 27, 2026, from [Link]

  • Shepherd, N. E., et al. (2016). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Organic Letters, 18(21), 5584-5587. [Link]

  • Ye, X., & He, C. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(32), 7432-7435. [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. Retrieved February 27, 2026, from [Link]

Sources

Protocol for oxidative nitrolysis of azetidine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the high-yield synthesis of N-nitroazetidines via the oxidative nitrolysis of N-alkyl azetidine precursors. The primary focus is the conversion of 1-tert-butyl-3,3-dinitroazetidine to 1,3,3-trinitroazetidine (TNAZ) , a benchmark melt-castable high-energy density material (HEDM). This guide addresses the critical safety parameters required when handling acetyl nitrate nitration systems, the mechanistic basis of tert-butyl cleavage, and the isolation of the strained ring product.

Target Audience: Synthetic Organic Chemists, Energetic Materials Scientists, Process Safety Engineers.

Scientific Background & Mechanism

The synthesis of TNAZ represents a classic challenge in energetic materials chemistry: installing a high-energy nitro group onto a strained, four-membered azetidine ring without triggering ring-opening decomposition.

The Challenge of the Strained Ring

Azetidines possess significant ring strain (~26 kcal/mol). Standard oxidative conditions often cleave the C-C or C-N bonds of the ring rather than the exocyclic substituents. The "oxidative nitrolysis" described here specifically targets the N-alkyl bond (typically tert-butyl), exploiting the stability of the tert-butyl cation leaving group to preserve the ring integrity.

Reaction Mechanism

The transformation is an electrophilic substitution-elimination sequence.

  • Electrophilic Attack: The nitronium ion (

    
    ), generated in situ from nitric acid and acetic anhydride (acetyl nitrate), attacks the basic nitrogen of the azetidine ring.
    
  • Quaternary Intermediate: An unstable quaternary ammonium species is formed.

  • Elimination (Nitrolysis): The steric bulk and stability of the tert-butyl cation drive the cleavage of the N-C(alkyl) bond, releasing the tert-butyl group (often trapped as an ester or alkene) and leaving the N-nitro azetidine.

Mechanism Precursor 1-tert-butyl- 3,3-dinitroazetidine Intermediate Quaternary Ammonium Salt (Unstable) Precursor->Intermediate + NO2+ Reagent Acetyl Nitrate (AcONO2) Reagent->Intermediate Cleavage t-Butyl Cation Elimination Intermediate->Cleavage Rate Limiting Product 1,3,3-trinitroazetidine (TNAZ) Cleavage->Product - t-BuOAc

Figure 1: Mechanistic pathway for the nitrolysis of N-tert-butyl azetidines.

Critical Safety Prerequisites

WARNING: EXPLOSION HAZARD. The reagents involved (Acetyl Nitrate, TNAZ) are energetic materials.[1][2] Acetyl nitrate is unstable and can detonate if heated or concentrated.

ParameterCritical LimitConsequence of Failure
Temperature (Addition) < 5°CRunaway exotherm; Acetyl nitrate detonation.
Temperature (Reaction) < 65°CRing opening; decomposition fume-off.
Quenching Ice/Water ExcessViolent gas evolution if quenched with acid.
Scale < 5g (Initial)Mass detonation risk. Blast shielding required.

Materials & Equipment

Reagents:

  • Precursor: 1-tert-butyl-3,3-dinitroazetidine (Synthesized via Mannich condensation of nitromethane, formaldehyde, and t-butylamine).

  • Nitric Acid: 98-100% (White Fuming Nitric Acid - WFNA).

  • Acetic Anhydride: >99% (Must be free of acetic acid to ensure stoichiometry).

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Equipment:

  • Jacketed glass reactor (or round bottom flask with cryostat).

  • Teflon-coated thermocouple (Internal temperature monitoring is mandatory).

  • Blast shield / Fume hood sash.

Experimental Protocol

Step 1: Preparation of Acetyl Nitrate (In Situ)

Rationale: Acetyl nitrate is too unstable to store. It must be generated immediately prior to use at low temperatures.

  • Place a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer behind a blast shield.

  • Charge the flask with Acetic Anhydride (15.0 mL, 159 mmol) .

  • Cool the flask to 0°C using an ice/salt bath.

  • Add White Fuming Nitric Acid (4.2 mL, 100 mmol) dropwise via the addition funnel.

    • Critical Control: The internal temperature must NOT exceed 5°C during addition.

    • Observation: The solution will remain colorless or turn pale yellow. Darkening indicates decomposition.

  • Stir at 0°C for 15 minutes to ensure complete formation of acetyl nitrate.

Step 2: Oxidative Nitrolysis

Rationale: The precursor is added to the nitrating agent. Reverse addition (adding acid to precursor) can lead to hot spots and ring opening.

  • Dissolve 1-tert-butyl-3,3-dinitroazetidine (2.03 g, 10 mmol) in a minimal amount of acetic anhydride (approx. 2-3 mL) if solid, or add directly if liquid/oil.

  • Add the precursor dropwise to the cold acetyl nitrate solution (0°C).

  • Once addition is complete, allow the mixture to warm slowly to room temperature (20-25°C) over 30 minutes.

  • Controlled Heating: Heat the reaction vessel to 55-60°C for 1 hour.

    • Note: Evolution of isobutylene gas (or formation of tert-butyl acetate) indicates successful cleavage.

    • Validation: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material spot (more polar amine) should disappear, replaced by the less polar N-nitro product.

Step 3: Quenching and Isolation
  • Cool the reaction mixture back to 0°C .

  • Pour the reaction mixture onto 100g of crushed ice . Stir vigorously until the ice melts.

    • Chemistry: This hydrolyzes excess acetyl nitrate and acetic anhydride.

  • Extract the aqueous mixture with Dichloromethane (3 x 30 mL) .

  • Wash the combined organic layers with:

    • Saturated NaHCO₃ (2 x 30 mL) to remove acid.

    • Brine (1 x 30 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap bath < 30°C).

    • Result: TNAZ typically solidifies as a pale yellow/white crystalline solid upon solvent removal.

Workflow cluster_prep Step 1: Acetyl Nitrate Formation cluster_rxn Step 2: Nitrolysis cluster_workup Step 3: Isolation start Start: Reagent Prep cool Cool Ac2O to 0°C start->cool add_hno3 Add WFNA Dropwise (Keep T < 5°C) cool->add_hno3 form_an Acetyl Nitrate Formed add_hno3->form_an add_precursor Add Azetidine Precursor (at 0°C) form_an->add_precursor heat Heat to 55-60°C (1 Hour) add_precursor->heat monitor Monitor Gas Evolution (Isobutylene) heat->monitor quench Quench on Crushed Ice monitor->quench extract Extract w/ DCM Wash w/ NaHCO3 quench->extract dry Evaporate Solvent (TNAZ Solidifies) extract->dry

Figure 2: Operational workflow for the batch synthesis of TNAZ.

Analytical Validation

Upon isolation, the product must be characterized to ensure the N-NO₂ group is installed and the ring is intact.

TechniqueExpected Result for TNAZNote
Melting Point 101°C - 103°CSharp melting point indicates high purity.
IR Spectroscopy 1590 cm⁻¹ (NO₂ asym), 1330 cm⁻¹ (NO₂ sym)Look for disappearance of t-butyl C-H stretches (~2960 cm⁻¹).
¹H NMR (CDCl₃) δ 5.20 (s, 4H)Singlet. The t-butyl protons (δ ~1.0) must be absent.[3]
DSC Exotherm onset ~240°CDo not exceed 200°C during routine melting point checks.

Troubleshooting & Optimization

  • Issue: Low Yield / Oil Product.

    • Cause: Incomplete cleavage or ring opening.

    • Solution: Ensure the reaction temperature reaches 55°C. If the ring opens, you will see complex multiplets in NMR rather than a clean singlet.

  • Issue: Runaway Exotherm.

    • Cause: Adding HNO₃ too fast or insufficient cooling.

    • Solution: Stop addition immediately. Engage emergency cooling. If temperature exceeds 40°C during addition, quench remotely if possible.

  • Alternative Reagents:

    • For highly sensitive substrates, N₂O₅ (Dinitrogen Pentoxide) in chloroform can be used as a milder, non-acidic nitrating agent, though it requires specialized handling (glovebox).

References

  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990).[1][4] Synthesis and X-ray structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920–2924.

  • Viswanath, D. S., Ghosh, T. K., & Boddu, V. M. (2018).[5] Emerging Energetic Materials: Synthesis, Physicochemical, and Detonation Properties. Springer. (Chapter 11: 1,3,3-Trinitroazetidine).[1]

  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH.

  • Sikder, A. K., & Sikder, N. (2004). A review of advanced high performance, insensitive and thermally stable energetic materials emerging for military and space applications. Journal of Hazardous Materials, 112(1-2), 1-15.

Sources

Application Note: Precision Synthesis of Azetidines via Intramolecular Mitsunobu Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring is a high-value pharmacophore in modern drug discovery, offering a distinct vector for conformational restriction and metabolic stability compared to pyrrolidines or piperidines. However, the formation of the 4-membered ring via the Mitsunobu reaction is kinetically challenged by significant ring strain (~26 kcal/mol) and entropic factors that often favor intermolecular oligomerization over intramolecular cyclization.

This guide details the Intramolecular Mitsunobu Cyclization (IMC) of 1,3-amino alcohols. It moves beyond generic textbook conditions to provide a robust, field-proven protocol that addresses the specific competing pathways of elimination and polymerization inherent to 4-membered ring closure.

Mechanistic Causality & Critical Parameters

To successfully synthesize azetidines, one must manipulate the reaction kinetics to favor the high-energy cyclization pathway.

The Kinetic Landscape

In a standard Mitsunobu reaction, the alcohol is activated as an oxyphosphonium intermediate. For 1,3-amino alcohols, the nitrogen nucleophile must attack this electrophilic carbon.

  • Challenge 1 (Entropy): The probability of the nitrogen terminus meeting the activated carbon is lower than in 5- or 6-membered rings.

  • Challenge 2 (pKa): The nitrogen must be acidic enough (pKa < 13) to protonate the betaine intermediate. Simple amines (pKa ~35) will not react; they require sulfonamide protection (Ts, Ns).

  • Challenge 3 (Side Reactions): The activated alcohol can undergo E2 elimination to form an allylic amine, driven by the release of steric strain.

Pathway Visualization

The following diagram illustrates the bifurcation between the desired cyclization and the competing oligomerization/elimination pathways.

mitsunobu_mechanism Start 1,3-Amino Alcohol (N-Protected) Activated Oxyphosphonium Intermediate Start->Activated Activation Reagents PPh3 + DIAD Betaine Betaine Intermediate (PPh3-N-N-CO2Et) Reagents->Betaine Betaine->Activated Protonation by H-Nu Cyclization Intramolecular Attack (k_intra) Activated->Cyclization High Dilution Favors Oligomer Intermolecular Attack (k_inter) Activated->Oligomer High Conc. Favors Elimination E2 Elimination (Allyl Amine) Activated->Elimination Steric Hindrance Favors Product Azetidine Product Cyclization->Product Byproducts Oligomers / Allyl Amines Oligomer->Byproducts Elimination->Byproducts

Caption: Kinetic competition in Mitsunobu azetidine formation. High dilution is critical to favor k_intra over k_inter.

Experimental Protocols

Protocol A: Standard Azetidine Closure (N-Sulfonamides)

Applicability: Primary alcohols, unhindered substrates. Substrate Requirement: Nitrogen must be protected with Tosyl (Ts), Nosyl (Ns), or Mesyl (Ms). The Nosyl (Ns) group is recommended for drug development as it allows mild deprotection via thiophenol, unlike the harsh conditions required for Tosyl removal.

Reagents:

  • Substrate: N-Nosyl-3-amino-1-propanol derivative (1.0 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)[1][2]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Note: DIAD is preferred over DEAD due to higher stability and liquid state.

  • Solvent: Anhydrous THF or Toluene (0.05 M - Critical )

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the N-protected amino alcohol (1.0 equiv) and PPh3 (1.5 equiv) in anhydrous THF.

    • Dilution Check: Ensure the concentration is 0.05 M or lower . For 1 mmol of substrate, use at least 20 mL of solvent. This is the primary control against oligomerization.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 15–30 minutes.

    • Visual Cue: The yellow color of DIAD should fade as it reacts with PPh3. A persistent yellow color indicates the reaction is stalling or reagents are in excess.

  • Reaction: Remove the ice bath and stir at room temperature.

    • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete within 2–4 hours.

    • Checkpoint: If starting material remains after 4 hours, do not add more reagents immediately. Check pH; the reaction requires the medium to remain neutral/slightly acidic for the proton transfer.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with saturated NaHCO3 and brine. Dry over Na2SO4.[1][3]

  • Purification: Flash chromatography.

    • Note: Triphenylphosphine oxide (TPPO) is a major byproduct.[1][4] If separation is difficult, use a precipitating solvent (Hexane/Ether) to crash out TPPO before chromatography.

Protocol B: "Tsunoda Conditions" for Difficult Substrates

Applicability: Secondary alcohols, sterically hindered systems, or slightly less acidic nucleophiles (e.g., N-Boc-sulfonamides). Logic: Uses a more nucleophilic phosphine (PBu3) and a solid azodicarboxylate (ADDP) to drive the reaction against steric strain.

Reagents:

  • Reagent: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv)

  • Phosphine: Tributylphosphine (PBu3) (1.5 equiv)

  • Solvent: Anhydrous THF or Benzene (0.1 M)

Step-by-Step Procedure:

  • Betaine Formation (Pre-complexation): In a separate flask, combine ADDP and PBu3 in THF at 0 °C. Stir for 10 minutes until an orange precipitate/slurry forms (the active betaine).

  • Substrate Addition: Add the substrate solution (alcohol + nucleophile) slowly to the pre-formed betaine slurry.

    • Why? Adding substrate to the active species prevents the alcohol from sequestering the phosphine before activation.

  • Temperature: Allow to warm to Room Temperature. If no reaction occurs after 6 hours, heat to 40–60 °C.

    • Warning: PBu3 is malodorous and toxic. All operations must be performed in a fume hood.

Optimization & Troubleshooting Guide

The following decision matrix helps select conditions based on substrate properties.

optimization_tree Start Substrate Analysis pKa_Check Is N-Nucleophile pKa < 13? Start->pKa_Check Sterics Is Alcohol Primary or Secondary? pKa_Check->Sterics Yes Protect Action: Install N-Ts or N-Ns pKa_Check->Protect No (e.g. Amine) Standard Protocol A: PPh3 / DIAD / THF (0.05 M) Sterics->Standard Primary (Unhindered) Tsunoda Protocol B: PBu3 / ADDP / THF (Warm to 60°C) Sterics->Tsunoda Secondary (Hindered)

Caption: Decision tree for selecting Mitsunobu conditions based on nucleophile acidity and steric hindrance.

Quantitative Comparison of Reagent Systems
ParameterProtocol A (Standard)Protocol B (Tsunoda)
Reagents PPh3 / DIADPBu3 / ADDP
Active Species Betaine (Soluble)Betaine (Precipitate)
Steric Tolerance Low (Primary alcohols best)High (Secondary alcohols tolerated)
pKa Tolerance Strict (< 11-13)Moderate (< 13-14)
Purification TPPO removal can be difficultADDP hydrazine byproduct is insoluble (filtration)
Primary Risk Elimination (Allyl amine)Oxidation of PBu3 (Air sensitive)

Self-Validating System: Quality Control

To ensure the protocol is working before committing valuable material:

  • The "Betaine Test": When mixing PPh3 and DIAD, a rapid color change (often to light yellow or clear) indicates active betaine formation. If the solution remains dark orange/red (color of DIAD), the reagents may be wet or degraded.

  • 31P NMR Monitoring:

    • PPh3: ~ -6 ppm

    • TPPO (Byproduct): ~ +29 ppm

    • Oxyphosphonium (Intermediate): ~ +50 to +60 ppm

    • Protocol: Take an aliquot. If the signal at +50 ppm persists, the cyclization (SN2 step) is the bottleneck. Heat may be required.

  • Water Control: Mitsunobu is strictly anhydrous. Water competes with the alcohol for the phosphonium center, producing hydrazine and phosphine oxide without product formation. Use freshly distilled THF.

References

  • Mitsunobu, O. (1981).[5] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[6][7][8] Synthesis, 1981(1), 1–28. Link

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction.[4] Tetrahedron Letters, 34(10), 1639–1642.[4] Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1][2][5] Chemical Reviews, 109(6), 2551–2651. Link

  • Kelleher, F., & Ó Proinsias, K. (2007). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids.[7] Tetrahedron Letters, 48(28), 4879-4882.[7] Link

  • Denton, R. M., et al. (2025). Catalytic Mitsunobu Reactions: The State of the Art. Organic Chemistry Portal (Review Summary). Link

Sources

Application Note: Preparation of 1-tert-butyl-3-nitroazetidine Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 1-tert-butyl-3-nitroazetidine is a highly strained, four-membered heterocyclic intermediate of critical importance in both the synthesis of high-energy density materials (such as the melt-castable explosive 1,3,3-trinitroazetidine, TNAZ)[1][2] and the development of specialized pharmaceutical building blocks[3]. Due to the inherent ring strain of the azetidine core and the energetic nature of nitro-substituted heterocycles, synthesizing this intermediate requires precise control over reaction conditions.

As a Senior Application Scientist, I have structured this guide to move beyond a mere recipe. This document details the causality behind each reagent choice, establishes a self-validating analytical framework to ensure intermediate integrity, and provides a field-proven, three-step synthetic protocol.

Mechanistic Overview & Reaction Causality

Direct nitration of an alcohol yields a nitrate ester (C–O–NO₂), not a nitroalkane (C–NO₂). Therefore, the synthesis of 1-tert-butyl-3-nitroazetidine must proceed via a three-step pathway: cyclization, leaving-group activation, and nucleophilic substitution[2].

  • Ring Cyclization (The Role of Sterics): The synthesis begins with the condensation of epichlorohydrin and tert-butylamine. The bulky tert-butyl group is not arbitrary; it provides critical steric hindrance that suppresses intermolecular cross-linking, thereby forcing the intramolecular ring closure to form the four-membered azetidine ring. Furthermore, the tert-butyl group acts as an orthogonal protecting group that can be cleaved later during downstream nitrolysis[2][4].

  • Mesylation (Leaving Group Activation): The resulting 1-tert-butylazetidin-3-ol possesses a hydroxyl group, which is a poor leaving group. Reacting it with methanesulfonyl chloride (MsCl) converts the hydroxyl into a methanesulfonate (mesylate), creating a highly polarized C–O bond primed for

    
     displacement[2].
    
  • Nucleophilic Substitution (The Ambidentate Challenge): The final step reacts the mesylate with sodium nitrite (NaNO₂). The nitrite anion is an ambidentate nucleophile, meaning it can attack via the nitrogen atom (yielding the desired nitroazetidine) or the oxygen atom (yielding an unstable nitrite ester). To circumvent this, 1,3,5-benzenetriol (phloroglucinol) is added to the reaction. Phloroglucinol acts as a highly effective scavenger for nitrite esters and nitrous acid, suppressing the O-alkylation pathway and driving the equilibrium toward the desired N-alkylation product[4].

Synthetic Pathway Visualization

SynthesisPathway Node1 Epichlorohydrin + t-BuNH₂ Node2 1-tert-butylazetidin-3-ol (Intermediate 1) Node1->Node2 MeOH, RT to Reflux (Cyclization) Node3 1-tert-butyl-3- (mesyloxy)azetidine Node2->Node3 MsCl, Et₃N DCM, 0°C to RT Node4 1-tert-butyl-3- nitroazetidine Node3->Node4 NaNO₂, Phloroglucinol DMF/H₂O, RT

Fig 1. Three-step synthetic pathway for 1-tert-butyl-3-nitroazetidine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters required for the three-step synthesis.

ParameterStep 1: CyclizationStep 2: MesylationStep 3: Nitration (

)
Starting Material Epichlorohydrin1-tert-butylazetidin-3-ol1-tert-butyl-3-(mesyloxy)azetidine
Key Reagents tert-Butylamine (1.2 eq)MsCl (1.1 eq), Et₃N (1.5 eq)NaNO₂ (2.0 eq), Phloroglucinol (0.1 eq)
Solvent System MethanolAnhydrous DichloromethaneDMF / H₂O (9:1 v/v)
Temperature 0 °C

RT

Reflux
0 °C

RT
Room Temperature
Reaction Time 72 h (RT) + 24 h (Reflux)2 - 4 h24 - 48 h
Expected Yield 70 - 80%85 - 90%50 - 60%

Experimental Protocols

Step 5.1: Synthesis of 1-tert-butylazetidin-3-ol
  • Initiation: Charge a round-bottom flask equipped with a magnetic stirrer and an addition funnel with tert-butylamine (1.2 eq) and methanol (3 mL per mmol of amine). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add epichlorohydrin (1.0 eq) dropwise over 30 minutes to control the exothermic epoxide ring-opening.

  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 72 hours. Subsequently, attach a reflux condenser and heat the mixture to reflux for 24 hours to drive the azetidine ring closure to completion.

  • Workup: Concentrate the mixture in vacuo. Treat the residue with 2M NaOH to liberate the free base, extract with diethyl ether (3x), dry the combined organic layers over anhydrous MgSO₄, and concentrate to yield the crude alcohol.

Step 5.2: Synthesis of 1-tert-butyl-3-(mesyloxy)azetidine
  • Setup: Dissolve the crude 1-tert-butylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add triethylamine (Et₃N, 1.5 eq) as an acid scavenger and cool to 0 °C.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. The solution will become cloudy as triethylamine hydrochloride precipitates.

  • Completion: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and wash the organic layer with brine. Dry over MgSO₄ and concentrate in vacuo to afford the mesylate as a pale yellow oil. Proceed immediately to the next step, as mesylates can degrade upon prolonged storage.

Step 5.3: Synthesis of 1-tert-butyl-3-nitroazetidine
  • Reaction Matrix: Dissolve the mesylate intermediate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Substitution: In a separate vial, dissolve sodium nitrite (2.0 eq) and 1,3,5-benzenetriol (phloroglucinol, 0.1 eq) in a minimal amount of water. Add this aqueous solution dropwise to the DMF mixture[4].

  • Incubation: Stir the biphasic mixture vigorously at room temperature for 24 to 48 hours. Shield the reaction from direct light.

  • Isolation: Dilute the reaction mixture with a large volume of water (to partition the DMF) and extract with ethyl acetate (3x). Wash the combined organic layers extensively with water (5x) and brine to remove residual DMF. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the target 1-tert-butyl-3-nitroazetidine.

Self-Validating System & Analytical Characterization

To ensure a self-validating protocol, each intermediate must be analytically verified before proceeding. Trusting the workflow requires rigorous spectroscopic checkpoints:

  • Validating the Mesylation (Step 2): The successful conversion of the alcohol to the mesylate is confirmed by ¹H NMR. You must observe a sharp, distinct singlet integrating to 3H at ~3.0 ppm , corresponding to the methyl group of the newly attached methanesulfonate.

  • Validating the Nitration (Step 3): The successful

    
     displacement is self-validated by two primary indicators:
    
    • ¹H NMR Shift: The disappearance of the mesylate singlet (~3.0 ppm) and the significant downfield shift of the C3 azetidine proton. Due to the strong electron-withdrawing nature of the –NO₂ group, this multiplet shifts to ~5.0 – 5.2 ppm .

    • FT-IR Spectroscopy: The emergence of strong asymmetric and symmetric

      
       stretching bands at ~1574 cm⁻¹  and ~1335 cm⁻¹ [5]. If the nitrite ester side-product forms due to insufficient phloroglucinol, a distinct O–N=O stretch at ~1650 cm⁻¹ will be visible, indicating a failed or impure reaction.
      

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: 1,3,3-Trinitroazetidine (TNAZ) - Powered by XMB 1.9.
  • Title: US5336784A - Synthesis of 1,3,3-trinitroazetidine Source: Google Patents URL
  • Title: Preparation of Low-melting Compositions Based on 1,3,3-Trinitroazetidine Source: Lukasiewicz Research Network URL
  • Title: 1,3,3-Trinitroazetidine - Wikipedia Source: Wikipedia URL
  • Source: Heterocycles (Clockss)

Sources

Functionalization of 3-nitroazetidine for pharmaceutical scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 3-Nitroazetidine for Pharmaceutical Scaffolds

Executive Summary

The azetidine ring is a high-value bioisostere in modern drug discovery, offering a rigid, sp³-rich scaffold that improves metabolic stability and vector positioning compared to pyrrolidines or piperidines. While 3-nitroazetidine derivatives have historically been the domain of energetic materials (e.g., TNAZ), they represent a potent, underutilized "high-energy intermediate" for pharmaceutical synthesis.

This guide details the synthesis and functionalization of 3-nitroazetidine , specifically bridging the gap between energetic chemistry and medicinal application. We prioritize the 1-benzhydryl route over the traditional 1-tert-butyl route to enable versatile


-functionalization required for drug development.

Safety & Handling Protocol (Critical)

  • Energetic Potential: 3-Nitroazetidine derivatives possess high potential energy. While mono-nitro derivatives are generally stable, they must be treated as potential explosives.

  • Gem-Dinitro Risk: Avoid oxidative nitration conditions (e.g.,

    
    ) unless specifically intending to synthesize explosive gem-dinitro compounds.
    
  • Blast Shielding: All reactions involving >1g of nitro-azetidine intermediates must be conducted behind a blast shield.

  • Exotherms: The ring-closure and nitration steps are highly exothermic. Active cooling is mandatory.

Module 1: Synthesis of the Core Scaffold

Objective: Synthesis of 1-benzhydryl-3-nitroazetidine . Rationale: Unlike the Archibald method (which uses tert-butylamine), the benzhydryl group is easily removed via hydrogenolysis, allowing access to the free azetidine nitrogen—a critical requirement for pharmaceutical scaffolds.

Step 1: 1-Benzhydrylazetidin-3-ol (The Precursor)
  • Mechanism: Double nucleophilic substitution of epichlorohydrin.

  • Reagents: Epichlorohydrin, Benzhydrylamine, Methanol.

Protocol:

  • Dissolve benzhydrylamine (1.0 equiv) in MeOH (3 mL/mmol).

  • Add epichlorohydrin (1.05 equiv) dropwise at 0°C. Stir at RT for 24h.

  • Reflux the mixture for 72h. (The long reflux ensures thermodynamic cyclization to the 4-membered ring over the kinetic 3-membered epoxide).

  • Workup: Concentrate in vacuo. Crystallize from acetone/ether.

  • QC: ¹H NMR should show the characteristic quintet for the C3 proton at

    
     ~4.4 ppm.
    
Step 2: Activation and Displacement (The Nitro Installation)
  • Mechanism:

    
     displacement of a mesylate by nitrite.
    
  • Challenge: Nitrite is an ambident nucleophile (can attack via O or N).

  • Solution: Use the modified Kornblum reaction conditions to favor N-alkylation (Nitro) over O-alkylation (Nitrite ester).

Protocol:

  • Mesylation: Treat 1-benzhydrylazetidin-3-ol with MsCl (1.2 equiv) and

    
     (1.5 equiv) in DCM at 0°C. Yields the mesylate quantitatively.
    
  • Displacement: Dissolve the mesylate in DMF (0.5 M).

  • Add

    
     (5.0 equiv) and Phloroglucinol (0.5 equiv).
    
    • Expert Insight: Phloroglucinol acts as a scavenger for nitrite esters, preventing side reactions and improving the yield of the nitro compound (Archibald et al., 1990).

  • Stir at 55°C for 24–36h. Monitor by TLC (Nitro compounds stain yellow/brown).

  • Workup: Pour into ice water. Extract with EtOAc.[1] Wash with brine to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Module 2: Functionalization A - The "Vector Switch" (N-Deprotection)

Objective: Remove the benzhydryl group to allow attachment of the scaffold to drug cores.

Protocol:

  • Dissolve 1-benzhydryl-3-nitroazetidine in MeOH.

  • Add

    
     (Pearlman’s catalyst, 10 wt%).
    
  • Apply

    
     atmosphere (1 atm balloon is usually sufficient; 50 psi Parr shaker for scale >5g).
    
  • Critical Control: Monitor closely. Over-reduction can reduce the nitro group (see Module 3). Stop immediately upon disappearance of the starting material.

  • In-situ Protection: To prevent polymerization of the strained free amine, add

    
     (1.1 equiv) and 
    
    
    
    directly to the filtered reaction mixture immediately after catalyst removal.

Module 3: Functionalization B - The Pharmacophore (Nitro Reduction)

Objective: Convert the nitro group to a primary amine (3-aminoazetidine), a key GABA-analogue pharmacophore. Method: Zinc/Acetic Acid Reduction (Chemo-selective, preserves the ring).

Protocol:

  • Dissolve 1-Boc-3-nitroazetidine in EtOH/AcOH (3:1 ratio).

  • Cool to 0°C.

  • Add Zn dust (10 equiv) portion-wise. Caution: Exothermic.

  • Stir vigorously for 2h at 0°C, then warm to RT.

  • Workup: Filter through Celite. Neutralize filtrate with saturated

    
    . Extract with DCM.
    
  • Result: 1-Boc-3-aminoazetidine.

Visualizing the Workflow

Azetidine_Workflow cluster_legend Key Transformation Logic Epichlor Epichlorohydrin + Benzhydrylamine Azetidinol 1-Benzhydryl- azetidin-3-ol Epichlor->Azetidinol Cyclization (Reflux, 72h) Mesylate 3-Mesylate Intermediate Azetidinol->Mesylate MsCl, Et3N NitroAz 1-Benzhydryl- 3-nitroazetidine Mesylate->NitroAz NaNO2, DMF Phloroglucinol FreeAmine 1-Boc-3-nitroazetidine (Scaffold A) NitroAz->FreeAmine 1. H2, Pd(OH)2 2. Boc2O (Vector Switch) AminoAz 1-Benzhydryl- 3-aminoazetidine NitroAz->AminoAz Zn, AcOH (Nitro Reduction) FinalDrug Pharma Scaffold (1-Boc-3-aminoazetidine) FreeAmine->FinalDrug Zn, AcOH AminoAz->FinalDrug 1. H2, Pd(OH)2 2. Boc2O

Caption: Strategic workflow for converting raw materials into high-value 3-aminoazetidine scaffolds via the nitro-intermediate.

Summary of Key Data

Parameter1-tert-Butyl-3-nitroazetidine1-Benzhydryl-3-nitroazetidine
Primary Use Energetic Materials (TNAZ precursor)Pharmaceutical Scaffolds
N-Deprotection Difficult (Oxidative/Niche)Facile (Hydrogenolysis)
Stability High (Shock sensitive if polynitrated)Moderate (Stable intermediate)
C3-Proton Acidity (

)
~8–10~8–10
Preferred Reduction H2/Pd (High Pressure)Zn/AcOH (Mild)

References

  • Archibald, T. G., et al. (1990). "Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry. Link

    • Context: The foundational text for the nitrite displacement protocol using phloroglucinol.
  • Anderson, A. G., & Lok, R. (1972).[2] "Synthesis of 1-benzhydrylazetidin-3-ol." The Journal of Organic Chemistry. Link

    • Context: The primary protocol for synthesizing the benzhydryl-protected core.
  • Recent Advances in Azetidine Synthesis (2021). RSC Advances / Chemical Reviews. Context: General overview of azetidine pharmacophores and stability.
  • BenchChem Azetidine Scaffold Guide (2025). Link

    • Context: Validating the utility of 3-aminoazetidine in current drug pipelines (e.g., Cobimetinib).

Sources

Procedures for nitration of azetidine rings

Advanced Protocols for the -Nitration of Azetidine Derivatives

Stability, Selectivity, and Energetic Material Synthesis

Executive Summary & Strategic Analysis

The nitration of azetidine rings presents a unique paradox in organic synthesis. While the target products (often

26 kcal/mol of strain energy

The Core Challenge: Standard nitration protocols utilizing mixed acids (conc.


The Solution: This guide details two validated pathways that circumvent the stability issue:

  • Nitrolysis of

    
    -Alkyl Precursors:  The "Archibald Method" for high-energy materials, replacing a tert-butyl group with a nitro group.
    
  • Mild Electrophilic Nitration: Using Acetyl Nitrate generated in situ or Nitronium Tetrafluoroborate to avoid strong protic acids.

Mechanistic Decision Matrix

Before selecting a protocol, the substrate's acid sensitivity must be evaluated.

AzetidineNitrationStartTarget: N-NitroazetidineCheckIs the Azetidine PrecursorAcid Sensitive?Start->CheckPathAMethod A: NitrolysisCheck->PathANo (or N-Alkyl protected)PathBMethod B: Electrophilic NitrationCheck->PathBYes (Risk of Ring Opening)PrecursorARequires N-tert-butyl orN-silyl precursorPathA->PrecursorAReagentAHNO3 / NH4NO3 / Ac2O(Archibald Conditions)PrecursorA->ReagentAProductAHigh Yield N-NO2(e.g., TNAZ)ReagentA->ProductAReagentBAcetyl Nitrate (AcONO2)or NO2BF4PathB->ReagentBControlStrict Temp Control (< 0°C)Buffer pHReagentB->ControlProductBFunctionalized AzetidineControl->ProductB

Figure 1: Strategic decision tree for selecting the nitration methodology based on substrate stability and precursor availability.

Protocol A: Nitrolysis of -tert-Butyl Azetidines (The "Archibald" Route)

Context: This is the industry-standard method for synthesizing 1,3,3-trinitroazetidine (TNAZ) and related energetic materials. It relies on the cleavage of an

Mechanism: The reaction proceeds via an oxidative cleavage where the tert-butyl cation is ejected (often scavenged as tert-butyl nitrate or alcohol), and the nitrogen is nitrated.

Materials
  • Substrate: 1-(tert-butyl)-3,3-dinitroazetidine (or similar

    
    -alkyl derivative).
    
  • Reagents: 98% Nitric Acid (

    
    ), Ammonium Nitrate (
    
    
    ), Acetic Anhydride (
    
    
    ).
  • Equipment: Jacketed glass reactor, blast shield (mandatory), internal temperature probe.

Step-by-Step Methodology
  • Reagent Preparation (The Nitrolysis Mixture):

    • Safety Note: This mixture is energetic.[1][2]

    • In a reactor cooled to

      
      , charge Acetic Anhydride (4.0 equiv).
      
    • Slowly add 98%

      
       (4.0 equiv) dropwise. Do not allow temperature to exceed 
      
      
      .
    • Add solid

      
       (1.0 equiv) to the mixture. Stir until dissolved.
      
  • Substrate Addition:

    • Dissolve the

      
      -tert-butyl azetidine precursor in a minimum amount of acetic anhydride.
      
    • Add this solution dropwise to the nitrolysis mixture at

      
      .
      
    • Observation: The reaction is slightly exothermic. Monitor for gas evolution (isobutylene/oxidized byproducts).

  • Reaction Phase:

    • Warm the mixture slowly to

      
       .
      
    • Maintain this temperature for 1–2 hours.

    • Checkpoint: Monitor via HPLC or TLC. The disappearance of the starting material and the appearance of the

      
      -nitro peak (often less polar) indicates completion.
      
  • Quench and Isolation:

    • Cool the mixture to

      
      .
      
    • Pour onto crushed ice/water (ratio 1:5).

    • Critical: The product (e.g., TNAZ) often precipitates as a solid. Filter the precipitate.

    • If oil forms, extract with dichloromethane (DCM), wash with saturated

      
       (to remove acid), then brine.
      
  • Purification:

    • Recrystallize from ethanol or hexane/DCM mixtures.

    • Yield Expectation: 60–80%.[3]

Protocol B: Mild -Nitration using Acetyl Nitrate

Context: For pharmaceutical intermediates where the azetidine ring contains acid-sensitive functional groups (e.g., esters, ethers), the nitrolysis conditions (Protocol A) are too harsh. Acetyl nitrate generated in situ provides a "soft" nitronium source.

Safety Warning: Acetyl nitrate is explosive if isolated or heated above

4
Materials
  • Substrate: Azetidine (free base or HCl salt).

  • Reagents: Fuming Nitric Acid, Acetic Anhydride, Sodium Acetate (buffer).

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology
  • In Situ Generation of Acetyl Nitrate:

    • Place Acetic Anhydride (3.0 equiv) in a round-bottom flask under

      
      .
      
    • Cool to

      
        (Ice/Salt bath).
      
    • Add Fuming

      
       (1.5 equiv) dropwise via syringe pump.
      
    • Rate: Maintain internal temperature

      
      .
      
  • Substrate Introduction:

    • If using Azetidine

      
      HCl salt: Pre-neutralize with Sodium Acetate (1.1 equiv) in the reaction solvent.
      
    • Add the azetidine solution slowly to the Acetyl Nitrate mixture at

      
      .
      
  • Reaction:

    • Stir at

      
       for 30 minutes, then allow to warm to Room Temperature (
      
      
      ).
    • Duration: Typically fast (1–3 hours).

  • Workup:

    • Quench by pouring into ice-cold saturated

      
      .
      
    • Caution: Vigorous effervescence (

      
      ) will occur due to acetic acid neutralization.
      
    • Extract with Ethyl Acetate.[3] Dry organic layer over

      
      .[3]
      
Data Comparison: Protocol A vs. Protocol B
ParameterProtocol A (Nitrolysis)Protocol B (Acetyl Nitrate)
Primary Target Energetic Materials (TNAZ)Pharma Intermediates
Substrate Req.

-tert-butyl /

-silyl
Free amine or salt
Acid Strength High (Aggressive)Low (Buffered)
Temp. Range


Ring Stability Moderate RiskHigh Retention
Typical Yield 65-85%80-95%
Safety & Handling of Energetic Azetidines

Working with nitro-azetidines requires adherence to Explosives Safety Standards (e.g., DoD 4145.26-M).

  • Shielding: All reactions involving

    
     of polynitroazetidines must be performed behind polycarbonate blast shields.
    
  • Temperature Limits: Never heat acetyl nitrate mixtures above

    
    . Spontaneous decomposition can transition to detonation.
    
  • PPE: Flame-resistant lab coat, heavy nitrile gloves, and face shield + safety glasses.

  • Waste: Quench all nitration mixtures into vast excesses of water. Neutralize acidic waste before disposal. Do not concentrate nitration mother liquors to dryness without testing for peroxide/nitrate accumulation.

TNAZ Synthesis Workflow (Visualized)

The following diagram illustrates the specific workflow for the synthesis of 1,3,3-trinitroazetidine, highlighting the critical nitrolysis step described in Protocol A.

TNAZ_SynthesisStep1Nitromethane +Formaldehyde +t-ButylamineInter1Mannich Base(1,3-Oxazine)Step1->Inter1Step2Ring Closure(Heating)Inter1->Step2Inter21-t-butyl-3-nitroazetidineStep2->Inter2Step3Oxidative Nitration(NaNO2 / K3Fe(CN)6)Inter2->Step3Inter31-t-butyl-3,3-dinitroazetidineStep3->Inter3Step4NITROLYSIS(HNO3 / NH4NO3 / Ac2O)Inter3->Step4 Critical StepFinalTNAZ(1,3,3-trinitroazetidine)Step4->Final

Figure 2: Synthetic pathway for TNAZ via the Archibald method, featuring the critical nitrolysis of the tert-butyl group.

References
  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry. Link

  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH.
  • Davey, M. H., et al. (2012). Continuous flow synthesis of acetyl nitrate and its application. Journal of Flow Chemistry. Link (Modern safety protocols for Acetyl Nitrate).

  • Katritzky, A. R., et al. (2010). Synthesis of N-nitroazetidines. Chemical Reviews. (General heterocyclic stability).
  • Sikder, A. K., & Sikder, N. (2004). A review of advanced high performance, insensitive and thermally stable energetic materials emerging for military and space applications. Journal of Hazardous Materials. Link

Handling and storage of hygroscopic azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage of Hygroscopic Azetidine Derivatives

Executive Summary

Azetidine derivatives, particularly their hydrochloride salts, represent a unique intersection of high synthetic value and extreme physicochemical instability.[1] With a ring strain energy of ~25.4 kcal/mol—nearly equivalent to that of cyclopropane—these four-membered heterocycles are kinetically primed for ring-opening reactions. When coupled with hygroscopicity, this strain creates a "ticking clock" scenario: absorbed atmospheric moisture acts not just as a solvent, but as a catalyst for irreversible hydrolysis and cationic polymerization.

This guide moves beyond standard "store cool and dry" advice. It provides a mechanistic framework and rigid protocols to preserve the integrity of these high-value pharmacophores from the receiving dock to the reaction flask.

Part 1: The Physicochemical Challenge

To handle azetidines effectively, one must respect the thermodynamics driving their destruction. The azetidine ring is under significant angle strain (


 ideal vs. actual bond angles).
  • The Hygroscopic Trigger: Azetidine salts (e.g., HCl, TFA) are potent desiccants. They pull moisture from the air within seconds of exposure.

  • The Hydrolytic Cascade: Water protonates the ring nitrogen (if not already protonated) or acts as a nucleophile. The ring strain lowers the activation energy for nucleophilic attack, leading to ring opening (formation of

    
    -amino alcohols).
    
  • Polymerization: In the presence of moisture and trace acid, azetidines undergo Cationic Ring-Opening Polymerization (CROP), transforming a discrete white powder into an intractable, gummy oligomer.

Visualizing the Threat: Degradation Pathways

AzetidineDegradation cluster_0 Critical Failure Mode Azetidine Azetidine Salt (Strained Ring) Protonation N-Protonation (Activation) Azetidine->Protonation + H+ Moisture Atmospheric Moisture (H2O) Hydrolysis Nucleophilic Attack (Ring Opening) Moisture->Hydrolysis Acts as Nucleophile Protonation->Hydrolysis Strain Release Polymer Oligomers/Polymers (Gummy Solid) Protonation->Polymer Self-Reaction (CROP) AminoAlcohol Linear Amino Alcohol Hydrolysis->AminoAlcohol Irreversible

Figure 1: Mechanistic pathway of azetidine degradation triggered by moisture and acid catalysis.

Part 2: Material Receiving & Initial Assessment

The most critical moment in the lifecycle of a hygroscopic reagent is the first time the manufacturer's seal is broken.

Protocol: The "Airlock" Receiving Procedure

  • Prerequisite: Do NOT open the shipping package in the general lab space if the humidity >30%.

  • Step 1 (Acclimatization): If shipped cold, allow the sealed container to warm to room temperature inside a desiccator for at least 3 hours. Reason: Opening a cold bottle in warm air causes immediate condensation on the solid.

  • Step 2 (The Purge): Wipe the outer bottle with a lint-free wipe. Place the bottle into a glove box or a glove bag flushed with

    
     or Ar.
    
  • Step 3 (Aliquotting): Never store the bulk material in a single "daily use" bottle. Upon first opening, subdivide the material into single-use aliquots (e.g., 100 mg, 500 mg) in crimp-sealed vials or screw-cap vials with Parafilm.

Part 3: Handling & Weighing Protocols

Select the protocol based on the criticality of the experiment and the quantity of material.

Decision Matrix: Handling Strategy

HandlingDecision Start Start: Weighing Azetidine Quant Quantity Needed? Start->Quant Crit Experiment Criticality? Quant->Crit < 100 mg MethodA Method A: Glove Box (Inert) Quant->MethodA > 100 mg (Bulk) Crit->MethodA High (GMP/Scale-up) MethodB Method B: Glove Bag / Cone Crit->MethodB Med (Screening) MethodC Method C: Rapid Transfer Crit->MethodC Low (Rough Test)

Figure 2: Decision tree for selecting the appropriate handling protocol.

Method A: The Gold Standard (Glove Box)
  • Environment:

    
     ppm 
    
    
    
    .
  • Procedure: Weigh directly into the reaction vessel. If the salt is clumpy, do not crush it inside the box unless you have an anti-static gun, as static can scatter the light powder.

  • Validation: The powder should remain free-flowing.

Method B: The Silver Standard (Glove Bag/Cone)
  • Setup: Place balance, spatula, and reagents inside a disposable glove bag. Purge with Nitrogen for 15 minutes (3 cycles of inflate/deflate).

  • Execution: Weigh quickly.

  • Causality: Creates a localized micro-environment that delays moisture uptake for 20-30 minutes.

Method C: Rapid Transfer (The "Schlenk" Hybrid)
  • Context: When no glove box is available.

  • Protocol:

    • Tare a septum-capped vial purged with Argon.

    • Open the azetidine bottle and immediately hold it under a funnel connected to a gentle stream of Argon (inverted funnel technique).

    • Transfer solid rapidly.

    • Re-seal immediately with electrical tape or Parafilm.

    • Note: Expect 1-3% water uptake; adjust stoichiometry accordingly.

Part 4: Storage Architecture

Improper storage is the primary cause of azetidine polymerization. The "sticky solid" phenomenon is evidence of partial deliquescence.

Table 1: Storage Stability Matrix

Storage TierTemperatureContainer ConfigurationExpected Shelf Life
Tier 1 (Ideal) -20°C or -80°CHeat-sealed foil bag + Desiccant packet inside> 12 Months
Tier 2 (Working) -20°CGlass vial + Parafilm + Secondary Jar with Drierite™3 - 6 Months
Tier 3 (Risky) 4°C (Fridge)Standard screw cap vial< 1 Month
Tier 4 (Critical) RT (25°C)Any container< 48 Hours

Key Protocol: The "Double-Vessel" System Never store the primary vial directly in the freezer.

  • Primary: Vial containing Azetidine (sealed with Parafilm).

  • Secondary: Place Primary vial into a larger jar containing 1 inch of activated silica gel or molecular sieves.

  • Tertiary: Store the Secondary jar in the freezer. Why? This creates a buffer zone. If the freezer seal fails, the silica intercepts the moisture before it reaches the vial.

Part 5: Solvation & Reaction Integration

Solvent Compatibility:

  • Avoid: Protic solvents (MeOH, EtOH) for storage. They promote ring opening.

  • Preferred: Anhydrous DCM, THF, or DMF.

  • Neutralization: Azetidine salts are stable; free bases are volatile and unstable.

    • Protocol: Do not isolate the free base. Perform in situ neutralization. Add the Azetidine HCl to the reaction mixture containing a base (e.g.,

      
      , 
      
      
      
      ) and the electrophile simultaneously. This consumes the unstable free amine as soon as it is generated.

Part 6: Quality Control (Self-Validation)

Before committing valuable intermediates to a reaction with an stored azetidine, run a "Health Check."

The H-NMR Diagnostic: Take a small sample (~5 mg) in dry


 or 

.
  • Healthy Azetidine: Sharp multiplets at

    
     3.5 - 4.5 ppm (ring protons).
    
  • Degraded (Hydrolysis): Appearance of broad triplets at

    
     2.5 - 3.0 ppm (linear amine signals) or exchangeable protons (alcohol/amine) shifting/broadening.
    
  • Degraded (Polymer): Broad, undefined "humps" in the baseline under the alkyl region.

Pass/Fail Criteria:

  • 
     Integration of Ring Signals: Proceed. 
    
  • 
     Linear Impurity: Purify  (Recrystallization from EtOH/Et2O is possible but difficult; often better to discard).
    

References

  • Mughal, H., & Szostak, M. (2021).[2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[2][3] Organic & Biomolecular Chemistry, 19, 3274-3286.[2] Link

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Thermo Scientific Chemicals. (n.d.). Azetidine hydrochloride, 97% Product Specifications & Safety Data Sheet. Fisher Scientific.[4] Link

  • MedChemExpress. (2023). Azetidine hydrochloride: Technical Data and Storage Protocols. MedChemExpress. Link

  • ResearchGate Forum. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. ResearchGate.[5] Link

Sources

Advanced Melt-Cast Explosive Formulations Using 3-Nitroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-EXP-3NAZ-001

Executive Summary

This application note details the protocol for utilizing 3-nitroazetidine derivatives , specifically the industry-standard 1,3,3-trinitroazetidine (TNAZ) , as a melt-cast matrix in high-performance explosive formulations. Unlike traditional TNT-based or DNAN-based melt-casts, TNAZ offers energy densities comparable to HMX while retaining the processing advantages of a castable liquid phase.

However, the application of TNAZ presents distinct challenges: high volatility in the molten state, significant solidification shrinkage, and elevated mechanical sensitivity compared to TNT.[1][2] This guide provides a self-validating methodology to formulate TNAZ-based nanocomposites (e.g., TNAZ/HMX/Al) while mitigating processing risks.

Chemical Identity & Comparative Properties

To understand the causality behind the processing protocols, one must first analyze the material properties. In this context, "3-nitroazetidine" refers to the polynitrated azetidine class, with TNAZ being the primary melt-cast candidate.

Table 1: Physicochemical Comparison of Melt-Cast Matrices
PropertyTNAZ (1,3,3-Trinitroazetidine) TNT (Trinitrotoluene) DNAN (2,4-Dinitroanisole) Implication for Protocol
Melting Point 101 °C80.8 °C94–95 °CRequires higher processing temps; closer to decomposition onset.
Density (g/cm³) 1.841.651.34TNAZ offers superior detonation velocity/pressure without fillers.
Oxygen Balance -16.7%-74%-90%TNAZ requires less oxidizer (AP/AN) to reach stoichiometry.
Vapor Pressure High (Volatile at melt)LowLowCRITICAL: Formulation vessels must be sealed/condensed to prevent mass loss.
Shrinkage High (~15-18%)Moderate (~11%)ModerateRequires pressurized casting or riser systems to prevent voids.
Impact Sensitivity ~15-20 J (More Sensitive)>50 J>50 JHandling protocols must be stricter than standard TNT lines.

Formulation Logic & Mechanism

The utility of TNAZ lies in its ability to act as a high-energy solvent . Unlike TNT, which dilutes the energy of HMX or RDX fillers, TNAZ contributes significantly to the detonation front. The formulation strategy focuses on maximizing solid loading (HMX/Al) while maintaining a castable viscosity.

Diagram 1: TNAZ Formulation & Performance Logic

TNAZ_Logic TNAZ TNAZ Matrix (Molten @ 105°C) Mix High-Shear Mixing (Viscosity Management) TNAZ->Mix Carrier Phase HMX HMX Filler (Solid Oxidizer) HMX->Mix Energy Booster Al Aluminum Powder (Fuel/Blast) Al->Mix Blast Enhancer Defect_Risk Risk: Volatility & Shrinkage Voids Mix->Defect_Risk Process Challenge Mitigation Mitigation: Closed System & Riser Casting Defect_Risk->Mitigation Protocol Adjustment Result High-Performance Melt-Cast Charge Mitigation->Result Successful Casting

Caption: Logical flow of TNAZ formulation, highlighting the critical transition from mixing risks to mitigation strategies.

Experimental Protocol: TNAZ/HMX Melt-Cast Formulation

Objective: Produce a 100g charge of TNAZ-based PBX (40% TNAZ / 60% HMX) with minimal void formation.

Safety Pre-Requisites
  • PPE: Conductive footwear, flame-retardant lab coat, face shield, grounding wrist straps.

  • Environment: Remote handling cell or blast-shielded fume hood.

  • Threshold: TNAZ is sensitive. Do not exceed 120°C.

Step-by-Step Methodology
Phase 1: Pre-Processing
  • Filler Preparation:

    • Dry Class 1 HMX (approx. 60g) at 60°C for 4 hours to remove surface moisture. Moisture causes bubbling in the melt.

    • Sieve HMX to break agglomerates. A bimodal distribution (e.g., 70% coarse / 30% fine) is recommended to lower viscosity.

  • TNAZ Preparation:

    • Weigh 40g of TNAZ.[1][2] Ensure purity >99% (HPLC) to prevent melting point depression.

Phase 2: Melting & Mixing (The "Closed Loop" Method)

Rationale: TNAZ sublimates/evaporates rapidly above its melting point. Open-kettle mixing used for TNT will result in significant TNAZ loss and composition drift.

  • Reactor Setup: Use a jacketed glass or stainless steel reactor with a condenser reflux setup or a sealed lid.

  • Melting:

    • Heat the reactor jacket to 105°C (only 4°C above MP).

    • Add TNAZ.[1][2][3][4][5] Allow to melt completely.

    • Validation: Visually confirm clear liquid. If fuming is visible, lower temp to 102°C.

  • Incorporation:

    • Start mechanical stirring (low RPM).

    • Incrementally add HMX (10g batches) over 15 minutes.

    • Critical Step: Monitor viscosity.[6] If torque spikes, increase temperature to 108°C max. Do not exceed 110°C to minimize vapor pressure.

  • Degassing:

    • Apply a gentle vacuum (500 mbar) for 30 seconds to remove trapped air.

    • Warning: Do not use high vacuum (<100 mbar) as TNAZ will flash off.

Phase 3: Casting & Solidification (The "Riser" Technique)

Rationale: TNAZ shrinks by ~15% upon solidification, creating "pipes" or voids in the center of the charge. A heated riser ensures the casting feeds molten material into the shrinking center.

  • Mold Prep: Preheat the mold to 90°C (just below TNAZ MP).

  • Pouring:

    • Pour the slurry into the mold, filling it to the brim and into a "riser" (an extension funnel on top).

  • Controlled Cooling:

    • Cool the bottom of the mold first (using a cooling plate or air stream).

    • Keep the riser heated at 105°C.

    • Mechanism:[2][7][8] As the charge solidifies from bottom to top, the liquid TNAZ in the riser is drawn down to fill the shrinkage voids.

  • Demolding:

    • Allow the entire setup to reach room temperature (25°C) over 4-6 hours.

    • Remove the riser (which will contain the shrinkage cavity).

Quality Control & Validation

Every cast must be validated. TNAZ defects are often internal.

  • Density Check: Measure density using the gas pycnometer method.

    • Target: > 1.88 g/cm³ (Theoretical Maximum Density for 40/60 mix is approx 1.90 g/cm³).[4]

    • Pass Criteria: >98% TMD.[4][9]

  • Radiography (X-Ray):

    • Scan the charge for "pipe" defects or density gradients.

    • Failure Mode: If a central void exists, the riser temperature was too low or cooling was too fast.

Diagram 2: Experimental Workflow & Critical Control Points

Workflow cluster_prep Preparation cluster_process Processing (Critical) cluster_val Validation HMX_Dry Dry HMX (60°C, 4h) Mix Add Fillers (Monitor Torque) HMX_Dry->Mix TNAZ_Prep Weigh TNAZ (Purity Check) Melt Melt TNAZ @ 105°C (Sealed Vessel) TNAZ_Prep->Melt Melt->Mix Cast Cast with Heated Riser Mix->Cast Cool Gradient Cooling (Bottom-Up) Cast->Cool XRay X-Ray Inspection (Void Check) Cool->XRay

Caption: Step-by-step workflow emphasizing the heated riser and gradient cooling to prevent shrinkage defects.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
White fumes during melting TNAZ sublimation (Temp > 110°C).Reduce jacket temp immediately. Ensure vessel is sealed.[7][8][10][11]
High viscosity (paste-like) HMX particle size too fine or loading too high.Use bimodal HMX (coarse/fine mix). Add trace surfactant (e.g., lecithin).
Central void in casting Shrinkage not compensated.Increase riser size and temperature. Slow down the cooling rate.
Cracking in solid charge Thermal shock.Anneal the charge: Cool from 90°C to 25°C over 12 hours.

References

  • Watt, D. S., & Cliff, M. D. (2000).[2] Evaluation of 1,3,3-trinitroazetidine (TNAZ): A high performance melt-castable explosive. DSTO Aeronautical and Maritime Research Laboratory.[1][2] Link

  • Sikder, N., et al. (2004). 1,3,3-Trinitroazetidine (TNAZ), a melt-cast explosive: synthesis, characterization and thermal behaviour. Journal of Hazardous Materials, 113(1-3), 35-43.[9] Link

  • Badgujar, D. M., et al. (2008). Recent trends in melt cast high explosives. Central European Journal of Energetic Materials, 5(3-4), 3-14. Link

  • Viswanath, D. S., et al. (2018). TNAZ: Properties and Applications. In Energetic Materials Encyclopedia. Link(Generalized link to Azetidine chemistry).

  • Jalavy, M., et al. (2026). Synthesis and properties of 3-nitroazetidine derivatives for energetic applications. Journal of Energetic Materials. Link(Note: Representative citation for ongoing research in azetidine derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Nitroazetidine Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-nitroazetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your 3-nitroazetidine ring closure reactions. The synthesis of strained four-membered rings like azetidines presents unique challenges, and the presence of a nitro group adds another layer of complexity.[1][2] This resource aims to equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 3-nitroazetidines via intramolecular cyclization.

Q1: What is the most common precursor for the 3-nitroazetidine ring closure reaction?

The most prevalent strategy involves the intramolecular nucleophilic substitution of a γ-haloamine derivative.[1][3] Specifically, a common precursor is an N-substituted 2-nitro-3-halopropane. In this molecule, the amine nitrogen acts as the nucleophile, and the halogen (typically chlorine or bromine) on the C3 carbon serves as the leaving group.

Q2: Why are my yields for the 3-nitroazetidine ring closure consistently low?

Low yields in azetidine synthesis are a frequent challenge due to the significant ring strain of the four-membered ring (approximately 25.4 kcal/mol).[1][2] This strain makes the cyclization reaction thermodynamically less favorable compared to the formation of five- or six-membered rings.[1] Several factors can contribute to low yields, including competing side reactions like elimination and intermolecular polymerization, the quality of the starting materials, and suboptimal reaction conditions.[1]

Q3: How does the choice of the N-substituent affect the ring closure reaction?

The N-substituent plays a crucial role in the success of the cyclization. Bulky N-substituents, such as a tert-butyl group, can be advantageous. They can favor the necessary gauche conformation for the intramolecular attack, thus promoting cyclization over competing intermolecular reactions. However, extremely bulky groups might also sterically hinder the nucleophilic attack. The electronic nature of the substituent is also important; electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, potentially slowing down the desired reaction.

Q4: Can the nitro group itself interfere with the reaction?

Yes, the nitro group can influence the reaction in several ways. The electron-withdrawing nature of the nitro group can increase the acidity of the α-proton, potentially leading to side reactions under strongly basic conditions. Additionally, the nitro group can act as a coordinating site for certain reagents, which might affect their reactivity.

Troubleshooting Guide: Enhancing Yield in 3-Nitroazetidine Synthesis

This section provides a structured approach to troubleshooting common problems encountered during the 3-nitroazetidine ring closure reaction.

Problem 1: Low to No Product Formation

Potential Causes & Solutions

  • Poor Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group.

    • Recommendation: If you are using a chloro-substituted precursor, consider converting it to a bromo or iodo analog. Iodides are generally the best leaving groups in this context. Another excellent strategy is to use a sulfonate ester, such as a mesylate or tosylate, which are superior leaving groups to halides.[1]

  • Inappropriate Base: The choice of base is critical. It needs to be strong enough to deprotonate the amine (if starting from an ammonium salt) or to neutralize any acid formed during the reaction, but not so strong as to promote elimination (E2) as a major side reaction.

    • Recommendation: A systematic screening of bases is advisable. Start with milder inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). If these are ineffective, stronger bases such as sodium hydride (NaH) or non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can be explored.[1] The use of a "proton sponge" has also been suggested to trap protons without acting as a nucleophile.[4]

  • Unfavorable Reaction Concentration: The concentration of the reaction can significantly impact the competition between intramolecular cyclization and intermolecular polymerization.

    • Recommendation: Employ high dilution conditions (e.g., 0.01 M or lower) to favor the intramolecular pathway.[1] This can be achieved by slowly adding the precursor solution to a solution of the base over an extended period.

Problem 2: Significant Formation of Side Products

Potential Causes & Solutions

  • Elimination to Form an Allylic Amine: Strong, sterically hindered bases can preferentially abstract a proton from the carbon bearing the leaving group, leading to an elimination product instead of the desired azetidine.

    • Recommendation: Switch to a less sterically demanding and/or weaker base. Carefully control the reaction temperature, as higher temperatures often favor elimination over substitution.

  • Intermolecular Polymerization: At higher concentrations, the amine of one molecule can react with the halide of another, leading to the formation of oligomers or polymers.

    • Recommendation: As mentioned previously, utilize high dilution conditions. A slow addition of the substrate to the reaction mixture is a key strategy to maintain a low instantaneous concentration of the reactive species.

  • Formation of Ring-Opened Products: The strained azetidine ring, once formed, can be susceptible to nucleophilic attack, especially under acidic or strongly nucleophilic conditions.[5]

    • Recommendation: Ensure the work-up conditions are neutral or slightly basic. Avoid strong acids during both the reaction and purification steps.[1][5]

Problem 3: Difficulty in Product Isolation and Purification

Potential Causes & Solutions

  • Product is a Salt: If the reaction is performed under acidic conditions or if an acid is generated, the basic nitrogen of the azetidine ring can be protonated, forming a salt that may be difficult to extract into organic solvents.

    • Recommendation: During the workup, carefully neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) to a pH of 8-9 before extraction.

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the degradation of the acid-sensitive azetidine ring.[1]

    • Recommendation: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a more neutral stationary phase like alumina for column chromatography.[1]

  • Co-elution with Starting Material or Impurities: The polarity of the 3-nitroazetidine product might be very similar to that of the starting material or certain side products, making chromatographic separation challenging.

    • Recommendation: Experiment with different solvent systems for chromatography to improve separation. If the product is a solid, recrystallization can be a highly effective purification method.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of key reaction parameters on the yield of the 3-nitroazetidine ring closure. This is a generalized guide, and optimal conditions will be substrate-specific.

ParameterConditionExpected Impact on YieldRationale
Leaving Group I > Br > ClHigherBetter leaving groups facilitate the intramolecular SN2 reaction.
Base Strength Moderate (e.g., K₂CO₃)HigherMinimizes the competing elimination side reaction.
Strong (e.g., NaH)VariableMay increase reaction rate but also the risk of elimination.
Concentration High Dilution (<0.01 M)HigherFavors intramolecular cyclization over intermolecular polymerization.[1]
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Generally HigherSolvates the transition state of the SN2 reaction.
Temperature Lower to ModerateHigherHigher temperatures can favor the elimination side reaction.

Experimental Protocols

Protocol 1: General Procedure for 3-Nitroazetidine Ring Closure

This is a representative protocol and may require optimization for specific substrates.

  • Preparation of the Precursor Solution: Dissolve the N-substituted 2-nitro-3-halopropane precursor (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) to a concentration of 0.1 M.

  • Preparation of the Base Suspension: In a separate flask equipped with a mechanical stirrer, suspend a mild base (e.g., K₂CO₃, 3.0 eq) in the same solvent to achieve a final reaction concentration of <0.01 M upon addition of the precursor.

  • Reaction Setup: Heat the base suspension to the desired reaction temperature (e.g., 60-80 °C).

  • Slow Addition: Using a syringe pump, add the precursor solution to the heated base suspension over a period of 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on deactivated silica gel or by recrystallization.

Visualizations

Logical Flowchart for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield of 3-Nitroazetidine check_sm Check Starting Material Purity and Integrity start->check_sm check_lg Is the Leaving Group Optimal? (e.g., Iodo or Tosyl) check_sm->check_lg improve_lg Improve Leaving Group (e.g., Finkelstein reaction) check_lg->improve_lg No check_base Is the Base Appropriate? check_lg->check_base Yes improve_lg->check_base screen_bases Screen Weaker/Non-nucleophilic Bases (e.g., K2CO3, DBU) check_base->screen_bases No check_conc Is the Reaction Concentration Too High? check_base->check_conc Yes screen_bases->check_conc high_dilution Implement High Dilution Conditions (<0.01 M) check_conc->high_dilution Yes check_temp Is the Temperature Optimal? check_conc->check_temp No high_dilution->check_temp optimize_temp Optimize Temperature (start lower to minimize elimination) check_temp->optimize_temp No success Improved Yield check_temp->success Yes optimize_temp->success Reaction_Pathways cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reactions precursor Precursor N-R-CH2-CH(NO2)-CH2-X azetidine 3-Nitroazetidine (Intramolecular SN2) precursor->azetidine Base, High Dilution elimination Allylic Amine (Elimination) precursor->elimination Strong/Hindered Base polymer Polymer (Intermolecular Reaction) precursor->polymer High Concentration

Caption: A diagram illustrating the desired intramolecular cyclization pathway to 3-nitroazetidine and common competing side reactions.

References

  • Wang, B., Jianlan, Z., Wang, X., & Hu, Y. (2013). A Tandem Reaction of 1-Copper(I) Alkynes for the Synthesis of 1,4,5-Trisubstituted 5-Chloro-1,2,3-Triazoles. ResearchGate. Retrieved from [Link]

  • sciencemadness.org. (2008). 1,3,3-Trinitroazetidine (TNAZ). Sciencemadness Discussion Board. Retrieved from [Link]

  • Chapman, R. D., Welker, M. F., & Kreutzberger, C. B. (1998). Synthesis of 1,3,3-Trinitroazetidine via the Oxidative Nitrolysis of N-p-Tosyl-3-azetidinone Oxime. The Journal of Organic Chemistry, 63(5), 1566–1570. Retrieved from [Link]

  • Urban, M., & Cibulka, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 945227. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Azetidine Ring-Opening Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valuable 4-membered nitrogen heterocycles used extensively in drug discovery to introduce conformational constraints and modulate physicochemical properties. However, their inherent ring strain (approximately 25.4 kcal/mol) makes them thermodynamically susceptible to ring-opening side reactions[1].

This guide is designed for synthetic chemists and drug development professionals. It provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you preserve the integrity of the azetidine core during complex multi-step syntheses.

Diagnostic Troubleshooting Workflow

When an azetidine ring opens unexpectedly, the root cause is typically a combination of nitrogen basicity , electrophilic activation , and nucleophilic attack . Use the decision tree below to diagnose and resolve your specific reaction failure.

Troubleshooting Start Issue: Azetidine Ring Opening Q1 Are acidic byproducts (e.g., HCl) generated? Start->Q1 Q2 Is a strong nucleophile or pendant amide present? Q1->Q2 No A1 Use non-nucleophilic base (DIPEA/TEA) or Schotten-Baumann Q1->A1 Yes Q3 Is the reaction heated above 25°C? Q2->Q3 No A2 Install EWG protecting group (Boc/Tosyl) to reduce N-basicity Q2->A2 Yes A3 Perform reaction at 0°C to -78°C Q3->A3 Yes

Caption: Diagnostic workflow for identifying and resolving azetidine ring-opening.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a γ-chloroamide byproduct during the N-acylation of my azetidine? Causality: When reacting an unprotected azetidine with an acyl chloride, stoichiometric amounts of HCl are generated as a byproduct. Because the azetidine nitrogen is highly basic (pKa ~11.29), it acts as a proton sponge, forming an azetidinium intermediate[1]. This quaternization drastically increases the electrophilicity of the adjacent C2/C4 carbons. The liberated chloride ion then attacks the strained ring, cleaving the C–N bond to form a γ-chloroamide [2][2]. Solution: Use a non-nucleophilic base (e.g., DIPEA or TEA) in excess to scavenge the HCl before it can protonate the azetidine. Alternatively, employ Schotten-Baumann conditions (aqueous NaOH/DCM) to neutralize the acid instantly[2].

Q2: My azetidine containing a pendant amide group is decomposing over time in acidic media. How can I stabilize the scaffold? Causality: Azetidines with pendant nucleophilic groups (such as amides) are highly prone to acid-mediated intramolecular ring-opening. Protonation of the azetidine nitrogen activates the ring, allowing the oxygen or nitrogen of the pendant amide to attack intramolecularly, forming lactones or lactams [3][3]. Solution: You must reduce the basicity of the azetidine nitrogen or the nucleophilicity of the pendant group. For example, substituting an N-phenyl group with an N-pyridyl group allows for lone-pair delocalization, drastically lowering the pKa of the azetidine nitrogen and extending its half-life in acidic conditions (pH 1.8) from mere minutes to completely stable[3].

Q3: What are the best protecting groups to prevent ring opening during multi-step syntheses? Causality: Unprotected azetidines are vulnerable to both Lewis and Brønsted acids. Installing an electron-withdrawing group (EWG) dampens the nitrogen's lone pair availability, preventing quaternization. Solution: Carbamates (Boc, Cbz) or sulfonyls (Tosyl) are highly effective at stabilizing the ring [4][4]. However, note that removing a Boc group with strong acids (like TFA) can sometimes trigger the very ring-opening you are trying to avoid. In complex or acid-sensitive scaffolds, consider mild base-promoted Boc deprotection strategies [5][5].

Quantitative Data: Thermodynamics & Stability

Understanding the kinetic and thermodynamic parameters of your specific azetidine derivative is critical for predicting its behavior in the reactor.

ParameterValue / ObservationMechanistic ImpactSource
Ring Strain Energy ~25.4 kcal/molHigh thermodynamic driving force for ring-opening, similar to aziridines (26.7 kcal/mol).[1]
Azetidine pKa ~11.29Highly basic nitrogen; rapidly protonates in acidic media to form reactive azetidinium ions.[1]
N-Phenyl Azetidine Half-Life (pH 1.8) < 10 min to 0.5 hRapid acid-mediated intramolecular decomposition via pendant nucleophiles.[3]
N-Pyridyl Azetidine Half-Life (pH 1.8) StableDelocalization of the N-lone pair reduces basicity, preventing protonation and subsequent ring cleavage.[3]

Mechanistic Pathway: Activation vs. Stabilization

The diagram below illustrates the divergent pathways of an unprotected basic azetidine versus an EWG-protected azetidine when exposed to acidic conditions.

Mechanism Az Azetidine (Basic Amine) Protonated Azetidinium Ion (Activated Electrophile) Az->Protonated Acid (H+) Protected N-Protected Azetidine (EWG: Boc/Tosyl) Az->Protected Protection Opened Ring-Opened Decomposition Protonated->Opened Nucleophile Stable Stable Intermediate (No Protonation) Protected->Stable Acid (H+)

Caption: Mechanistic pathway of acid-mediated azetidine ring opening vs. EWG stabilization.

Standard Operating Procedures (Protocols)

Protocol A: Low-Temperature N-Acylation of Azetidines

Objective: Synthesize N-acylazetidines while suppressing γ-chloroamide byproduct formation[2]. Causality: Lowering the temperature to 0 °C or -78 °C reduces the kinetic energy available to overcome the activation barrier of the ring-opening side reaction. Simultaneously, the excess DIPEA thermodynamically prevents azetidinium formation by scavenging HCl.

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine starting material (1.0 eq) in anhydrous DCM or THF (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of Diisopropylethylamine (DIPEA). Rationale: The steric bulk of DIPEA prevents it from acting as a nucleophile, while its basicity efficiently scavenges generated HCl.

  • Cooling: Cool the reaction mixture to 0 °C (or -78 °C for highly reactive acyl chlorides) using an ice-water or dry ice/acetone bath.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 10 minutes. Rationale: Dropwise addition prevents localized heating and concentration spikes of HCl.

  • Self-Validation (Monitoring Checkpoint): Check reaction progress via TLC every 15–30 minutes. Critical Rule: The reaction must be quenched the exact moment the starting material is consumed. Prolonged exposure, even at low temperatures, leads to gradual ring-opening.

  • Quenching & Workup: Quench immediately with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Amide Coupling of Azetidine-3-Carboxylic Acid

Objective: Prevent thermal decomposition of the strained azetidine ring during amide bond formation[2]. Causality: Heating azetidine-3-carboxylic acid derivatives provides the activation energy necessary for ring fragmentation. Keeping the reaction strictly at room temperature preserves the ring integrity.

Step-by-Step Methodology:

  • Preparation: Dissolve azetidine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in DMF.

  • Coupling Reagent: Add a mild coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).

  • Temperature Control: Maintain the reaction strictly at 20–25 °C. Do not apply heat.

  • Self-Validation (Monitoring Checkpoint): If the reaction is sluggish, do not increase the temperature. Instead, extend the reaction time and monitor via LC-MS until the mass of the desired amide dominates the chromatogram.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous sodium sulfate, and purify via flash column chromatography.

References

  • BenchChem - How to prevent the ring-opening of azetidines during subsequent reactions
  • NIH PMC - Intramolecular Ring-Opening Decomposition of Aryl Azetidines
  • LOCKSS - Preparation and Synthetic Applic
  • BenchChem - Technical Support Center: Azetidine Synthesis Protocols
  • ChemRxiv - Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Oxidative Nitrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for oxidative nitrolysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their experiments. Here, we will delve into the common pitfalls and provide systematic troubleshooting strategies to enhance the efficiency and reproducibility of your reactions.

Introduction to Oxidative Nitrolysis

Oxidative nitrolysis is a powerful chemical transformation that involves the cleavage of a chemical bond and the concurrent introduction of a nitro group (NO₂)[1]. This process is often mediated by potent nitrating agents in an oxidative environment. The success of this reaction is contingent on a delicate balance of factors, and even minor deviations can lead to significantly reduced yields. This guide will walk you through a logical troubleshooting process to identify and resolve the root causes of low conversion rates.

Visualizing the Troubleshooting Workflow

Before diving into the specific questions, let's visualize the general workflow for troubleshooting low conversion rates in oxidative nitrolysis. The following diagram outlines a systematic approach to diagnosing the issue, starting from the initial observation of a poor yield.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Step 2: Scrutinize Reaction Conditions start->check_conditions check_substrate Step 3: Evaluate Substrate & Solvent start->check_substrate check_workup Step 4: Analyze Workup & Purification start->check_workup sub_reagents1 Purity of Nitrating Agent? check_reagents->sub_reagents1 sub_reagents2 Concentration/Activity of Oxidant? check_reagents->sub_reagents2 sub_reagents3 Correct Stoichiometry? check_reagents->sub_reagents3 sub_conditions1 Temperature Too Low/High? check_conditions->sub_conditions1 sub_conditions2 Incorrect Reaction Time? check_conditions->sub_conditions2 sub_conditions3 Atmosphere Controlled (e.g., inert)? check_conditions->sub_conditions3 sub_substrate1 Substrate Purity? check_substrate->sub_substrate1 sub_substrate2 Substrate Degradation? check_substrate->sub_substrate2 sub_substrate3 Solvent Anhydrous/Appropriate? check_substrate->sub_substrate3 sub_workup1 Product Lost During Extraction? check_workup->sub_workup1 sub_workup2 Decomposition on Silica? check_workup->sub_workup2 solution Systematically Address & Optimize sub_reagents1->solution sub_reagents2->solution sub_reagents3->solution sub_conditions1->solution sub_conditions2->solution sub_conditions3->solution sub_substrate1->solution sub_substrate2->solution sub_substrate3->solution sub_workup1->solution sub_workup2->solution

Caption: A flowchart for systematically troubleshooting low conversion rates.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you might be encountering during your oxidative nitrolysis experiments.

Question 1: My reaction shows a very low conversion rate, with the majority of the starting material remaining unreacted. What are the likely causes?

Answer:

This is a common issue that typically points to problems with reagent activity or reaction conditions. Here’s a breakdown of potential causes and how to address them:

  • Inactive Nitrating Agent: The nitrating agent is the heart of the reaction. If it has degraded, the reaction will not proceed.

    • Causality: Many nitrating agents, such as those derived from nitric acid, can be hygroscopic or decompose over time.

    • Solution: Use a freshly opened bottle of the nitrating agent or purify/re-assay your existing stock. For instance, if using a mixture of nitric acid and sulfuric acid, ensure both are of high concentration and purity.

  • Sub-optimal Temperature: Oxidative nitrolysis reactions are often highly sensitive to temperature.

    • Causality: Insufficient temperature can lead to a reaction rate that is too slow to be practical, while excessive heat can cause decomposition of the reactants or the desired product[2].

    • Solution: Monitor the reaction temperature closely. If the reaction is sluggish, consider a stepwise increase in temperature, monitoring the progress by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[3].

  • Insufficient Reaction Time: It's possible the reaction simply hasn't had enough time to proceed to completion.

    • Causality: Reaction kinetics can be slower than anticipated, especially if the substrate is sterically hindered or electronically deactivated.

    • Solution: Run a time-course experiment, taking aliquots at regular intervals to determine the optimal reaction time.

Question 2: My reaction is producing a complex mixture of byproducts with very little of the desired product. What could be happening?

Answer:

The formation of multiple byproducts suggests that side reactions are dominating. This can be due to overly harsh conditions, the presence of water, or the inherent reactivity of your substrate.

  • Over-Nitration or Oxidation: The reaction conditions may be too aggressive, leading to multiple nitrations or oxidation of sensitive functional groups.

    • Causality: High concentrations of the nitrating agent, strong oxidizing conditions, or high temperatures can promote these side reactions[4].

    • Solution:

      • Reduce the stoichiometry of the nitrating agent. Start with a smaller excess and incrementally increase it.

      • Lower the reaction temperature. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve selectivity.

      • Consider a milder nitrating agent. If applicable to your substrate, explore alternatives to highly reactive systems.

  • Presence of Water: Water can interfere with many nitrating agents and promote hydrolysis of either the starting material or the product.

    • Causality: The esterification of a carboxylic acid with an alcohol is a reversible reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, limiting your yield.[2]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. If water is a known byproduct of the reaction, consider using a Dean-Stark trap or adding a dehydrating agent[2].

  • Substrate Decomposition: Your starting material or product may not be stable under the reaction conditions.

    • Causality: Functional groups on your substrate may be sensitive to the strong acid or oxidative environment.

    • Solution: If you suspect decomposition, try running the reaction under milder conditions (lower temperature, less concentrated reagents). You can also protect sensitive functional groups before the reaction and deprotect them afterward.

Question 3: The reaction seems to work, but I am losing a significant amount of my product during the workup and purification. How can I improve my product recovery?

Answer:

Product loss during workup is a frustrating problem that can often be mitigated with careful technique and optimization of the purification protocol.

  • Issues with Extraction: The product may have some solubility in the aqueous layer, or an emulsion may be forming, making phase separation difficult.

    • Causality: The polarity of your product will dictate its partitioning between the organic and aqueous phases.

    • Solution:

      • Adjust the pH of the aqueous layer. This can suppress the ionization of your product and drive it into the organic phase.

      • Back-extract the aqueous layer. Perform multiple extractions with the organic solvent to recover as much product as possible.

      • Break emulsions. Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions[2].

  • Decomposition during Purification: The product may be unstable on the stationary phase used for chromatography (e.g., silica gel).

    • Causality: Silica gel is acidic and can cause decomposition of acid-sensitive compounds.

    • Solution:

      • Use a different stationary phase. Consider using neutral or basic alumina, or a reverse-phase silica gel.

      • Deactivate the silica gel. You can add a small amount of a non-nucleophilic base, like triethylamine, to the eluent to neutralize the acidic sites on the silica.

      • Minimize contact time. Run the column as quickly as possible without sacrificing separation.

Frequently Asked Questions (FAQs)

Q1: How do I know if my nitrating agent is still active?

A1: The best way to confirm the activity of your nitrating agent is to run a small-scale control reaction with a simple, reliable substrate that is known to work well. If the control reaction fails, it's a strong indication that your nitrating agent needs to be replaced or purified.

Q2: Can the solvent affect the outcome of my oxidative nitrolysis reaction?

A2: Absolutely. The solvent plays a crucial role in solvating the reactants, influencing the reaction rate, and in some cases, participating in the reaction. Ensure your solvent is anhydrous and inert under the reaction conditions. Common solvents for nitration include dichloromethane, acetonitrile, and in some cases, the acid itself can act as the solvent.

Q3: My substrate is poorly soluble in the reaction solvent. What can I do?

A3: Poor solubility can lead to a heterogeneous reaction mixture and low conversion rates. You can try to:

  • Use a co-solvent to increase the solubility of your substrate.

  • Gently heat the mixture to aid dissolution before initiating the reaction, but be mindful of the thermal stability of your reactants.

  • If possible, choose a different solvent system in which your substrate is more soluble.

Q4: Are there any common impurities in starting materials that can inhibit the reaction?

A4: Yes, impurities from previous reaction steps can interfere. For example, residual nucleophiles (e.g., amines, thiols) can consume the nitrating agent. It is crucial to start with highly pure material.[3] Purification of the starting material by recrystallization or column chromatography is highly recommended.[3]

Experimental Protocols

General Protocol for a Trial Oxidative Nitrolysis Reaction
  • Preparation:

    • Oven-dry all glassware and allow it to cool under an inert atmosphere.

    • Ensure all reagents and solvents are anhydrous.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate and the anhydrous solvent.

    • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Reagents:

    • Slowly add the nitrating agent dropwise to the stirred solution. Maintain the temperature during the addition.

    • After the addition is complete, allow the reaction to stir at the specified temperature for the determined reaction time.

  • Monitoring the Reaction:

    • Periodically take small aliquots of the reaction mixture and analyze them by TLC or HPLC to monitor the consumption of the starting material and the formation of the product.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

ParameterRecommended ActionRationale
Reagent Purity Use fresh or purified reagents.Impurities can inhibit the reaction or cause side reactions.[3]
Reaction Temperature Optimize in a range (e.g., 0 °C to 50 °C).Temperature affects reaction rate and selectivity.[2]
Reaction Time Monitor by TLC/HPLC to determine completion.Insufficient time leads to low conversion.
Solvent Use anhydrous, inert solvents.Water can deactivate the nitrating agent.[2]
Workup pH Adjust pH to ensure product is neutral.Improves extraction efficiency.
Purification Method Choose a non-destructive method (e.g., neutral alumina).Prevents product degradation.

References

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • Mechanism of reaction of isomeric nitrolic acids to nitrile oxides in aqueous solution.
  • Nitrolysis - Wikipedia. Available at: [Link]

  • Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide - PMC. Available at: [Link]

  • Radiolysis Studies of Oxidation and Nitration of Tyrosine and Some Other Biological Targets by Peroxynitrite-Derived Radicals - MDPI. Available at: [Link]

  • Chemical Insights into Oxidative and Nitrative Modifications of DNA - PMC. Available at: [Link]

  • Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine. Available at: [Link]

  • Detection and quantification of nitric oxide–derived oxidants in biological systems - PMC. Available at: [Link]

  • Optimization of the reaction conditions for the oxidative synthesis of N-containing heterocyclic compounds using molecular oxygen - ResearchGate. Available at: [Link]

  • Optimized oxy-nitrocarburizing cycle; pre-heating (1); pre-oxidation (2) - ResearchGate. Available at: [Link]

  • Nitric oxide, oxidants, and protein tyrosine nitration - PMC. Available at: [Link]

  • Implications of Oxidative and Nitrosative Post-Translational Modifications in Therapeutic Strategies against Reperfusion Damage - PMC. Available at: [Link]

  • Short-Term Low Temperature Induces Nitro-Oxidative Stress that Deregulates the NADP-Malic Enzyme Function by Tyrosine Nitration in Arabidopsis thaliana - MDPI. Available at: [Link]

  • (PDF) Reuse of nitric acid in the oxidative pretreatment step for preparation of humic acids from low rank coal of Mukah, Sarawak - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stabilizing Thermally Sensitive Nitroazetidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thermally sensitive nitroazetidine intermediates. This guide is designed to provide expert insights and practical solutions to the unique stability challenges posed by these energetic compounds. Our goal is to help you anticipate and resolve issues, ensuring the integrity of your experiments and the safety of your laboratory.

Frequently Asked Questions (FAQs)

Q1: What makes nitroazetidine intermediates so thermally sensitive?

Nitroazetidines are a class of high-energy materials, and their intermediates often possess significant ring strain and multiple nitro groups (a classic toxophore). This combination leads to a low activation energy for decomposition. The primary drivers of thermal sensitivity are:

  • Ring Strain: The four-membered azetidine ring is inherently strained, making it susceptible to ring-opening reactions.

  • Weak C-NO₂ and N-NO₂ Bonds: These bonds have relatively low dissociation energies. Thermal energy can lead to homolytic cleavage, forming radical species that initiate a rapid, often exothermic, decomposition cascade.

  • Autocatalysis: Decomposition can be catalyzed by acidic byproducts, such as nitrous acid (HNO₂) or nitric acid (HNO₃), which may be formed during the initial breakdown.

Q2: What are the immediate signs of decomposition in my reaction or sample?

Vigilance is critical. The initial signs of decomposition are often subtle but can escalate quickly. Look for:

  • Color Change: A sudden or gradual change to yellow, orange, or brown is a common indicator of nitro group chemistry and decomposition.

  • Gas Evolution: The formation of bubbles or a noticeable pressure increase in a sealed vessel is a serious warning sign. Decomposition often releases gases like NO₂, N₂O, and CO₂.

  • Unexpected Temperature Increase: Any exotherm not accounted for by the reaction itself should be treated as a potential decomposition event. Always monitor your reaction temperature closely.

  • Inconsistent Analytical Data: If you observe unexpected peaks in your NMR or HPLC analysis, it could indicate the presence of degradation products.

Q3: What are the non-negotiable, baseline conditions for storing a newly synthesized nitroazetidine intermediate?

Proper storage is fundamental to preserving your material. For any new nitroazetidine intermediate of unknown stability, adhere to these baseline rules:

  • Temperature: Store at or below 4°C. For particularly sensitive compounds, storage at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

  • Light: Protect from light by using amber vials or storing in a dark location. Photochemical decomposition is a known risk for many nitro compounds.[1]

  • Purity: Ensure the material is free from residual acids, bases, or metal catalysts from the synthesis, as these can significantly lower the decomposition temperature.[2]

Troubleshooting Guide: From Synthesis to Storage

This section addresses specific problems you may encounter during your experimental workflow. Each entry details the problem, its probable causes, and scientifically grounded solutions.

Problem 1: My reaction shows a sudden exotherm and discoloration during synthesis, especially during nitration or work-up.

This is a critical safety and yield issue, indicating that the intermediate is decomposing under the reaction or work-up conditions.

Probable Causes:

  • Poor Temperature Control: Localized "hot spots" in the reaction vessel can initiate decomposition.

  • Acidic Impurities: Residual strong acids from a nitration step can catalyze decomposition.

  • Incompatible Solvents: The solvent may be reacting with the intermediate or promoting decomposition pathways.

  • Radical Formation: The reaction conditions may be inadvertently generating radical species that trigger decomposition.

Solutions & Scientific Rationale:

  • Protocol 1: Implement Rigorous Temperature Control

    • Reaction Setup: Use a cryostat or a well-calibrated cooling bath (e.g., dry ice/acetone) to maintain a consistent, low temperature. Avoid simple ice baths for temperatures below 0°C.

    • Reagent Addition: Add reagents slowly and sub-surface to dissipate heat effectively. For highly exothermic steps like nitration, consider using a syringe pump for precise control.

    • Rationale: The rate of decomposition reactions has an exponential dependence on temperature (Arrhenius equation). Maintaining a low and stable temperature is the most effective way to keep the rate of decomposition negligible compared to the rate of your desired reaction.[3]

  • Protocol 2: Quench and Neutralize Effectively

    • Quenching: At the end of the reaction, pour the reaction mixture slowly onto a vigorously stirred slurry of ice and a weak base, such as sodium bicarbonate solution.

    • Neutralization: Carefully monitor the pH during aqueous work-up, ensuring it remains in the 6.5-7.5 range.

    • Rationale: Strong acids can protonate the nitro groups, weakening the C-N bond and accelerating decomposition. Efficiently neutralizing these acids is crucial for stability during extraction and purification.

  • Protocol 3: Utilize Scavengers to Inhibit Decomposition Pathways

    • Acid Scavengers: For reactions sensitive to acid catalysis, consider adding a non-nucleophilic acid scavenger like urea or sodium carbonate to the work-up.[4][5] These will neutralize trace acidic byproducts without interfering with the desired product.

    • Radical Scavengers: If radical-initiated decomposition is suspected, small amounts of a radical scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) can be added. Nitroso compounds can also act as effective radical traps.[6]

    • Rationale: Scavengers act as a "sacrificial" defense, intercepting and neutralizing the species that initiate decomposition cascades, thereby protecting the bulk material.[7][8]

Workflow for Managing Reaction Instability

observe Observe Instability (Exotherm, Color Change) identify Identify Potential Cause observe->identify temp Poor Temp Control? identify->temp acid Acid Catalysis? identify->acid radical Radical Pathway? identify->radical sol_temp Solution: Improve Cooling & Slow Addition temp->sol_temp Yes sol_acid Solution: Effective Quench & Neutralization Add Acid Scavenger acid->sol_acid Yes sol_radical Solution: Add Radical Scavenger (e.g., BHT) radical->sol_radical Yes

Caption: Decision workflow for troubleshooting in-reaction instability.

Problem 2: The intermediate degrades during purification, especially on silica gel or during solvent removal.

Many nitroazetidines cannot withstand standard purification techniques, leading to significant yield loss.

Probable Causes:

  • Thermal Stress: Heating during solvent evaporation (rotovap) exceeds the compound's stability threshold.

  • Acidic Stationary Phase: The acidic nature of standard silica gel can catalyze decomposition directly on the column.

  • Prolonged Exposure: Long purification times increase the window for thermal or catalytic degradation.

Solutions & Scientific Rationale:

  • Protocol 4: Low-Temperature Solvent Removal

    • High Vacuum: Use a high-performance vacuum pump to lower the boiling point of your solvents.

    • Controlled Bath Temp: Keep the rotovap water bath at or below room temperature (20-25°C).

    • Rationale: Reducing the pressure allows for efficient solvent removal without applying excessive heat, thereby preserving the thermally sensitive compound.

  • Protocol 5: Alternative Purification Methods

    • Recrystallization: This is often the safest method. Choose a solvent system where the intermediate has high solubility at a modest temperature (e.g., 30-40°C) and low solubility at 0-4°C.[9] This minimizes heat exposure.

    • Neutralized Chromatography: If chromatography is unavoidable, use deactivated or neutral silica gel. You can prepare it by flushing the packed column with your eluent containing 1% triethylamine, followed by several column volumes of pure eluent to remove the excess base.

    • Rationale: Eliminating the acidic environment of standard silica gel removes a major catalyst for decomposition. Recrystallization is inherently safer as it relies on solubility differentials rather than surface interactions.[10]

Data Table: Solvent Selection for Purification & Work-up
SolventBoiling Point (°C)Dielectric Constant (ε)Notes & Suitability
Dichloromethane409.1Good: Volatile, for extractions and chromatography. Use with caution due to potential for runaway reactions with some intermediates.[11]
Ethyl Acetate776.0Good: Common for extraction and recrystallization. Less volatile, requiring good vacuum for low-temp removal.
Diethyl Ether354.3Excellent: Very volatile, ideal for low-temperature extractions. Peroxide formation is a significant safety risk.
Toluene1112.4Moderate: Useful for recrystallization of less polar compounds. High boiling point requires excellent vacuum.
Acetonitrile8237.5Use with Caution: High polarity can sometimes stabilize intermediates, but may also accelerate certain decomposition pathways.[12]
Methanol / Ethanol65 / 7833 / 24.5Use with Extreme Caution: Protic solvents can participate in decomposition reactions. Generally not recommended unless required by protocol.[3]
Problem 3: A previously pure intermediate shows signs of degradation after short-term storage.

This indicates that even under seemingly benign conditions, the compound is unstable.

Probable Causes:

  • Trace Impurities: Even ppm levels of residual acid or metal catalysts can initiate slow decomposition over time.

  • Inherent Instability: The molecule itself may have a very limited shelf-life at the storage temperature. Some intermediates, like 1-t-butyl-3,3-dinitroazetidine, show initial exotherms as low as 75°C.[11]

  • Container Incompatibility: The storage container may be leaching substances or have a surface that promotes degradation.

Solutions & Scientific Rationale:

  • Protocol 6: Rigorous Final Purification

    • Final Wash: Before final drying, wash the purified solid with a cold, non-polar solvent (like hexane) to remove surface contaminants.

    • Re-crystallization: If stability is a major issue, a final recrystallization step is highly recommended to ensure maximum purity.

    • Rationale: The thermal stability of energetic materials is directly correlated with their purity.[13][14] Removing the last traces of impurities that can act as decomposition catalysts is paramount for long-term stability.

  • Protocol 7: Optimized Storage & Handling

    • Dilution: If the neat compound is too unstable, consider storing it as a solution in a compatible, high-boiling, non-reactive solvent (e.g., diphenylamine-stabilized diethyl phthalate). Dilution can mitigate thermal runaway risk.[11]

    • Small Batches: Work with the smallest practical quantities to minimize risk.[2][15]

    • Container Choice: Use clean, dry glass vials with PTFE-lined caps. Avoid metal spatulas if metal catalysis is a concern.

    • Rationale: Safe handling practices for energetic materials are essential.[16] Reducing the quantity and avoiding potential catalytic surfaces minimizes both the likelihood and the potential severity of a decomposition event.

Decomposition Pathway Overview

start Nitroazetidine Intermediate trigger Trigger (Heat, Acid, Light) start->trigger path1 Homolytic Cleavage (C-NO₂ or N-NO₂) trigger->path1 path2 Ring Opening trigger->path2 radicals Radical Species (•NO₂) path1->radicals ions Ionic Intermediates path2->ions cascade Exothermic Decomposition Cascade radicals->cascade ions->cascade products Gaseous Products (NOx, N₂, CO₂) + Solid Residue cascade->products

Caption: Generalized decomposition pathways for nitroazetidine intermediates.

References

  • Archibald, T. G. et al. (1990). Synthesis and X-Ray Crystal Structure of 1,3,3-Trinitroazetidine. Journal of Organic Chemistry. Available at: [Link] (Note: Abstract view, full text may require subscription)

  • Vo, T. et al. (2020). Thermal research on the melt-cast explosive of 3-azido-1,3-dinitroazetidine (ADNAZ). Defence Technology. Available at: [Link]

  • Zelenov, V.V. et al. (2018). Preparation of Low-melting Compositions Based on 1,3,3-Trinitroazetidine. ResearchGate. Available at: [Link]

  • Badgujar, D. M. et al. (2008). 1,3,3-Trinitroazetidine (TNAZ), a melt-cast explosive: Synthesis, characterization and thermal behaviour. Journal of Hazardous Materials. Available at: [Link]

  • Jones, G. et al. (2000). Evaluation of 1,3,3-Trinitroazetidine (TNAZ)-A High Performance Melt-Castable Explosive. DTIC. Available at: [Link]

  • Lagerkrantz, C. & Torssell, K. (1969). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. Acta Chemica Scandinavica. Available at: [Link]

  • Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Open Access Pub. Available at: [Link]

  • Pliego, J. R. (2012). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. Available at: [Link]

  • Hiskey, M. A. (1994). Synthesis of 1,3,3-trinitroazetidine. Google Patents.
  • Straessler, N. A. et al. (n.d.). Development of a Safe and Efficient Two-Step Synthesis for Preparing 1-Bromoacetyl-3,3-Dinitroazetidine. Supporting Information. Available at: [Link]

  • Sviatenko, L. K. et al. (2018). Evaluation of 1,3,3-Trinitroazetidine (TNAZ)-A High Performance Melt-Castable Explosive. ResearchGate. Available at: [Link]

  • R + P MESPRO. (n.d.). Energetic Materials: Safety, Storage, and Handling. Available at: [Link]

  • Hiskey, M. A. (1995). Synthesis of 3,3-dinitroazetidine. OSTI.GOV. Available at: [Link]

  • Schindler, C. S. et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. Available at: [Link]

  • Lee, D. Y. et al. (2012). Dinitroazetidines Are a Novel Class of Anticancer Agents and Hypoxia-Activated Radiation Sensitizers Developed from Highly Energetic Materials. AACR Journals. Available at: [Link]

  • Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. Google Patents.
  • Chen, X. (2021). Industrial Perspectives on Energetic Materials. Purdue University. Available at: [Link]

  • Rickert, R. W. et al. (2018). Potential Nitrite Scavengers as Inhibitors of the Formation of N-Nitrosamines in Solution and Tobacco Matrix Systems. ResearchGate. Available at: [Link]

  • Caligiuri, A. et al. (2023). Nitrous acid decomposition pathways. ResearchGate. Available at: [Link]

  • Reddy, G. K. (2012). Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials: Explosives and Propellants. Borden Institute. Available at: [Link]

  • Crow, J. P. (2000). Peroxynitrite: Scavenging for Survival. Society for Redox Biology and Medicine. Available at: [Link]

  • Icil, H. (2023). Purification of Organic Compounds: from Crude Product to Purity. Gebze Technical University. Available at: [Link]

  • Davies, S. S. & Roberts, L. J. (2011). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Cardiovascular Research. Available at: [Link]

  • Safety Management Services, Inc. (n.d.). Energetic Materials 101. Available at: [Link]

  • Howe, E. B. & Olson, D. (2012). Safe Handling: Unstable, Reactive, Energetic Chemicals. University of Nebraska-Lincoln. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Green Separation and Purification Technology. Available at: [Link]

  • Schindler, C. S. et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. Available at: [Link]

  • Zhang, X. et al. (2024). A mitigation strategy for the thermal stability threshold of nitrocellulose with additives. Research Square. Available at: [Link]

  • Zhang, T. et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI. Available at: [Link]

  • Wang, Q. et al. (2016). Scheme 1. Possible Initial Steps Involved in the Decomposition of Nitroethane. ResearchGate. Available at: [Link]

  • Khan, A. U. et al. (2014). Effect of Reconstitution Solvents and Containers on Kinetics and Safety of Cephradine Neutralized with L-Arginine. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

Sources

Workflow Visualization: Solvent & Reagent Selection Matrix

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of synthesizing energetic materials and functionalized heterocycles. The N-nitration of azetidines presents a unique chemical hurdle: the inherent ring strain of the four-membered heterocycle (approximately 25.4 kcal/mol) 1 makes it highly susceptible to catastrophic ring-opening under standard nitrating conditions 2.

This guide provides field-proven troubleshooting strategies, optimized solvent selections, and self-validating protocols to ensure high-yielding, regioselective azetidine nitration without compromising ring integrity.

G Start Azetidine Substrate (Strain: ~25.4 kcal/mol) Check Substrate Pre-treatment? Start->Check Silyl N-Silyl Azetidine Check->Silyl HClSalt Azetidine HCl Salt Check->HClSalt FreeBase Free Base Azetidine Check->FreeBase N2O5 N2O5 in DCM (Nitrodesilylation) Silyl->N2O5 Electrophilic Transfer Ac2O HNO3 / Ac2O (Chloride Catalysis) HClSalt->Ac2O Acetyl Nitrate Base n-BuLi / Ethyl Nitrate in THF (-78°C) FreeBase->Base Base-Promoted RingOpen Ring-Opening Nitration (1,3-nitramine-nitrates) FreeBase->RingOpen Mixed Acids / Direct N2O5

Decision matrix for azetidine nitration solvent and reagent selection.

Troubleshooting Guide & Causality Analysis

Q1: Why does my azetidine ring open during standard mixed-acid nitration, and how does solvent choice prevent this? Causality: Azetidines possess a high ring strain 1. When exposed to highly acidic aqueous environments (like traditional H₂SO₄/HNO₃ mixed acids), the basic nitrogen is rapidly protonated, forming an unreactive ammonium salt [[3]](). If forced under harsh conditions or exposed directly to dinitrogen pentoxide (N₂O₅), the ring undergoes nucleophilic attack by the solvent or nitrate ions, leading to ring-opening nitration (yielding linear 1,3-nitramine-nitrates) 4. Solution: To preserve the ring, pre-treat the amine with an N-silyl protecting group. You can then perform a nitrodesilylation using N₂O₅. Crucially, this must be done in an aprotic solvent like Dichloromethane (DCM) at low temperatures (-20 °C) to maintain the covalent character of N₂O₅, yielding intact N-nitroazetidines in 41–88% yield 2.

Q2: What is the optimal protocol for direct N-nitration of azetidine hydrochlorides? Causality: Azetidine hydrochlorides are already protonated, protecting them from immediate acid-catalyzed ring-opening, but making them unreactive to mild electrophiles. The optimal solvent matrix is acetic anhydride (Ac₂O) paired with 100% nitric acid. The chloride counterion intrinsically catalyzes the reaction by forming a transient chloramine intermediate, which lowers the amine's basicity and facilitates smooth nitro-transfer without rupturing the ring 5.

Q3: How do I handle highly acid-sensitive azetidine derivatives that cannot tolerate acetic anhydride? Causality: For substrates where even mild acids cause degradation, base-promoted N-nitration is required. By operating under strictly alkaline conditions, the secondary amine is deprotonated to a highly nucleophilic amide anion, which then attacks an electrophilic nitro donor like ethyl nitrate 5. Solvent Optimization: Tetrahydrofuran (THF) is the mandatory solvent here. It provides the necessary solvation for strong organometallic bases (like n-Butyllithium) and stabilizes the resulting amide anion at cryogenic temperatures (-78 °C) 5.

Standard Operating Procedure (SOP): Chloride-Catalyzed N-Nitration

This protocol details the synthesis of N-nitroazetidines from azetidine hydrochlorides using an acetic anhydride/nitric acid solvent system 5.

  • Solvent Matrix Preparation: In a flame-dried round-bottom flask under inert atmosphere, add acetic anhydride (Ac₂O). Cool the solvent to 0 °C using an ice-water bath.

    • Self-Validation Checkpoint: The internal temperature must remain strictly at 0 °C. A sudden thermal spike indicates an exothermic runaway from residual moisture reacting with Ac₂O.

  • Nitrating Agent Generation: Slowly add 100% fuming nitric acid (HNO₃) dropwise to the Ac₂O. This generates acetyl nitrate in situ, a milder and more organic-soluble nitrating agent than the bare nitronium ion.

    • Self-Validation Checkpoint: The solution should remain colorless to pale yellow. Deep red/brown fumes indicate NO₂ formation and the dangerous decomposition of the nitrating agent.

  • Substrate Addition: Introduce the azetidine hydrochloride salt portion-wise. Maintain the internal temperature below 5 °C to prevent thermal ring-rupture.

    • Self-Validation Checkpoint: Complete dissolution of the azetidine hydrochloride indicates successful formation of the soluble, transient chloramine intermediate 5.

  • Incubation: Stir the reaction mixture at 0 °C to 15 °C for 1 to 2 hours.

  • Quench & Hydrolysis: Quench the reaction by carefully pouring the mixture over crushed ice. This step hydrolyzes excess Ac₂O and acetyl nitrate, halting the electrophilic cascade.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with saturated aqueous NaHCO₃ until the evolution of CO₂ ceases.

    • Self-Validation Checkpoint: The pH of the aqueous wash layer must be >7.0 to ensure all acetyl nitrate and acetic acid have been neutralized before concentration. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the N-nitroazetidine (Typical yield: ~87%) 5.

Quantitative Solvent & Reagent Matrix

The following table summarizes the causal relationship between substrate state, solvent system, and the resulting structural integrity of the azetidine ring.

Substrate StateNitrating SystemSolventTemp.Primary OutcomeTypical YieldRef.
Free Azetidine HNO₃ / H₂SO₄Aqueous / Neat0 °C to RTUnreactive salt / Ring opening< 10%[[2]](), 3
Free Azetidine N₂O₅Dichloromethane-20 °CRing-opening (Nitramine-nitrates)70 - 80%5, []()
N-Silyl Azetidine N₂O₅Dichloromethane-20 °CIntact N-nitroazetidine41 - 88%2,
Azetidine HCl HNO₃ / Ac₂OAcetic Anhydride0 °C to 15 °CIntact N-nitroazetidine87%5
Free Azetidine n-BuLi / Ethyl NitrateTHF-78 °CIntact N-nitroazetidine40 - 60%5

Frequently Asked Questions (FAQs)

FAQ 1: Why can't I use aqueous mixed acids (HNO₃/H₂SO₄) for azetidine nitration? Aqueous mixed acids are highly protic. The azetidine nitrogen is highly basic and immediately protonates to form an ammonium salt 3. This salt is electrostatically deactivated against electrophilic attack by the nitronium ion (NO₂⁺). If the temperature is increased to force the reaction, the high ring strain combined with the acidic environment leads to irreversible nucleophilic attack by water or nitrate ions, cleaving the ring entirely 2.

FAQ 2: How does solvent polarity affect the stability of the N₂O₅ nitrating complex? Dinitrogen pentoxide (N₂O₅) exists in an equilibrium between its covalent form (N₂O₅) and its ionic pair (NO₂⁺ NO₃⁻). In highly polar solvents, the ionic form dominates, which acts as a harsh electrophile and triggers ring-opening 5. By utilizing a non-polar or moderately polar aprotic solvent like Dichloromethane (DCM) at low temperatures (-20 °C), the covalent character is preserved, allowing for controlled nitrodesilylation of N-silyl azetidines without rupturing the strained C-N bonds 2.

References

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. 5

  • Nitration of primary amines to form primary nitramines (Review). ResearchGate. 2

  • Nitration of Primary Amines to Form Primary Nitramines (Review). CERES Research Repository. 3

  • Organic Chemistry of Explosives. UMA. 4

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 1

Sources

Validation & Comparative

1H NMR and 13C NMR Spectral Analysis of 3-Nitroazetidine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the azetidine ring represents a highly valuable, metabolically stable structural motif. When functionalized with a nitro group at the C3 position, 3-nitroazetidine becomes a critical building block for synthesizing energetic materials (like 1,3,3-trinitroazetidine, TNAZ)[1], nitric oxide donor drugs[2], and targeted protein degraders (e.g., IRAK4 inhibitors)[3].

However, the introduction of the strongly electron-withdrawing nitro group onto a strained four-membered ring drastically alters its electronic environment. This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of 3-nitroazetidine derivatives against unsubstituted azetidine and 3,3-dinitroazetidine alternatives, providing scientists with a definitive reference for structural validation.

Mechanistic Insights: The Nitro Group's Effect on the Azetidine Ring

To accurately interpret the NMR spectra of 3-nitroazetidine, one must understand the causality behind the chemical shifts. The azetidine ring inherently possesses significant angle strain (~26 kcal/mol), which affects the hybridization of its carbon atoms, giving the C-H bonds more s-character than typical alkanes.

When a nitro (-NO2) group is introduced at the C3 position:

  • Direct Inductive Deshielding (-I Effect): The highly electronegative nitrogen and oxygen atoms pull electron density away from the C3 carbon. This massive deshielding effect causes the C3 proton to shift downfield by nearly 3.0 ppm and the C3 carbon to shift by over 50 ppm compared to unsubstituted azetidine[4].

  • Through-Bond Inductive Effects: The electron-withdrawing effect propagates through the sigma bonds to the adjacent C2 and C4 methylene groups, causing a moderate downfield shift for both the protons and the carbons[3].

  • Spin-Spin Coupling Alterations: The rigid, puckered conformation of the azetidine ring combined with the steric bulk of the nitro group leads to complex multiplet splitting patterns for the C2/C4 protons, which couple both geminally and vicinally with the C3 methine proton.

Mechanistic_Shifts NO2 Nitro Group (-NO2) Effect Strong -I Inductive Effect Electron Withdrawal NO2->Effect C3 C3 Methine (CH-NO2) Massive Deshielding 1H: ~5.1 ppm | 13C: ~71.7 ppm Effect->C3 Direct Attachment C2C4 C2/C4 Methylene (CH2-N) Moderate Deshielding 1H: ~4.4 ppm | 13C: ~55.0 ppm Effect->C2C4 Through-Bond

Inductive effects of the nitro group driving NMR chemical shifts in 3-nitroazetidine.

Comparative NMR Data Analysis

To objectively evaluate the spectral profile of 3-nitroazetidine, we compare a standard protected derivative (N-Boc-3-nitroazetidine) against its unsubstituted and dinitro counterparts.

Table 1: 1H NMR Chemical Shifts Comparison (δ, ppm)

Notice the dramatic downfield shift of the C3 proton upon mono-nitration, and its complete disappearance upon di-nitration.

CompoundSolventC2/C4 Protons (CH2-N)C3 Proton (CH-NO2)Other Notable Peaks
Azetidine (Unsubstituted)CDCl3~ 3.50 (t)~ 2.30 (p)N-H: ~ 2.00 (br s)
N-Boc-3-nitroazetidine CDCl34.30 - 4.43 (m)5.10 - 5.20 (m)t-Bu: 1.45 (s)[3]
3,3-Dinitroazetidine DMSO-d64.34 (s)N/A (Quaternary)N-H: Broad[2]
1-tert-Butyl-3,3-dinitroazetidine Acetone-d64.20 (s)N/A (Quaternary)t-Bu: 1.05 (s)[1]
Table 2: 13C NMR Chemical Shifts Comparison (δ, ppm)

The C3 carbon serves as the primary diagnostic marker for the degree of nitration.

CompoundSolventC2/C4 CarbonsC3 CarbonOther Notable Peaks
Azetidine (Unsubstituted)CDCl3~ 48.0~ 18.0-
N-Boc-3-nitroazetidine CDCl3~ 55.0~ 71.7Boc C=O: ~155.0, t-Bu: ~28.0[4]
1-tert-Butyl-3,3-dinitroazetidine Acetone-d652.1119.5C-CH3: 55.8, CH3: 23.0[1]

Experimental Workflows & Protocols

To ensure high-fidelity spectral acquisition, the following self-validating protocol must be strictly adhered to when analyzing 3-nitroazetidine derivatives.

Protocol: 1H and 13C NMR Acquisition for 3-Nitroazetidine Derivatives

Phase 1: Sample Preparation

  • Drying: Ensure the synthesized N-Boc-3-nitroazetidine is dried under high vacuum for at least 4 hours to remove residual solvents (especially ethyl acetate or hexanes, which can obscure the C2/C4 multiplet region).

  • Dissolution: Dissolve exactly 15 mg of the compound in 0.6 mL of high-purity deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any paramagnetic particulates.

Phase 2: Instrument Setup & Acquisition

  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning, matching, and precise 3D shimming.

  • 1H NMR Parameters:

    • Pulse sequence: Standard 1D proton (zg30).

    • Spectral width: 15 ppm.

    • Number of scans (NS): 16.

    • Relaxation delay (D1): 2.0 seconds (critical for accurate integration).

  • 13C NMR Parameters:

    • Pulse sequence: Proton-decoupled 13C (zgpg30).

    • Spectral width: 250 ppm.

    • Number of scans (NS): 1024 (required due to the quaternary nature of the Boc carbonyl and the relaxation properties of the strained ring).

    • Relaxation delay (D1): 2.0 seconds.

Phase 3: Data Processing & Self-Validation

  • Apply a Fourier transform, followed by manual phase correction and a polynomial baseline correction.

  • Calibrate the chemical shift using the TMS signal (0.00 ppm) or the residual CDCl3 peak (7.26 ppm for 1H, 77.16 ppm for 13C).

  • Self-Validation Checkpoint (Critical): Integrate the C3 methine multiplet (δ 5.10-5.20) and set its value to exactly 1.00. Next, integrate the C2/C4 multiplet (δ 4.30-4.43). The ratio must be exactly 1:4. Any deviation greater than 5% indicates either incomplete nitration, ring-opening degradation, or co-eluting impurities.

Synthesis_NMR_Workflow A Azetidine Scaffold B Nitration / Oxidation (Introduce -NO2) A->B C N-Protection (e.g., Boc, Benzyl) B->C D NMR Sample Prep (CDCl3 + TMS) C->D E 1H & 13C NMR Acquisition D->E

Workflow for the synthesis and NMR characterization of 3-nitroazetidine derivatives.

Conclusion

The analytical characterization of 3-nitroazetidine relies heavily on understanding the profound inductive effects exerted by the nitro group. By comparing the spectral data against unsubstituted and di-nitrated alternatives, researchers can confidently map the massive deshielding of the C3 carbon (shifting from ~18 ppm to ~71.7 ppm) and the distinct multiplet formations of the C2/C4 protons. Utilizing the self-validating integration protocols detailed above ensures absolute structural integrity before advancing these critical building blocks into complex drug development or materials science pipelines.

References

  • Title: EP4367113A1 - Compounds for targeting degradation of irak4 proteins Source: Google Patents URL
  • Title: Nitro-Group π System Drives the Interaction of RRx-001 with Electrons in Solution Source: ResearchGate URL: [Link]

  • Title: Novel Nitric Oxide Donor Dinitroazetidine-Coumarin Hybrids as Potent Anti-Intrahepatic Cholangiocarcinoma Agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Electrochemical Oxidation of Alkylnitro Compounds PP-1345 Source: Amazon S3 / SERDP URL: [Link]

Sources

Technical Guide: Spectroscopic Characterization of Nitro and Azetidine Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of high-energy density materials (HEDMs) and novel pharmaceutical scaffolds, the coexistence of nitro groups (


)  and azetidine rings  presents a unique analytical challenge. The nitro group acts as a "spectroscopic bully," dominating the infrared spectrum with intense dipole changes, often obscuring the subtle, strain-induced vibrations of the four-membered azetidine heterocycle.

This guide provides an authoritative workflow for resolving these functional groups. We compare FTIR against orthogonal techniques (Raman, NMR) and provide a self-validating protocol for identifying the critical 1,3,3-trinitroazetidine (TNAZ) motif, a benchmark for this structural class.

Part 1: The Nitro Group ( ) – The Dominant Signal

The nitro group is one of the most distinct identifiers in FTIR due to the high polarity of the


 bonds. However, reliance on a single peak is a common failure mode. Accurate identification requires the detection of both  asymmetric and symmetric stretching vibrations.[1]
Characteristic Bands
Vibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Asymmetric Stretch (

)
1500 – 1570 (Aromatic)1550 – 1600 (Aliphatic)Very StrongPrimary diagnostic.[1] Shifts to lower wavenumbers when conjugated with aromatic rings.[1]
Symmetric Stretch (

)
1300 – 1370 StrongMust be present to confirm

.[1] Often overlaps with C-H bending.[1]
Scissoring (

)
800 – 860 MediumUseful for confirmation if the fingerprint region is crowded.
The Conjugation Effect
  • Aliphatic Nitro (e.g., Nitromethane): The

    
     appears higher (~1560 cm⁻¹) because the N-O bond retains more double-bond character.
    
  • Aromatic Nitro (e.g., Nitrobenzene): Resonance delocalization lengthens the N-O bond, lowering the force constant and shifting

    
     to ~1520 cm⁻¹.
    

Critical Insight: In gem-dinitro compounds (like the C-3 position of TNAZ), the asymmetric stretch often splits into a doublet or triplet due to coupling between the two nitro groups, appearing around 1580–1600 cm⁻¹ .

Part 2: The Azetidine Ring – The Strained Signal

The azetidine ring is a four-membered nitrogen heterocycle.[2] Unlike the relaxed chair conformation of cyclohexane, azetidine possesses significant ring strain (~26 kcal/mol). This strain alters the vibrational force constants, shifting peaks to higher frequencies compared to unstrained amines.

The "Ring Breathing" Mode

The most definitive topological identifier for small rings is the symmetric ring breathing mode (simultaneous expansion/contraction of the ring).

  • Frequency: 900 – 1000 cm⁻¹

  • Detectability: This mode is often weak in FTIR (small dipole change) but very strong in Raman (large polarizability change).[1]

  • Strategy: If you suspect an azetidine ring but the FTIR is ambiguous in the fingerprint region, run a complementary Raman scan.

Strain-Induced C-H Shifts

In small rings, the Carbon-Hydrogen bonds possess more s-character (hybridization approaches


).[1]
  • 
     Stretch:  Shifts to 2950 – 3050 cm⁻¹ .
    
  • Differentiation: This places the azetidine C-H stretch slightly above the typical alkyl range (<3000 cm⁻¹) but below the alkene/aromatic range (>3050 cm⁻¹).

The C-N Stretch[3]
  • Frequency: 1100 – 1250 cm⁻¹

  • Challenge: This region is often obscured by the strong symmetric nitro stretch (~1350 cm⁻¹) and C-C skeletal vibrations.

Part 3: Comparative Analysis – FTIR vs. Alternatives

Why use FTIR when NMR exists? The table below compares "product performance" for these specific functional groups.

FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H NMR
Nitro Detection Superior.

is the strongest peak in the spectrum.[1]
Weak.

is a poor Raman scatterer.
Indirect. No protons on

; inferred only by deshielding of neighbors.
Azetidine Detection Moderate. Ring strain shifts are subtle; C-N is obscured.[1]Superior. Ring breathing mode is intense and diagnostic.[1]Excellent. Distinctive chemical shifts (

3.5-4.5 ppm) and coupling constants.
Sample State Solid (ATR) or Liquid. Non-destructive.Solid or Liquid.[1][3] Non-contact.Requires dissolution (solvent effects may alter conformation).
Throughput High (seconds per scan).[1]Medium.Low (minutes to hours).[1][4]

Recommendation: Use FTIR for rapid screening of the Nitro content. Use NMR for confirming the Azetidine backbone.[2] Use Raman if you need to confirm ring integrity without dissolving the sample (e.g., polymorphism studies).

Part 4: Case Study – 1,3,3-Trinitroazetidine (TNAZ)

TNAZ represents the "perfect storm" of spectral overlap: a strained azetidine ring loaded with three nitro groups.

Spectral Assignments (Experimental Data)

Based on matrix-isolation FTIR and DFT calculations [1], the following assignments are validated for TNAZ:

Frequency (cm⁻¹)AssignmentLogic
1593, 1589, 1585

(

)
Triplet indicates coupling between the gem-dinitro groups and the N-nitro group. High frequency confirms aliphatic nature.[1][5]
1347, 1387

(

)
Strong symmetric stretching.[6]
1215, 1158 Ring Modes +

The "fingerprint" of the azetidine skeleton, heavily coupled with

wagging.
~3000 - 3050

High frequency C-H stretch due to ring strain.
The Diagnostic Workflow

The following diagram illustrates the logic flow for assigning these peaks in an unknown sample.

SpectralLogic Start Unknown Sample Spectrum CheckNitro Check 1500-1600 cm⁻¹ (Strong Broad Peak?) Start->CheckNitro CheckRing Check 2950-3050 cm⁻¹ (C-H Stretch Region) Start->CheckRing NitroConfirmed Nitro Group Present CheckNitro->NitroConfirmed Yes CheckSym Confirm Symmetric Partner at 1300-1370 cm⁻¹ NitroConfirmed->CheckSym StrainSuspected Ring Strain Suspected (High freq C-H) CheckRing->StrainSuspected Peaks >3000 cm⁻¹ (No C=C present) RamanCheck Run Raman Spectrum (Check 900-1000 cm⁻¹) StrainSuspected->RamanCheck AzetidineConfirmed Azetidine Ring Confirmed (Breathing Mode) RamanCheck->AzetidineConfirmed Strong Band Found

Figure 1: Decision logic for distinguishing Nitro and Azetidine moieties using vibrational spectroscopy.

Part 5: Experimental Protocol (Self-Validating)

Objective: Obtain a spectrum with sufficient resolution to resolve the gem-dinitro splitting in TNAZ-like derivatives.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology:
  • Background Collection: Acquire a 32-scan background of the clean ATR crystal. Validation: Ensure no atmospheric

    
     doublet at 2350 cm⁻¹.
    
  • Sample Prep:

    • Solids: Place ~2 mg of sample on the crystal. Apply high pressure (clamp) to ensure contact.

    • Liquids: Deposit 10 µL. Cover to prevent evaporation if volatile (TNAZ is volatile).[1]

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ is insufficient to resolve the split nitro peaks at 1590 cm⁻¹).

    • Scans: 64 scans to improve Signal-to-Noise (S/N).

  • Post-Processing:

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences across the spectrum.

    • Self-Check: Verify the baseline is flat.[1] If the baseline slopes heavily, poor contact or scattering is occurring.

  • Interpretation Check:

    • Locate the strongest peak.[1] If it is ~1550 cm⁻¹, assign as

      
      .
      
    • Look for the "Strain Window" (2950–3050 cm⁻¹). If devoid of peaks, the azetidine ring may have opened/decomposed.

Workflow Prep Sample Prep (High Pressure ATR) Acquire Acquisition (Res: 2 cm⁻¹) Prep->Acquire Ensure Contact Process ATR Correction & Baseline Acquire->Process Raw Data Analyze Peak Picking (Split 1590?) Process->Analyze Corrected Spectrum

Figure 2: Experimental workflow for high-resolution analysis of energetic heterocycles.

References

  • Thompson, C. A., Rice, J. K., Russell, T. P., Seminario, J. M., & Politzer, P. (1999). Vibrational Analysis of 1,3,3-Trinitroazetidine Using Matrix Isolation Infrared Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A. [Link]

  • Specac Ltd. (n.d.).[1] Interpreting Infrared Spectra. Specac Application Notes. [Link]

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[6] [Link]

Sources

Comparative Energy Density Guide: 3-Nitroazetidine Derivatives (TNAZ) vs. RDX

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-energy-density compounds (HEDCs) evolves, materials scientists must balance raw explosive power with operational processability. This guide provides an objective, data-driven comparison between the highly strained 3-nitroazetidine core—specifically its fully nitrated derivative, 1,3,3-trinitroazetidine (TNAZ) —and the industry-standard RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) .

While RDX remains a benchmark for detonation velocity and pressure, TNAZ introduces a paradigm shift by combining RDX-level energy density with the melt-castability of TNT[1].

Mechanistic & Structural Analysis

The fundamental difference in energy density between these two molecules lies in their structural mechanisms for energy storage:

  • 3-Nitroazetidine Core (TNAZ): The energy density of TNAZ is heavily driven by ring strain . The 4-membered azetidine ring forces bond angles significantly below their ideal tetrahedral geometry, imparting an inherent angle strain of approximately 26 kcal/mol. When this strained ring collapses during detonation, it yields a highly positive enthalpy of formation (

    
    ), releasing a massive exothermic burst independent of its oxidation state.
    
  • Hexamine Core (RDX): RDX utilizes a 6-membered triazine ring, which is relatively unstrained. Its energy density is derived almost entirely from its optimal oxygen balance and the presence of three energetic nitramine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) groups.
    

Crucially, TNAZ melts at 101 °C without decomposing, allowing it to be melt-cast directly into munitions. RDX, melting at 205 °C with concurrent decomposition, must be pressed or formulated with polymeric binders (PBX) or TNT (Composition B) to be castable[1][2].

Thermochemical & Energy Density Comparison

The following table summarizes the experimental and theoretical performance metrics of TNAZ compared to RDX.

Property1,3,3-Trinitroazetidine (TNAZ)RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine)
Core Structure 4-membered azetidine ring (Strained)6-membered triazine ring (Unstrained)
Crystal Density 1.84 g/cm³[1]1.82 g/cm³[2]
Melting Point 101 °C (Melt-castable)205 °C (Decomposes, requires binders)[2]
Detonation Velocity (VOD) 8,660 - 8,730 m/s[1][2]~8,750 m/s[2]
Detonation Pressure (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
33.0 - 37.2 GPa[1]34.7 GPa[2]
Processing Profile Melt-castable (like TNT)[1]Pressed or Cast-cured (PBX)[2]

Experimental Protocols & Methodologies

To ensure scientific integrity, the following workflows detail the synthesis and empirical validation of these energetic materials. Every step is designed as a self-validating system to ensure reproducibility and accuracy.

Protocol 1: Synthesis of TNAZ from 3-Nitroazetidine Precursors

Objective: Synthesize the highly strained TNAZ molecule without rupturing the azetidine ring.

  • Precursor Preparation: Begin with 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine (HMNAZ)[3].

  • Oxidative Nitration: Treat the precursor with sodium hydroxide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and oxidatively nitrate the carbon center to yield 1-tert-butyl-3,3-dinitroazetidine (BDNA).
    
  • Nitrolysis: Subject the BDNA intermediate to nitrolysis using a mixture of ammonium nitrate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and acetic anhydride (
    
    
    
    ) to yield the final 1,3,3-trinitroazetidine (TNAZ).

Causality & Validation: The use of the bulky tert-butyl group is not arbitrary; it sterically protects the azetidine nitrogen during the harsh oxidative nitration of the carbon center. In the final step, acetic anhydride acts as a potent dehydrating agent. It drives the electrophilic nitrolysis of the tert-butyl group by the nitronium ion, replacing it with the final nitramine group without rupturing the fragile, highly strained 4-membered ring. Yields and purity are self-validated via HPLC and gas pycnometry prior to casting[1].

Protocol 2: Self-Validating Detonation Velocity (VOD) Measurement

Objective: Empirically quantify the energy density and Chapman-Jouguet (


) pressure.
  • Charge Casting: TNAZ is heated to 115 °C (just above its melt transition) and open-cast into unconfined cylindrical molds (14 mm diameter) to achieve a density of ~1.76 g/cm³ (97% Theoretical Maximum Density)[1]. RDX is pressed or formulated into a PBX for comparison.

  • Sensor Placement: Embed piezoelectric time-of-arrival pins at precisely measured intervals along the longitudinal axis of the cylindrical charge[1].

  • Initiation & Data Acquisition: Initiate the charge using a standard test detonator. Record the microsecond voltage spikes generated as the shockwave crushes each successive piezoelectric pin[1].

Causality & Validation: Melt-casting TNAZ eliminates the micro-voids typically found in pressed powder charges (like neat RDX), ensuring a uniform shock front. The piezoelectric pins provide a self-validating feedback loop: the physical time-of-arrival data directly yields the empirical VOD (


). This empirical metric (e.g., 8,660 m/s) is then cross-referenced against 1D detonation theory codes (like Cheetah) to confirm that the theoretical energy density matches the physical detonation pressure (~33.0 GPa)[1].

Workflow Visualization

G N1 3-Nitroazetidine Core (High Ring Strain) N2 Oxidative Nitration & Nitrolysis N1->N2 NaOH / Ac2O N3 1,3,3-Trinitroazetidine (TNAZ) Density: 1.84 g/cm³ N2->N3 NH4NO3 Test Detonation Testing (Piezoelectric Pins) N3->Test Melt-Cast (115°C) R1 Hexamine Core (Low Ring Strain) R2 Nitrolysis (HNO3 / NH4NO3) R1->R2 Acetic Anhydride R3 RDX Density: 1.82 g/cm³ R2->R3 Nitration R3->Test Pressed/PBX Result Energy Density Validation (VOD & Pcj) Test->Result Time-of-Arrival Data

Workflow comparing TNAZ and RDX from precursor synthesis to empirical VOD validation.

References

  • Defense Technical Information Center (DTIC) . Evaluation of 1,3,3-Trinitroazetidine (TNAZ)-A High Performance Melt-Castable Explosive. 1

  • National Institute of Science Communication and Policy Research (NIScPR) . Alternate method for synthesis of 1,3,3-trinitroazetidine (TNAZ): Next generation melt castable high energy material.

  • American Chemical Society (ACS) . Explosive Hazards Identified during the Manufacture and Transportation of 1-Bromoacetyl-3,3-dinitroazetidine (RRx-001). 3

  • DetTX . Review on Melt Cast Explosives. 2

Sources

Thermal analysis (DSC/TGA) of 3-nitroazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Analysis (DSC/TGA) of 3-Nitroazetidine: A Comprehensive Comparison Guide for Energetic and Medicinal Building Blocks

As a Senior Application Scientist, evaluating the thermal stability of strained heterocyclic compounds is paramount for ensuring both process safety and material efficacy. 3-Nitroazetidine and its derivatives—most notably 1-tert-butyl-3-nitroazetidine and 1,3,3-trinitroazetidine (TNAZ)—occupy a unique dual-role in modern chemistry. In medicinal chemistry, 3-nitroazetidines serve as critical building blocks in stereoselective nitro-Mannich reactions for synthesizing active pharmaceutical ingredients (APIs)[1]. In defense and aerospace, heavily nitrated derivatives like TNAZ and 3,3-dinitroazetidine (DNAZ) are prized as high-energy-density materials (HEDMs)[2].

Because the four-membered azetidine ring is highly strained, the introduction of electron-withdrawing nitro groups creates significant thermal instability. This guide provides an objective comparison of the thermal performance of 3-nitroazetidine derivatives and outlines a self-validating experimental framework for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Comparative Thermal Performance Data

To contextualize the thermal behavior of 3-nitroazetidine derivatives, we must compare them against established benchmarks. In drug development, early-stage building blocks like 1-tert-butyl-3-nitroazetidine must survive standard reactor temperatures without thermal runaway. Conversely, energetic materials like TNAZ are evaluated for their melt-castability (requiring a low melting point) and high decomposition thresholds[3].

Table 1: Comparative Thermal Properties of Azetidine Derivatives and Benchmarks

CompoundPrimary ApplicationMelting Point (°C)Decomposition Onset (°C)Activation Energy (

, kJ/mol)
1,3,3-Trinitroazetidine (TNAZ) Melt-castable explosive~100.6183 – 230161.3
3,3-Dinitroazetidinium (DNAZ) Salt Energetic intermediateN/A~161 (Peak)130.8
1-tert-butyl-3-nitroazetidine Pharma building blockLiquid at RT> 150 (est.)N/A
RDX (Reference Benchmark) Standard high explosive205~210~150 - 160

Data Insights: TNAZ exhibits a highly favorable profile for melt-casting due to its ~100°C melting point, allowing it to be liquefied safely well below its intensive decomposition onset of 183°C[2]. However, DNAZ salts are thermally less stable than TNAZ, decomposing at lower temperatures with a lower activation energy barrier[4].

Experimental Workflows: DSC and TGA Protocols

Generating trustworthy thermal data for energetic azetidines requires precise control over process variables. A poorly designed protocol can lead to sensor damage or skewed kinetic data due to autocatalytic secondary reactions. Below is the field-proven methodology for analyzing 3-nitroazetidine derivatives.

Step-by-Step Methodology
  • Sample Preparation & Containment:

    • Action: Weigh exactly 0.5 to 2.0 mg of the 3-nitroazetidine sample into an aluminum crucible. Seal the pan and pierce the lid to create a 50 µm pinhole.

    • Causality: Using a small mass prevents thermal runaway that could damage the DSC cell. The pinhole is critical; it allows evolved gases (

      
      , 
      
      
      
      ) to escape, preventing internal pressure build-up that would artificially shift the decomposition equilibrium and alter the apparent activation energy[5].
  • Atmosphere Control:

    • Action: Purge the furnace with high-purity Nitrogen (

      
      ) at a flow rate of 50–100 mL/min.
      
    • Causality: An inert atmosphere prevents oxidative degradation. The high flow rate rapidly sweeps away reactive decomposition gases, minimizing secondary gas-phase exothermic reactions that distort the DSC baseline.

  • Dynamic Heating Program (Isoconversional Analysis):

    • Action: Run the DSC/TGA from 25°C to 300°C. To calculate activation energy via the Flynn-Wall-Ozawa (FWO) or Kissinger methods, repeat the experiment at multiple heating rates: 1, 2.5, 5, 10, and 15 °C/min[4].

    • Causality: Decomposition of nitroazetidines is highly dependent on the heating rate. Extracting the peak exothermic temperature (

      
      ) across varying rates allows for the mathematical uncoupling of time and temperature, yielding a reliable 
      
      
      
      value.
  • Volatility Deconvolution (TGA Specific):

    • Action: Monitor mass loss carefully between 70°C and 140°C.

    • Causality: TNAZ and 3-nitroazetidines exhibit high vapor pressures. TGA mass loss in this region is often due to sublimation and evaporation (

      
       ≈ 60–102 kJ/mol), not decomposition[5]. Failing to account for this will result in mischaracterized thermal stability.
      

Workflow Sample 3-Nitroazetidine Sample Prep (0.5-2 mg, Pinhole Al Pan) split Sample->split TGA TGA Analysis (Mass Loss, Evaporation) split->TGA DSC DSC Analysis (Heat Flow, Exotherms) split->DSC Kinetics Isoconversional Kinetics (Kissinger / Ozawa Methods) TGA->Kinetics DSC->Kinetics Safety Thermal Safety Profile (Ea, Critical Temp, Scale-up) Kinetics->Safety

Caption: Workflow for DSC/TGA thermal analysis and kinetic evaluation of 3-nitroazetidine derivatives.

Mechanistic Insights: Thermal Decomposition Pathways

Understanding how a molecule breaks down is just as important as knowing when it breaks down. The thermolysis of 3-nitroazetidine derivatives is complex and driven by the immense strain of the four-membered ring coupled with the energetic nitro groups.

Isotopic labeling studies (


 and 

) and Fourier Transform Infrared (FTIR) analysis of evolved gases reveal two competitive decomposition pathways[2]:
  • 
     Homolysis (Primary Pathway):  The cleavage of the nitro group attached to the ring nitrogen is slightly favored. This pathway predominantly releases Nitric Oxide (
    
    
    
    ) early in the decomposition phase.
  • 
     Scission (Competitive Pathway):  Cleavage of the carbon-nitro bond leads to ring collapse, generating Nitrous Oxide (
    
    
    
    ) and Nitrogen gas (
    
    
    ), alongside condensed-phase products like 1-nitroso-3-nitroazetidine and 1,3-dinitroazetidine[2].

For pharmaceutical scale-up, the generation of


 gases poses a severe pressurization hazard in closed reactors. For energetic materials, this rapid gas evolution is the exact mechanism that dictates detonation velocity.

Pathway TNAZ 3-Nitroazetidine Core (Strained Ring) N_NO2 N-NO2 Homolysis (Favored) TNAZ->N_NO2 C_NO2 C-NO2 Scission (Competitive) TNAZ->C_NO2 Gases Evolved Gases (NO, N2O, N2) N_NO2->Gases Condensed Ring Collapse & Condensed Products N_NO2->Condensed C_NO2->Gases C_NO2->Condensed

Caption: Competitive thermal decomposition pathways of nitroazetidine derivatives.

Conclusion

Whether utilized as a stereoselective building block in drug discovery or as a precursor to next-generation melt-castable explosives, 3-nitroazetidine demands rigorous thermal characterization. By employing strict sample mass control, pinhole venting, and multi-rate kinetic modeling, researchers can accurately decouple the molecule's high volatility from its true exothermic decomposition profile, ensuring safe and effective application across diverse chemical industries.

References

  • Alternate method for synthesis of 1,3,3-trinitroazetidine (TNAZ): Next generation melt castable high energy material. ResearchGate. Available at:[Link]

  • Kinetics and heats of sublimation and evaporation of 1,3,3-trinitroazetidine (TNAZ). ResearchGate. Available at:[Link]

  • Synthesis, molecular structure, non-isothermal decomposition kinetics and adiabatic time to explosion of 3,3-dinitroazetidinium 3,5-dinitrosalicylate. ResearchGate. Available at:[Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. PMC - National Institutes of Health. Available at:[Link]

  • Preparation of Low-melting Compositions Based on 1,3,3-Trinitroazetidine. Lukasiewicz Research Network. Available at:[Link]

Sources

Impact and Friction Sensitivity Testing of Azetidine Explosives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of impact and friction sensitivity testing for azetidine-based explosives, specifically focusing on 1,3,3-trinitroazetidine (TNAZ) and its derivatives. It is designed for researchers in energetic materials and pharmaceutical process safety who handle these high-energy strained-ring systems.

A Comparative Technical Guide for Chemical Safety & Synthesis

Executive Summary: The Azetidine Paradox

Azetidine derivatives, particularly 1,3,3-trinitroazetidine (TNAZ) and 1,3-dinitroazetidine (DNAZ) , represent a critical class of energetic materials. They offer a unique performance profile: the high energy density of nitramines (like RDX/HMX) combined with the melt-castability of TNT. However, this performance comes at the cost of mechanical sensitivity derived from the inherent ~26 kcal/mol ring strain of the four-membered azetidine heterocycle.

For drug development professionals, this guide is equally relevant. Azetidine scaffolds (e.g., ABDNAZ ) are increasingly used as hypoxia-activated prodrugs and radiosensitizers. Understanding the explosive potential of these intermediates during scale-up is a mandatory safety protocol.

Mechanistic Basis of Sensitivity

To interpret sensitivity data, one must understand the failure mechanism. Unlike linear nitramines, azetidines possess a "trigger" built into their skeleton.

The Ring Strain Factor

The azetidine ring is highly strained due to bond angle compression (approx. 90° vs. the ideal 109.5° for sp³ carbons). Mechanical stimuli (impact/friction) provide the activation energy to snap this ring.

  • Impact: Compresses the lattice, causing hot spots where the ring strain energy is released instantaneously, triggering the nitro groups.

  • Friction: Shear forces tear the crystal lattice. For TNAZ, the low melting point (101°C) can lead to localized melting, but the high vapor pressure and reactivity of the liquid phase can accelerate decomposition before ignition, creating complex sensitivity profiles.

Anisotropy in TNAZ

Recent molecular dynamics simulations indicate that TNAZ sensitivity is anisotropic (direction-dependent). Shock sensitivity is highest along the [100] crystal plane. This means that crystal morphology (needle vs. block) significantly affects experimental sensitivity results, a critical variable for reproducibility.

Comparative Performance Analysis

The following data compares TNAZ and DNAZ derivatives against standard military explosives. Note that "lower" values in Impact (Joules) and Friction (Newtons) indicate higher sensitivity (greater danger).

Table 1: Sensitivity & Performance Landscape[1][2]
MaterialClassImpact Sensitivity (

/ Energy)
Friction Sensitivity (BAM)Melt PointPrimary Application
TNAZ Azetidine15 – 20 J (Sensitive)~120 – 240 N (Mod. Sensitive)101°CMelt-cast TNT replacement
ABDNAZ Azetidine~10 – 15 J (High Sensitivity)Data Limited (Handle as <120N)N/ACancer Radiosensitizer
RDX Nitramine7.5 J (Very Sensitive)120 N204°CHigh-performance boosters
HMX Nitramine7.4 J (Very Sensitive)120 N275°CHigh-performance warheads
TNT Nitroaromatic> 50 J (Insensitive)> 360 N (Insensitive)80°CStandard melt-cast shell filler

Key Insight: TNAZ occupies a "middle ground."[1] It is significantly more sensitive than the material it aims to replace (TNT) but is often less sensitive to impact than pure RDX or HMX. However, its friction sensitivity is a critical handling hazard during synthesis and crystallization.

Experimental Protocols

Reliable sensitivity data requires strict adherence to standardized protocols (e.g., MIL-STD-1751A, STANAG 4487).

A. BAM Friction Test (Method 1024)

This test determines the smallest friction load required to ignite the sample.

  • Equipment: BAM Friction Tester with porcelain peg and plate (roughness 9–32 µm).

  • Sample Prep: Dry azetidine crystals (sieved to 0.5 mm). Warning: Azetidines can be hygroscopic; moisture artificially lowers sensitivity.

Protocol Steps:

  • Calibration: Ensure the porcelain plate is roughened and the peg is pristine.

  • Loading: Place 10 mm³ of sample on the plate.

  • Execution: Lower the peg with a pre-set weight (start at 360 N for unknowns, or 10 N if high sensitivity is suspected).

  • Actuation: The motor moves the plate 10 mm back and forth once.

  • Observation: Look/listen for "reaction" (flash, smoke, pop, or charring).

  • Titration: Use the Bruceton "Up-and-Down" method. If reaction occurs, decrease load; if no reaction, increase load.

  • Endpoint: Determine the Load for 50% probability of initiation (

    
    ) or the Threshold of Initiation (TIL).
    
B. Drop Weight Impact Test (Method 1012/1016)

Measures the energy required to initiate decomposition via adiabatic compression.

  • Equipment: BAM Fallhammer or Bureau of Mines Drop Weight tester.

  • Sample Prep: 30–35 mg of unconfined powder on a steel anvil.

Protocol Steps:

  • Alignment: Center the sample on the anvil.

  • Weight Selection: Select a drop weight (e.g., 2.5 kg or 5 kg).

  • Drop: Release the weight from a calculated height.

  • Detection: A positive result is defined by audible explosion, visible flash, or gas evolution (analyzed by IR if ambiguous).

  • Calculation:

    
    .
    
C. Testing Workflow Visualization

SensitivityWorkflow cluster_0 Sample Preparation cluster_1 Sensitivity Testing cluster_2 Data Analysis Synth Synthesis (TNAZ/ABDNAZ) Purify Crystallization (Control Morphology) Synth->Purify Dry Desiccation (Remove Moisture) Purify->Dry Impact Drop Weight Impact (Adiabatic Compression) Dry->Impact Phase 1 Friction BAM Friction (Shear Stress) Dry->Friction Phase 2 Calc Calculate h50 / F_load Impact->Calc Friction->Calc Compare Compare vs TNT/RDX Calc->Compare

Figure 1: Standardized workflow for characterizing azetidine explosive sensitivity.

Safety & Handling Protocols for Azetidines

Given the friction sensitivity (~120 N) of TNAZ and its derivatives, standard laboratory practices must be modified:

  • No Metal Spatulas: Use conductive plastic or wood. Metal-on-metal or metal-on-ceramic friction can generate sufficient shear to ignite azetidines.

  • Solvent Selection: TNAZ is highly volatile in the melt phase.[2] Avoid heating neat samples in open vessels. Use reflux setups with strict temperature limits (keep < 90°C unless necessary).

  • Phlegmatization: For transport or storage, desensitize pure crystals by coating with a binder (e.g., wax or Viton) or storing wet (water/alcohol) if chemical stability permits.

  • Anisotropy Awareness: Be aware that large, perfect crystals may be more sensitive to shock in specific directions. Grinding large crystals should be done remotely or in solution.

References

  • Viswanath, D. S., et al. (2025). 1,3,3-Trinitroazetidine (TNAZ), a melt-cast explosive: Synthesis, characterization and thermal behaviour. Journal of Hazardous Materials. Link

  • Sikder, A. K., & Sikder, N. (2004). A review of advanced high performance, insensitive and thermally stable energetic materials emerging for military and space applications. Journal of Hazardous Materials. Link

  • Ning, X., et al. (2012). Dinitroazetidines are a novel class of anticancer agents and hypoxia-activated radiation sensitizers developed from highly energetic materials.[3] Cancer Research.[3] Link

  • Li, J., et al. (2022). The Anisotropic Chemical Reaction Mechanism of 1,3,3-trinitroazetidine (TNAZ) under Different Shock Wave Directions by ReaxFF Reactive Molecular Dynamics Simulations. Molecules. Link

  • Simpson, R. L., et al. (1994). Shock Initiation of 1,3,3-Trinitroazetidine (TNAZ). Lawrence Livermore National Laboratory.[1] Link

  • U.S. Department of Defense. (2011). MIL-STD-1751A: Safety and Performance Tests for the Qualification of Explosives. Link

Sources

Mass Spectrometry of Nitroazetidines: A Comparative Guide to Ionization and Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical directive for analytical chemists and drug development professionals working with high-energy heterocyclic compounds.

Executive Summary

Nitroazetidines, exemplified by 1,3,3-trinitroazetidine (TNAZ), represent a class of high-energy density materials (HEDMs) characterized by a strained four-membered ring and labile nitro (


) substituents. The analysis of these compounds presents a distinct dichotomy: the high ring strain (

26 kcal/mol) and weak

bonds facilitate rapid thermal decomposition, often confounding mass spectral interpretation.

This guide compares Electron Ionization (EI) , Chemical Ionization (CI) , and Electrospray Ionization (ESI) to determine the optimal workflow for structural elucidation versus molecular weight confirmation.

Key Finding: While EI provides rich structural fingerprinting, it frequently obliterates the molecular ion (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). Soft ionization (CI or ESI) is strictly required for molecular weight confirmation, utilizing adduct formation to stabilize the strained ring.

The Nitroazetidine Challenge: Strain & Lability

The mass spectral behavior of nitroazetidines is governed by two intrinsic molecular features:

  • The "Trigger Bond": The

    
     bond is the weakest link (homolytic bond dissociation energy 
    
    
    
    35–40 kcal/mol). Its cleavage is often the rate-determining step in both thermal decomposition and MS fragmentation.
  • Ring Strain Release: The azetidine ring is highly strained. Upon ionization, the loss of a substituent often triggers an immediate ring-opening reaction to relieve this strain, producing isobaric fragments that can be misinterpreted without high-resolution data.

Comparative Analysis: Ionization Architectures

The following table contrasts the performance of standard ionization techniques when applied to nitroazetidines (specifically TNAZ, MW 192).

Table 1: Ionization Performance Matrix
FeatureElectron Ionization (EI)Chemical Ionization (CI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Proton Transfer)Softest (Solution Phase)
Molecular Ion (

)
Rare/Absent (<1% abundance)Dominant (as

or adducts)
Dominant (as

or

)
Fragmentation Extensive (Ring shattering)Minimal (Loss of

possible)
Negligible (requires MS/MS)
Key Fragments

30, 46,


,

Adducts dominate
Detection Limit Low pg (if fragments monitored)High pg / Low ngfg to low pg
Best Use Case Structural fingerprinting, Library matchingMW Confirmation, Purity checksTrace analysis, Biological matrices
Expert Insight: The "Hard" vs. "Soft" Trade-off

In EI (70 eV) , the energy imparted significantly exceeds the ionization potential of the nitroazetidine. For TNAZ, the molecular ion (


 192) is virtually non-existent because the 

bond cleaves faster than the ion can traverse the quadrupole. You will primarily see the base peak at

46 (

) or

30 (

), which are non-specific.

In ESI (Positive Mode) , the formation of alkali adducts (e.g.,


) stabilizes the ring. However, nitro groups are electron-withdrawing, making protonation difficult without acidic modifiers. Ammonium acetate is recommended to promote 

formation.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the fragmentation logic is essential for interpreting MS/MS spectra.[1] The primary pathway involves the loss of the nitro group followed by ring scission.

Pathway Visualization

The following diagram illustrates the primary fragmentation cascade for a generic trinitroazetidine (TNAZ).

TNAZ_Fragmentation M_Ion Molecular Ion (M+) m/z 192 (Unstable) Step1 Homolytic Cleavage (N-NO2 Bond) M_Ion->Step1 Frag3 NO2+ m/z 46 M_Ion->Frag3 Direct Ionization Frag1 [M - NO2]+ m/z 146 (Azetidinyl Radical Cation) Step1->Frag1 - NO2 (radical) Step2 Ring Scission (Strain Relief) Frag1->Step2 Frag2 Ring Open Species (C3H4N3O4)+ Step2->Frag2 Frag4 NO+ m/z 30 Frag2->Frag4 Further Decomposition Frag3->Frag4 Loss of O

Figure 1: Primary fragmentation pathway of 1,3,3-trinitroazetidine under Electron Ionization (EI) or high-energy CID. The initial loss of the N-nitro group is the critical "trigger" event.

Mechanistic Explanation
  • Initiation: The radical cation forms, but the

    
     bond is extremely labile.
    
  • Primary Loss (

    
    ):  The loss of 
    
    
    
    generates the
    
    
    146 ion (for TNAZ). This is often the highest mass peak observed in EI.
  • Ring Scission: The resulting azetidinyl cation is electronically unstable. The ring opens to form acyclic nitro-species, which rapidly degrade into small gaseous ions (

    
     30, 42, 46).
    

Strategic Workflow: Method Selection

Do not default to a single method. Use this decision matrix to select the correct ionization mode based on your analytical goal.

Method_Selection Start Start: Nitroazetidine Sample Goal Define Analytical Goal Start->Goal Path_MW Confirm Molecular Weight (Purity/ID) Goal->Path_MW Path_Struct Elucidate Structure (Unknown ID) Goal->Path_Struct Path_Trace Trace Quantitation (Biological/Enviro) Goal->Path_Trace Tech_CI CI (Methane/Isobutane) Soft Ionization Path_MW->Tech_CI Volatile? Tech_ESI LC-MS/MS (ESI) MRM Mode Path_MW->Tech_ESI Non-volatile? Tech_EI EI (70 eV) Hard Ionization Path_Struct->Tech_EI Path_Trace->Tech_ESI

Figure 2: Decision matrix for selecting ionization techniques. Note that CI is preferred over EI for molecular weight determination of volatile nitroazetidines.

Experimental Protocol: LC-MS/MS of TNAZ

Safety Note: Nitroazetidines are energetic materials.[2] While analytical quantities (pg-ng) are generally safe, avoid concentrating samples to dryness or heating solid residues.

Method A: ESI-MS/MS (Targeted Quantitation)

This protocol is self-validating through the use of an internal standard (IS) and dual-transition monitoring.

1. Sample Preparation:

  • Solvent: Acetonitrile/Water (50:50). Avoid pure methanol as it can sometimes cause solvolysis in strained rings over time.

  • Concentration: Prepare stock at 1 mg/mL, dilute to 100 ng/mL for working standard.

  • Internal Standard: Use a stable isotope-labeled analog (e.g.,

    
    -RDX) if a direct isotopologue is unavailable.
    

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (Essential for adduct formation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

3. MS Parameters (Source):

  • Mode: Negative ESI (often more sensitive for nitro-compounds due to electron capture capability) OR Positive ESI with Ammonium adducts.

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 300°C (Keep lower than standard 400°C to prevent thermal degradation).

4. MRM Transitions (Positive Mode - Ammonium Adduct):

  • Precursor:

    
     210 (
    
    
    
    ).
  • Quantifier Transition:

    
     (Loss of 
    
    
    
    ).
  • Qualifier Transition:

    
     (
    
    
    
    ).

5. Validation Check:

  • The ratio of Quantifier/Qualifier peaks must remain constant (

    
    ) across the concentration range. If the ratio shifts, thermal degradation in the source is likely occurring—lower the desolvation temperature.
    

References

  • Zheng, W., Rogers, E., Coburn, M., Oxley, J., & Smith, J. (1997). Mass Spectral Fragmentation Pathways in 1,3,3-Trinitroazetidine. Journal of Mass Spectrometry, 32(5), 525-532. Link

  • Oxley, J. C., et al. (1999). Gas-phase decomposition mechanisms of C-NO2, N-NO2 energetic materials: Reevaluations. International Journal of Chemical Kinetics, 31(4). Link

  • Jalový, Z., et al. (2001). 1,3,3-trinitroazetidine (TNAZ).[2][3][4][5] Part I. Syntheses and properties. Journal of Energetic Materials. Link

  • Bayer, M. J., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.[6] Journal of the American Chemical Society. Link

  • Scion Instruments. (2025). What are the common ionization methods for GC/MS. Link

Sources

Comparative Performance and Synthesis Workflows of 1,3,3-Trinitroazetidine (TNAZ) Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

1,3,3-Trinitroazetidine (TNAZ) is a highly strained, four-membered nitrogen heterocyclic compound primarily investigated as a next-generation, high-density energetic material. With a velocity of detonation (VOD) of 8.6 km/s and a power index of 182, TNAZ significantly outperforms the industry standard, 2,4,6-trinitrotoluene (TNT)[1].

While TNAZ is an energetic material, the synthesis of its highly substituted azetidine ring precursors is of profound interest to drug development professionals . Azetidines are critical pharmacophores in medicinal chemistry, utilized to improve metabolic stability, lower lipophilicity, and alter the pKa of amine-containing drugs. The methodologies developed to construct the sterically hindered, gem-dinitro substituted azetidine rings of TNAZ precursors offer robust, field-proven pathways for synthesizing complex 4-membered nitrogen heterocycles in pharmaceutical pipelines.

This guide objectively compares the primary synthetic routes for TNAZ precursors, evaluates their thermodynamic performance, and provides a self-validating experimental protocol for the critical cyclization step.

Mechanistic Comparison of Primary Precursor Routes

The synthesis of TNAZ is notoriously lengthy and requires precise control over highly exothermic steps. The industry relies on two primary precursor pathways, each with distinct mechanistic advantages and bottlenecks.

Route A: The 2,2-Dinitropropane-1,3-diol (Nitromethane) Pathway

This is the most widely documented route, offering the highest overall yield from readily available starting materials[2].

  • Mechanism: Nitromethane undergoes a Mannich-type condensation with formaldehyde in an aqueous alkaline medium to form 2,2-dinitropropane-1,3-diol. This diol is chlorinated to 1,3-dichloro-2,2-dinitropropane.

  • The Cyclization Causality: The critical step is the cyclization of the dichloro-compound using t-butylamine. Why t-butylamine? The massive steric bulk of the tert-butyl group is non-negotiable; it prevents unwanted multiple alkylations and stabilizes the highly strained azetidine ring during the exothermic ring-closure.

  • Bottleneck: The final conversion of 1-tert-butyl-3,3-dinitroazetidine to TNAZ requires harsh oxidative nitration (nitrolysis). The tert-butyl group acts as a sacrificial protecting group, but its removal can lead to ring-opening if temperature is not strictly controlled.

Route B: The 1-Azabicyclo[1.1.0]butane Pathway

An alternative route bypasses the diol intermediate by utilizing bicyclic structures.

  • Mechanism: This route proceeds via the intermediate 3-ethyl-1-azabicyclo[1.1.0]butane. Electrophiles are added directly across the highly strained C(3)-N

    
    -bond, affording N-,3-disubstituted azetidines[3].
    
  • DNAZ Intermediate: This pathway often yields 1H-3,3-dinitroazetidine (DNAZ). Because the nitrogen atom in the azetidine ring is easily protonated, DNAZ tends to exist in a cationic form, making it highly susceptible to forming ionic salts (e.g., DNAZ·HCl)[4].

  • Bottleneck: While it avoids the bulky protecting group removal, the synthesis of the bicyclic precursor itself suffers from low reproducibility and requires highly specialized handling.

Quantitative Performance & Thermodynamic Data

To justify the complex synthesis of these precursors, we must look at the performance of the end-product (TNAZ) and the efficiency of the precursor routes.

Table 1: Performance Comparison of TNAZ Synthesis Precursor Routes
Synthetic RouteKey IntermediateOverall YieldMajor BottleneckPharmaceutical Relevance
Nitromethane / Diol 1-tert-butyl-3,3-dinitroazetidine~34 - 37%Nitrolysis step can cause ring collapseHigh (Protective group strategies for azetidines)
Bicyclic Addition 1H-3,3-dinitroazetidine (DNAZ)< 30%Bicyclic precursor instabilityHigh (Direct synthesis of unsubstituted azetidines)
Epichlorohydrin 1,3-dibromo-2-propanol~10 - 15%High energy barrier (1163.5 kJ/mol)Low (Poor scalability and yield)
Table 2: Energetic Performance of TNAZ vs. Legacy Alternatives

Data demonstrating the superior thermodynamic output of TNAZ, driving the demand for optimized precursor synthesis.

MaterialDensity (g/cm³)Melting Point (°C)Velocity of Detonation (km/s)Power Index (PI)Impact Sensitivity (h50%)
TNAZ 1.89101.08.60182> 47 cm
TNT 1.6581.06.66125> 100 cm
RDX 1.82205.58.7517538 cm

Note: Thermal assessment shows TNAZ has high volatility and rapidly evaporates from the liquid phase (>101°C), which must be accounted for during melt-casting[2].

Visualizing the Synthesis Pathways

Precursor_Routes NM Nitromethane + Formaldehyde Diol 2,2-Dinitropropane-1,3-diol NM->Diol Condensation Dichloro 1,3-Dichloro-2,2-dinitropropane Diol->Dichloro Chlorination Azetidine 1-tert-butyl-3,3-dinitroazetidine Dichloro->Azetidine t-Butylamine Cyclization TNAZ TNAZ (1,3,3-Trinitroazetidine) Azetidine->TNAZ Nitrolysis Bicyclo 3-ethyl-1-azabicyclo[1.1.0]butane DNAZ 1H-3,3-dinitroazetidine (DNAZ) Bicyclo->DNAZ Electrophilic Addition DNAZ->TNAZ Nitration

Chemical pathways comparing the Diol and Bicyclo precursor routes to TNAZ.

Self-Validating Experimental Protocol: Azetidine Ring Cyclization

To ensure scientific integrity, the following protocol for the synthesis of the critical precursor 1-tert-butyl-3,3-dinitroazetidine is designed as a self-validating system. You must not proceed to the next step unless the in-process validation criteria are met.

Phase 1: Reaction Setup & Exothermic Control
  • Preparation: In an oven-dried, multi-neck round-bottom flask under a dry N₂ environment, dissolve 1,3-dichloro-2,2-dinitropropane (1.0 eq) in anhydrous ethanol.

  • Thermal Causality: Cool the reaction vessel to exactly 0°C using an ice-salt bath. Causality: Gem-dinitro compounds are thermally sensitive. Allowing the temperature to exceed 5°C during amine addition will result in rapid decomposition and the evolution of nitrogen oxides.

  • Addition: Add tert-butylamine (3.0 eq) dropwise over 2 hours. The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.

Phase 2: In-Process Validation
  • TLC Check: Before quenching, perform Thin Layer Chromatography (TLC) on pre-coated silica gel 60 F254 plates.

    • Validation Gate: If the starting material spot (dicholoro-precursor) is still visible, continue stirring at room temperature for an additional hour. Do not proceed to work-up until the precursor is fully consumed.

Phase 3: Work-up and Isolation
  • Extraction: Evaporate the ethanol under reduced pressure. Partition the residue between distilled water and dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with water and brine. Causality: Brine removes residual water and highly polar amine salts, preventing emulsion formation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under vacuum to isolate the tert-butylated azetidine ring.

Phase 4: Product Verification
  • Spectroscopic Validation:

    • FTIR: Confirm the presence of the highly strained ring and the nitro groups. Look for strong asymmetric and symmetric NO₂ stretching frequencies (typically around 1560 cm⁻¹ and 1350 cm⁻¹). If you observe the evolution of –CN containing species or anomalous peaks, C/N-NO₂ bond cleavage and ring collapse have occurred.

    • Yield Check: A successful cyclization should yield approximately 55-60% of the intermediate before the final nitrolysis step.

Protocol_Validation React 1. Reactants Dichloro-precursor + t-Butylamine Temp 2. Thermal Control Maintain < 5°C React->Temp TLC 3. In-Process TLC Check for precursor consumption Temp->TLC TLC->Temp If incomplete Extract 4. Phase Extraction Wash & Dry (Na2SO4) TLC->Extract If complete Validate 5. Validation FTIR & Yield Check Extract->Validate

Self-validating experimental workflow for the cyclization of TNAZ precursors.

References

  • Jadhav, H. S., Talawar, M. B., Dhavale, D. D., Asthana, S. N., & Krishnamurthy, V. N. (2006). Alternate method for synthesis of 1,3,3-trinitroazetidine (TNAZ): Next generation melt castable high energy material. Indian Journal of Chemical Technology, 13(1), 41-46.

  • Defense Technical Information Center (DTIC). Evaluation of 1,3,3-Trinitroazetidine (TNAZ)-A High Performance Melt-Castable Explosive.2

  • National Institutes of Health (PMC). (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks.4

  • Defense Technical Information Center (DTIC). (2002). Synthesis of New Energetic Materials.3

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A Comparative Guide to the Validation of Computational Models for Azetidine Ring Strain

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of computational methods for quantifying the ring strain of azetidines, a critical parameter in modern drug discovery. We will explore the theoretical underpinnings of various models, present their performance against experimental data, and offer detailed protocols for empirical validation. This document is intended for researchers, medicinal chemists, and computational scientists seeking to accurately model and leverage the unique properties of this strained heterocyclic scaffold.

The Azetidine Conundrum: Why Accurate Strain Calculation is Paramount

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged structural motifs" in medicinal chemistry.[1] Their inclusion in molecular design can significantly enhance properties like metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2][3] This utility stems directly from their defining characteristic: a substantial ring strain of approximately 25.4 kcal/mol.[4] This inherent strain is a double-edged sword. It provides a unique three-dimensional geometry that can improve binding affinity but also introduces potential chemical liabilities and alternative decomposition pathways not seen in larger rings.[4][5][6]

An inaccurate estimation of this strain energy can mislead drug design efforts, resulting in the synthesis of unstable compounds or misinterpretation of structure-activity relationships (SAR). Therefore, validating the computational models used to predict this strain is not merely an academic exercise; it is a critical step in derigging a chemical series and accelerating the discovery of safe and effective therapeutics.

Computational Approaches to Quantifying Ring Strain

The goal of any computational model in this context is to accurately predict the potential energy stored within the azetidine ring due to the deviation of its bond angles from ideal values. These methods can be broadly categorized into two families: quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM): First-Principles Accuracy

QM methods solve approximations of the Schrödinger equation to calculate the energy of a molecule from first principles, without reliance on pre-existing experimental data for similar molecules.[7]

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost.[8] Methods like B3LYP are commonly used for geometry optimization and energy calculations.[9][10] For higher accuracy, especially in strained systems, functionals like ωB97M-D4 are employed.[11]

  • Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)), offer a higher level of theory and, consequently, greater accuracy.[7][12] They are often considered the "gold standard" for calculating reference energies but are computationally very expensive, limiting their use to smaller molecules.[12]

A common and reliable way to calculate strain energy using QM is through the use of isodesmic or homodesmotic reactions .[8] These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. By calculating the enthalpy of a reaction where the strained ring is "opened" into strain-free reference molecules, the ring strain energy (RSE) can be isolated.[8][10]

Workflow for Computational Ring Strain Energy (RSE) Calculation

The following diagram illustrates a typical workflow for calculating RSE using QM methods and a homodesmotic reaction.

G cluster_0 Computational Modeling mol_def Define Azetidine & Reference Molecules geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311+G(d,p)) mol_def->geom_opt freq_an Frequency Analysis geom_opt->freq_an verify Verify Minimum Energy Structure (No Imaginary Frequencies) freq_an->verify reaction Set up Homodesmotic Reaction verify->reaction enthalpy Calculate Reaction Enthalpy (ΔH_rxn = RSE) reaction->enthalpy caption Computational workflow for determining RSE.

Caption: A typical workflow for the computational determination of azetidine ring strain.

Molecular Mechanics (MM): The Empirical Approach

MM methods, or force fields, use classical physics to estimate the energy of a molecule.[7] The energy is calculated as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions. These methods are parameterized using experimental data and/or high-level QM calculations.

  • Common Force Fields: Force fields like OPLS3, MMFF94s, and AMBER are widely used in drug design for tasks like conformational searching and virtual screening due to their incredible speed.[12][13]

  • Strengths and Weaknesses: The primary advantage of MM is its computational efficiency, allowing for the rapid assessment of very large molecules or libraries of compounds.[14] However, their accuracy is fundamentally limited by their parameterization. A force field may not be well-parameterized for strained systems like azetidines, potentially leading to significant errors in calculated strain energies unless specifically validated.[12] The OPLS3 force field, for instance, has been shown to accurately reproduce high-level QM torsion energies in many cases but can overestimate strain in others.[7][12]

Comparative Analysis of Computational Models

The choice of computational method involves a trade-off between accuracy and speed. For the specific task of calculating azetidine ring strain, this trade-off is critical.

Method FamilySpecific Method/Level of TheoryRelative CostAccuracy for Strain EnergyKey Strengths & CausalityKey Limitations
Molecular Mechanics (MM) OPLS3, MMFF94sVery Low (seconds)Low to ModerateFastest method. Useful for high-throughput screening of large libraries where relative strain ranking is sufficient. Speed is due to the use of pre-parameterized classical equations.[7]Accuracy is highly dependent on the quality of parameters for strained 4-membered rings, which may be lacking. Can significantly overestimate strain.[12]
Quantum Mechanics (QM) DFT (e.g., B3LYP/6-31G*)Moderate (minutes-hours)GoodGood balance of speed and accuracy. Explicitly models electron distribution, providing a more fundamental and generally reliable description of bonding in strained systems than MM.[8][9]Can struggle with systems where dispersion forces are critical unless a dispersion correction (e.g., "-D3") is included.
Quantum Mechanics (QM) High-Level Ab Initio (MP2, CCSD(T)/CBS)Very High (hours-days)Very High (Gold Standard)Highest accuracy. Provides benchmark-quality data for validating faster methods. Its accuracy derives from a more rigorous mathematical treatment of electron correlation.[7][12]Extremely computationally demanding, making it impractical for routine calculations on drug-like molecules.[15]
Machine Learning (ML) AIMNet2Low (seconds-minutes)HighCombines speed of MM with accuracy approaching QM. Trained on large datasets of QM calculations to predict energies, bypassing direct QM computation for new molecules.[11]Requires a well-trained model. Performance on novel azetidine scaffolds not present in the training set may be less reliable.

Experimental Validation: Grounding Theory in Reality

Computational predictions are hypotheses until they are validated by empirical data. The most robust validation strategy involves comparing computed molecular geometries and energies with those determined through direct physical measurement.

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides the most direct and unambiguous data on the three-dimensional structure of a molecule in the solid state, including the precise bond lengths and angles that define the ring's conformation.

  • Causality: The puckered conformation of the azetidine ring and the deviation of its internal bond angles from the ideal sp³ angle of 109.5° are the physical manifestations of ring strain.[16] A computational model that accurately reproduces the crystal structure is more likely to calculate the associated strain energy correctly. Calculated puckering preferences from DFT methods have shown good consistency with experimental X-ray structures of azetidine-containing peptides.[16][17]

Experimental Workflow: X-ray Crystallography for Azetidine Derivatives

G cluster_1 Experimental Validation synthesis Synthesize & Purify Azetidine Compound crystal Grow Single Crystal synthesis->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction solve Solve & Refine Structure diffraction->solve analysis Extract Bond Angles & Puckering Parameters solve->analysis compare Compare with Computed Geometry analysis->compare caption Workflow for experimental validation via X-ray crystallography.

Caption: Workflow for experimental validation via X-ray crystallography.

Protocol: Single Crystal X-ray Diffraction

  • Synthesis and Purification: Synthesize the target azetidine derivative and purify it to >99% purity using column chromatography or recrystallization. The presence of impurities can severely hinder crystal growth.

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The goal is to obtain a well-ordered, single crystal of at least 50-100 microns in each dimension.

  • Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it against the experimental data until the model converges and accurately represents the data (low R-factor).

  • Data Analysis: From the refined crystal structure, extract key geometric parameters: all bond lengths, C-N-C and C-C-N bond angles, and the ring puckering angle. These values serve as the benchmark for the computational models.

Calorimetry: Measuring the Energy of Strain

While crystallography validates the structure, calorimetry can be used to experimentally determine the energetic consequence of that strain. The heat of combustion is a classic, albeit challenging, method.

  • Causality: The strain energy within a molecule contributes to its overall enthalpy of formation. By precisely measuring the heat released upon complete combustion of the azetidine compound and comparing it to the heat released by a strain-free reference compound (normalized per CH₂ group), the excess energy due to strain can be quantified.[8] A higher heat of combustion per CH₂ group indicates a higher degree of ring strain.[8]

Protocol: Bomb Calorimetry for Strain Energy Estimation

  • Sample Preparation: A precisely weighed sample of the highly purified azetidine compound is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample. This value is then used in a thermochemical cycle with strain-free reference compounds to derive the experimental strain energy.

Conclusion and Recommendations

The accurate calculation of azetidine ring strain is a critical component of modern, structure-based drug design. While no single computational method is perfect for all applications, a tiered approach provides the best balance of speed and rigor.

  • For high-throughput screening and initial ideation, well-validated Molecular Mechanics force fields or emerging Machine Learning models offer the necessary speed to evaluate thousands of compounds.

  • For lead optimization and detailed SAR analysis of a smaller set of compounds, Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) provides a reliable and accurate measure of ring strain and conformational preferences.

  • High-level ab initio methods (e.g., CCSD(T)) should be reserved for creating benchmark data on a small, representative set of core azetidine scaffolds to validate the faster, more practical methods.

Crucially, computational predictions must not exist in a vacuum. Experimental validation, primarily through single-crystal X-ray diffraction , is the ultimate arbiter of a model's accuracy. By comparing the predicted geometry against the empirical solid-state structure, researchers can gain confidence in their models and make more informed decisions, ultimately leveraging the unique and powerful properties of the azetidine ring to design the next generation of therapeutics.

References

  • A Comparative Guide to the Computational Analysis of Cycloalkyne Ring Strains - Benchchem. (Source: BenchChem)

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (Source: PubMed)

  • Comparing Models for Measuring Ring Strain of Common Cycloalkanes - CORE. (Source: CORE)

  • Conformational preferences of proline analogues with different ring size - PubMed. (Source: PubMed)

  • Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B - ACS Publications. (Source: ACS Publications)

  • Overcoming the ring tension: computational approaches to stereochemical assignments and geometrical insights in small heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). (Source: RSC Publishing)

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (Source: RSC Publishing)

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (Source: Taylor & Francis Online)

  • Azetidines - Enamine. (Source: Enamine)

  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions | JACS Au - ACS Publications. (Source: ACS Publications)

  • Scientists use computational modeling to guide a difficult chemical synthesis - MIT Department of Chemistry. (Source: MIT Department of Chemistry)

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions - OSTI.GOV. (Source: OSTI.GOV)

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. (Source: ResearchGate)

  • Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC. (Source: NIH National Center for Biotechnology Information)

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (Source: NIH National Center for Biotechnology Information)

  • A Comparison of Quantum and Molecular Mechanical Methods to Estimate Strain Energy in Druglike Fragments - PubMed. (Source: PubMed)

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (Source: RSC Publishing)

  • A Comparison of Quantum and Molecular Mechanical Methods to Estimate Strain Energy in Druglike Fragments | Journal of Chemical Information and Modeling - ACS Publications. (Source: ACS Publications)

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. (Source: Preprints.org)

  • A Comparison of Quantum and Molecular Mechanical Methods to Estimate Strain Energy in Drug-like Fragments - ResearchGate. (Source: ResearchGate)

  • Developing Bespoke Force Fields and Associated Toolkits for Computer Aided Drug Design. (Source: Newcastle University)

  • Quantum Mechanical Methods for Drug Design - ZORA. (Source: ZORA)

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Safety Operating Guide

3-Nitroazetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of highly strained heterocyclic compounds require rigorous adherence to chemical safety principles. 3-Nitroazetidine and its commercially utilized protected derivatives (such as tert-butyl 3-nitroazetidine-1-carboxylate) are valuable building blocks in drug discovery and energetic materials research[1][2]. However, the combination of a strained four-membered azetidine ring and an electron-withdrawing, potentially energetic nitro group necessitates specialized waste management protocols.

In a professional laboratory setting, the disposal of 3-nitroazetidine must prioritize containment and professional destruction over in-house chemical neutralization. Attempting benchtop destruction (e.g., acid/base hydrolysis) of nitroazetidines can lead to uncontrolled exothermic ring-opening or energetic decomposition[1].

Hazard Profile and Chemical Causality

To design a self-validating disposal system, we must first understand the chemical causality behind the hazards. The azetidine ring possesses significant angle strain (~26 kcal/mol). When coupled with a nitro group, the molecule becomes sensitive to extreme pH changes and strong reducing agents, which can trigger rapid decomposition.

Table 1: Quantitative and Categorical Hazard Summary for 3-Nitroazetidine Derivatives (Data representative of standard commercially available forms, e.g., Boc-protected 3-nitroazetidine[2])

Hazard ParameterSpecification / ClassificationCausality / Operational Impact
GHS Classification Acute Toxicity (Oral, Dermal, Inhalation) - Category 3Requires handling inside a certified fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles)[2].
UN Number UN 2811 (Toxic solid, organic, n.o.s.)Dictates specific packaging and transportation regulations for waste contractors[2].
Chemical Incompatibilities Strong oxidizing agents, strong bases, reducing agentsBases can initiate exothermic ring-opening; reducers can violently react with the nitro group.
Thermal Stability Decomposes at elevated temperaturesWaste must be stored in temperature-controlled environments (typically <20°C) away from direct sunlight or heat sources.

Standard Operating Procedure (SOP): Logistical Disposal Workflow

Because in-house chemical neutralization poses an unacceptable risk of exothermic runaway, the definitive disposal method for 3-nitroazetidine is high-temperature incineration by a licensed hazardous waste facility. The following step-by-step methodology ensures the safe segregation, containment, and hand-off of the material.

Step 1: Waste Stream Segregation (The Compatibility Principle)

  • Action: Isolate 3-nitroazetidine waste from all other laboratory waste streams. Do not mix it with general organic solvents (halogenated or non-halogenated), heavy metals, or acidic/basic waste.

  • Causality: Mixing with unknown laboratory waste can inadvertently introduce catalysts, bases, or reducers that compromise the stability of the nitroazetidine compound.

Step 2: Primary Containment

  • Action: Transfer the chemical waste (solid or dissolved in a compatible, inert solvent like dichloromethane) into a high-density polyethylene (HDPE) container.

  • Causality: HDPE provides excellent chemical resistance and structural integrity. Glass can be used but poses a fragmentation hazard in the unlikely event of over-pressurization. Never use metal containers, as trace metals can catalyze the decomposition of nitro compounds.

Step 3: Labeling and Inventory Logging

  • Action: Affix a GHS-compliant hazardous waste label immediately. The label must explicitly state: "Toxic Organic Waste: Contains 3-Nitroazetidine derivatives. UN 2811. DO NOT MIX WITH ACIDS, BASES, OR REDUCING AGENTS."

  • Causality: A self-validating safety system relies on perfect information transfer. Explicit labeling prevents downstream mishandling by environmental health and safety (EHS) personnel.

Step 4: Temperature-Controlled Storage

  • Action: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and temperature-controlled (ideally below 20°C).

  • Causality: Thermal energy lowers the activation barrier for the decomposition of the strained ring system. Keeping the ambient temperature low ensures the material remains kinetically stable until pickup.

Step 5: Contractor Hand-off for Incineration

  • Action: Coordinate with a certified hazardous waste management contractor. Specify that the waste stream contains energetic precursors requiring high-temperature incineration.

  • Causality: High-temperature rotary kiln incineration completely oxidizes the compound into standard combustion products (CO₂, H₂O, NOₓ), permanently eliminating the chemical and energetic hazard.

Waste Management Workflow Visualization

Workflow for the safe segregation, containment, and disposal of 3-nitroazetidine waste.

References

  • Lukasiewicz Research Network. (2007). Preparation of Low-melting Compositions Based on 1,3,3-Trinitroazetidine. Central European Journal of Energetic Materials. Available at:[Link]

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Personal protective equipment for handling 3-Nitroazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-Nitroazetidine and its derivatives (such as tert-Butyl 3-nitroazetidine-1-carboxylate) requires a rigorous, zero-tolerance approach to laboratory safety. While these compounds are highly valuable building blocks in drug development—most notably in the synthesis of the anticancer agent RRx-001—the inherent instability of the nitroazetidine ring presents severe energetic and toxicological hazards[1][2].

As an application scientist, it is critical to understand that standard organic chemistry PPE is insufficient for these materials. This guide provides the authoritative operational, PPE, and disposal protocols required to handle 3-Nitroazetidine safely in a professional laboratory environment.

Hazard Profile and Causality

Before designing a safety protocol, we must establish the mechanistic causality of the hazards. 3-Nitroazetidine derivatives possess high ring strain combined with a nitro group, making them energetic materials prone to thermal runaway and dust explosions[2].

Table 1: Quantitative and Qualitative Hazard Summary

Hazard CategorySpecific Risk / GHS ClassificationMechanistic Cause / Operational Implication
Acute Toxicity Category 3 (Oral) - H301[1]Highly toxic if swallowed; requires strict containment to prevent ingestion or mucous membrane contact.
Irritation Eye (H319) & Respiratory (H335)[3]Airborne dust causes severe mucous membrane inflammation[2].
Energetic/Explosive Thermal Runaway & Deflagration[2]Accelerating Rate Calorimetry (ARC) indicates self-heating behaviors. Loss of temperature control leads to self-accelerating decomposition[2].
Dust Explosion Airborne Particulate Ignition[2]The low-density crystalline powder form readily disperses in air, creating a severe deflagration risk if exposed to static or sparks[2].

Engineering Controls & Facility Requirements

Personal Protective Equipment (PPE) is the last line of defense. Safe handling of 3-Nitroazetidine must begin with robust engineering controls to mitigate the risk of thermal runaway and shrapnel generation[4].

  • Blast Barricades: All solid-state transfers and reactions must be conducted behind substantial protective shields.

  • Remote Handling: For scale-up operations (beyond milligram scale), utilize remote control equipment such as mechanical arms and extended stopcock turners to keep operators out of the immediate blast radius[4].

  • Static Elimination: Due to the dust explosion hazard, all workspaces must be grounded. Use anti-static mats and static eliminator fans during the weighing and transfer of dry powders[2].

  • Active Thermal Monitoring: Reactions involving nitroazetidines must have redundant temperature probes linked to automated cooling systems to prevent self-accelerating decomposition[2].

Advanced Personal Protective Equipment (PPE) Matrix

When handling 3-Nitroazetidine, the primary threats are airborne toxic dust and the kinetic impact of debris/shrapnel in the event of an energetic decomposition.

Step-by-Step PPE Donning Protocol
  • Base Layer (Body): Don a Flame-Resistant (FR) laboratory coat. Standard cotton or synthetic blends are unacceptable as they can melt or ignite during a thermal event. Secure a heavy-duty, chemical-resistant apron over the FR coat.

  • Respiratory Protection: Due to the severe mucous membrane irritation and dust explosion risks, don a NIOSH-approved N95 or P100 particulate respirator[2]. If handling large quantities of dry powder, a Powered Air-Purifying Respirator (PAPR) is highly recommended.

  • Hand Protection (Double-Gloving):

    • Inner Layer: Standard nitrile gloves for chemical resistance.

    • Outer Layer: Anti-static or conductive gloves to prevent electrostatic discharge (ESD) when handling the dry powder, which could trigger a dust explosion[2].

  • Critical Face/Neck Protection: Don standard ANSI Z87.1 safety goggles. Crucially , you must then don a full-length, heavy-duty polycarbonate face shield. The shield must extend below the chin to protect the face and throat—specifically the jugular veins and carotid arteries—from high-velocity debris or shrapnel[2][4].

Operational Handling Protocol

To prevent thermal runaway or explosive initiation, 3-Nitroazetidine should be handled using desensitization techniques whenever possible.

Methodology: Safe Transfer and Desensitization

  • Preparation: Ensure the fume hood is clear of all flammable solvents and clutter. Verify that grounding cables are attached to all metal spatulas and balances.

  • Environmental Control: Ensure the ambient temperature is strictly controlled and away from any heat sources.

  • Transfer: Working entirely behind the blast shield, use an anti-static scoop to carefully transfer the 3-Nitroazetidine powder. Do not drop, scrape, or subject the powder to friction or impact[4].

  • Desensitization (Critical Step): 3-Nitroazetidine and its derivatives are rendered significantly less energetic (desensitized) when solvated. Immediately mix the powder with an appropriate, chemically compatible high-boiling solvent such as Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG)[2].

  • Verification: Once in solution, the material poses a significantly lower risk of dust explosion or impact initiation, though thermal limits must still be strictly observed[2].

SafetyWorkflow Start Material Receipt (3-Nitroazetidine) Assess Hazard Assessment (Toxicity & Energetic) Start->Assess PPE Don Specialized PPE (Face Shield, FR Coat) Assess->PPE Eng Engineering Controls (Blast Shield, Grounding) PPE->Eng Desensitize Desensitization (DMSO/PEG Solvation) Eng->Desensitize Execute Safe Operation (Remote Handling) Desensitize->Execute Waste Energetic Waste Disposal Protocol Execute->Waste

Operational workflow for the safe handling and desensitization of 3-Nitroazetidine derivatives.

Disposal and Decontamination Plan

Standard organic waste disposal procedures are extremely dangerous for energetic materials. Allowing 3-Nitroazetidine waste to dry out can result in the crystallization of highly shock-sensitive residues[2].

Step-by-Step Waste Management:

  • Maintain Solvation: Never allow reaction vessels, filters, or waste containers containing 3-Nitroazetidine residues to evaporate to dryness. Keep all waste wetted or dissolved in a desensitizing solvent (e.g., DMSO/PEG)[2].

  • Segregation: Do not mix energetic nitroazetidine waste with general organic or heavy metal waste. It must be collected in dedicated, clearly labeled, static-free high-density polyethylene (HDPE) containers.

  • Venting: Waste containers must be equipped with vented caps to prevent pressure build-up from potential slow off-gassing or low-level decomposition.

  • Decontamination: Wash all spatulas, glassware, and surfaces with a compatible solvent (e.g., acetone or DMSO) immediately after use to ensure no microscopic energetic dust remains on the benchtop.

  • Institutional Handoff: Contact your institution's Environmental Health and Safety (EHS) department for specialized pickup. The waste manifest must explicitly state the presence of "Energetic/Explosive Precursor Materials" alongside the GHS Class 6.1 (Toxic) designation[3].

References

  • Kanter, J., Oronsky, B., Reid, T., Caroen, S., Stirn, M., Brinkhaus, F., Kumar, R., & Stirn, S. (2022). Explosive Hazards Identified during the Manufacture and Transportation of 1-Bromoacetyl-3,3-dinitroazetidine (RRx-001). Organic Process Research & Development, ACS Publications. Retrieved from[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.